6-Aminocaproic acid-d10
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
141.23 g/mol |
IUPAC名 |
6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2 |
InChIキー |
SLXKOJJOQWFEFD-YXALHFAPSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
正規SMILES |
C(CCC(=O)O)CCN |
製品の起源 |
United States |
Foundational & Exploratory
6-Aminocaproic Acid-d10: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid-d10 is the deuterium-labeled form of 6-aminocaproic acid (also known as ε-aminocaproic acid or EACA). 6-Aminocaproic acid is a synthetic derivative of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent by inhibiting the breakdown of blood clots. The primary application of this compound is as an internal standard in quantitative analytical methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, for the accurate determination of 6-aminocaproic acid concentrations in biological matrices. Its use is critical in pharmacokinetic and metabolic studies during drug development and in clinical monitoring.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of this compound and its non-labeled counterpart for comparison.
| Property | This compound | 6-Aminocaproic acid |
| Synonyms | EACA-d10, Epsilon-Amino-n-caproic Acid-d10, 6-Aminohexanoic acid-d10 | EACA, ε-Aminocaproic acid, 6-Aminohexanoic acid |
| Molecular Formula | C₆H₃D₁₀NO₂ | C₆H₁₃NO₂ |
| Molecular Weight | 141.23 g/mol | 131.17 g/mol |
| CAS Number | 461432-51-9 | 60-32-2 |
| Appearance | White crystalline powder | White crystalline powder[1] |
| Melting Point | Not explicitly available for d10; expected to be similar to the non-labeled compound. | 204-209 °C (decomposes)[1][2] |
| Solubility | Soluble in water. | Soluble in water (65 mg/mL)[3], acid, and alkaline solutions; sparingly soluble in methanol (B129727) and practically insoluble in chloroform. |
| Isotopic Purity | Typically ≥98% (Isotopic enrichment can vary by supplier; refer to the certificate of analysis for lot-specific data). | Not Applicable |
Mechanism of Action: Inhibition of Fibrinolysis
6-Aminocaproic acid exerts its antifibrinolytic effect by acting as a competitive inhibitor of plasminogen activation.[4] The fibrinolytic system is responsible for the dissolution of fibrin (B1330869) clots. The key enzyme in this process is plasmin, which is generated from its inactive zymogen, plasminogen, by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).
6-Aminocaproic acid, being a lysine analog, binds to the lysine-binding sites on plasminogen.[4] These sites are crucial for the binding of plasminogen to the fibrin clot. By occupying these sites, 6-aminocaproic acid prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin and subsequent fibrinolysis.
Experimental Protocols
Quantification of 6-Aminocaproic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantitative analysis of 6-aminocaproic acid in human plasma. Specific parameters may require optimization based on the instrumentation used.
a. Materials and Reagents
-
6-Aminocaproic acid (analytical standard)
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
b. Instrumentation
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column suitable for polar compounds (e.g., HILIC or a mixed-mode column)
c. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare stock solutions of 6-aminocaproic acid and this compound in water at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 6-aminocaproic acid by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration in a 50:50 mixture of methanol and water.
-
Calibration Standards: Spike blank human plasma with the working standard solutions to create a calibration curve over the desired concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
d. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
e. LC-MS/MS Conditions
-
LC Column: As per instrument and method development (e.g., HILIC column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: As per column specifications (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
6-Aminocaproic acid: Monitor the transition from the parent ion to a characteristic product ion.
-
This compound: Monitor the transition from the deuterated parent ion to a corresponding product ion.
-
f. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of 6-aminocaproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
HPLC Analysis of 6-Aminocaproic Acid with UV Detection
This protocol describes a method for the analysis of 6-aminocaproic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for formulations where the concentration of 6-aminocaproic acid is relatively high.
a. Materials and Reagents
-
6-Aminocaproic acid (analytical standard)
-
Acetonitrile (HPLC grade)
-
Perchloric acid (analytical grade)
-
Water (HPLC grade)
b. Instrumentation
-
HPLC system with a UV detector
-
Analytical column: Primesep A, 4.6 x 250 mm, 5 µm, 100 Å[5]
c. Preparation of Mobile Phase and Standards
-
Mobile Phase: Prepare a mobile phase consisting of 20% acetonitrile and 0.2% perchloric acid in water.[5]
-
Standard Solutions: Prepare a series of standard solutions of 6-aminocaproic acid in water at known concentrations.
d. Chromatographic Conditions
-
Column: Primesep A, 4.6 x 250 mm, 5 µm, 100 Å[5]
-
Mobile Phase: 20% Acetonitrile, 0.2% Perchloric acid in water[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 200 nm[5]
-
Injection Volume: 10 µL[5]
e. Analysis
-
Inject the standard solutions to establish a calibration curve based on peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the amount of 6-aminocaproic acid in the samples by comparing their peak areas to the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate quantification of 6-aminocaproic acid in various research and clinical applications. Its use as an internal standard in mass spectrometry-based assays ensures high precision and accuracy by compensating for matrix effects and variations in sample processing. The provided protocols offer a starting point for the development and validation of analytical methods for 6-aminocaproic acid, while the understanding of its mechanism of action provides context for its therapeutic applications. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information on the isotopic purity and other quality control parameters of this compound.
References
An In-Depth Technical Guide to the Chemical Properties of 6-Aminocaproic Acid-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 6-Aminocaproic acid-d10, a deuterated analog of 6-Aminocaproic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses or as tracers in metabolic studies.
Core Chemical Properties
This compound is a synthetic, stable isotope-labeled version of 6-aminocaproic acid, an analog of the amino acid lysine (B10760008). The strategic replacement of ten hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher molecular weight, which allows for its clear differentiation from the endogenous, non-labeled compound in mass spectrometry-based assays. This property makes it an ideal internal standard for ensuring the accuracy and precision of analytical methods.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound in comparison to its non-deuterated counterpart, 6-Aminocaproic acid.
| Property | This compound | 6-Aminocaproic Acid |
| Molecular Formula | C₆H₃D₁₀NO₂ | C₆H₁₃NO₂ |
| Molecular Weight | 141.23 g/mol | 131.17 g/mol |
| CAS Number | 461432-51-9 | 60-32-2 |
| Synonyms | EACA-d10, Epsilon-Amino-n-caproic Acid-d10, 6-Aminohexanoic acid-d10 | EACA, Amicar, Epsilcapramin |
| Physical State | Solid (form may vary) | White crystalline powder[1] |
| Melting Point | Not explicitly specified | 204-209 °C (decomposition)[2] |
| Solubility | Soluble in water | Soluble in water (e.g., 50 mg/mL) |
| Isotopic Purity | Not explicitly stated in publicly available documents, typically >98% for commercially available standards. | Not Applicable |
Biological Activity and Signaling Pathway
6-Aminocaproic acid is a well-known antifibrinolytic agent.[1] Its mechanism of action involves the inhibition of plasminogen activation, a critical step in the dissolution of fibrin (B1330869) clots. By acting as a lysine analog, 6-aminocaproic acid binds to the lysine-binding sites on plasminogen and plasmin, preventing them from binding to fibrin. This inhibition blocks the conversion of plasminogen to plasmin by tissue plasminogen activator (t-PA) and urokinase, thereby stabilizing fibrin clots and reducing bleeding.
Below is a diagram illustrating the antifibrinolytic signaling pathway of 6-Aminocaproic acid.
Caption: Antifibrinolytic action of 6-Aminocaproic Acid.
Experimental Protocols: Use as an Internal Standard in LC-MS/MS
This compound is frequently employed as an internal standard for the accurate quantification of 6-aminocaproic acid in biological matrices such as plasma and urine. The following is a representative experimental protocol adapted from a validated LC-MS/MS method for the analysis of 6-aminocaproic acid using a deuterated internal standard.[3]
I. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add a specified amount of this compound working solution (as internal standard).
-
Add acetonitrile (B52724) for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 or a phenyl-based reversed-phase column is suitable for separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Gradient Elution: A gradient elution may be used to ensure optimal separation of the analyte from matrix components.
-
Flow Rate: A flow rate of approximately 0.5-1.0 mL/min is commonly used.
-
Injection Volume: A small injection volume (e.g., 5-20 µL) is recommended.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
6-Aminocaproic Acid: The transition of the protonated molecule [M+H]⁺ at m/z 132.2 to a characteristic product ion is monitored.
-
This compound: The transition of the protonated molecule [M+H]⁺ at approximately m/z 142.2 to a corresponding product ion is monitored.
-
-
III. Quantification
The concentration of 6-aminocaproic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of the non-labeled standard.
The following diagram outlines the experimental workflow for the quantitative analysis of 6-Aminocaproic acid using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
References
An In-depth Technical Guide to the Synthesis and Purification of 6-Aminocaproic Acid-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 6-Aminocaproic acid-d10 (EACA-d10), a deuterated analog of the antifibrinolytic agent 6-aminocaproic acid. Deuterium-labeled compounds are crucial tools in drug discovery and development, serving as internal standards for quantitative analysis and as tracers to study metabolic pathways.[1][][3] The incorporation of deuterium (B1214612) can also enhance a drug's metabolic profile by strengthening carbon-hydrogen bonds, potentially leading to a longer half-life and reduced side effects.[4]
This document details a robust synthetic route starting from ε-caprolactam, followed by detailed purification protocols involving ion-exchange chromatography and recrystallization to achieve high purity. All quantitative data is presented in tabular format, and key experimental procedures are described in detail.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: (1) the ring-opening hydrolysis of ε-caprolactam to produce non-labeled 6-aminocaproic acid, followed by (2) a catalytic hydrogen-deuterium (H/D) exchange to introduce the deuterium labels.
Step 1: Ring-Opening Hydrolysis of ε-Caprolactam
The foundational method for producing 6-aminocaproic acid involves the hydrolysis of ε-caprolactam.[5] This reaction can be performed under either acidic or basic conditions.[6][7] Acid-catalyzed hydrolysis, often using hydrochloric acid, is a common and effective method that proceeds with high conversion rates.[8]
Step 2: Catalytic Hydrogen-Deuterium (H/D) Exchange
Once 6-aminocaproic acid is synthesized, deuterium atoms are incorporated via a hydrogen-deuterium exchange reaction. Heterogeneous catalysis using platinum or palladium on carbon (Pt/C or Pd/C) in the presence of a deuterium source like heavy water (D₂O) is an effective method for labeling amino acids.[4][9] The reaction is typically carried out at elevated temperatures to facilitate the exchange of hydrogen atoms on the aliphatic chain with deuterium.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound
Achieving high purity is critical for analytical and pharmaceutical applications. Due to the high water solubility of 6-aminocaproic acid, purification focuses on removing inorganic salts and other process-related impurities.[10] A multi-step approach combining ion-exchange chromatography and recrystallization is highly effective.
Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for purifying amino acids from salt-containing solutions.[6][11] The crude, deuterated product is passed through a cation-exchange resin. The positively charged amino acid binds to the negatively charged resin, while neutral and anionic impurities are washed away. The purified product is then eluted from the column.[8][12]
Recrystallization
Following chromatographic purification, recrystallization is employed to achieve the final desired purity and obtain a crystalline solid. This process involves dissolving the compound in a suitable solvent (e.g., water) and then inducing crystallization by adding an anti-solvent (e.g., ethanol (B145695), acetone) or by cooling.[10][13] This step effectively removes any remaining trace impurities. The final product can be isolated by filtration and dried under vacuum.[6][14]
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Mechanism of Action: Fibrinolysis Inhibition
6-Aminocaproic acid is a lysine (B10760008) analog that acts as a potent inhibitor of fibrinolysis.[15] It competitively inhibits the activation of plasminogen to plasmin by preventing plasminogen from binding to fibrin (B1330869). It also weakly inhibits plasmin activity directly. This action prevents the breakdown of fibrin clots, making it an effective hemostatic agent.[1][15]
Signaling Pathway Diagram
Caption: Mechanism of fibrinolysis inhibition by 6-Aminocaproic Acid.
Quantitative Data
The following tables summarize typical quantitative data associated with the synthesis and purification of 6-aminocaproic acid and its deuterated analog.
Table 1: Synthesis & Deuteration Data
| Parameter | Typical Value | Reference |
| Hydrolysis Conversion Rate | > 95% | [8] |
| Overall Yield (non-deuterated) | 75 - 80% | [8] |
| Deuterium Incorporation | > 80% | [9] |
| Final Purity (Post-Purification) | ≥ 99.9% | [6][13][14] |
Table 2: Product Specifications
| Property | Value | Reference |
| Molecular Formula | C₆H₃D₁₀NO₂ | [1] |
| Molecular Weight | 141.23 | [1] |
| Appearance | White Crystalline Powder | [16] |
| Solubility (Water) | ~330 mg/mL | [16] |
| Solubility (Ethanol) | Insoluble | [16] |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
Part A: Hydrolysis of ε-Caprolactam
-
In a round-bottomed flask equipped with a reflux condenser, combine ε-caprolactam (1.0 eq), concentrated hydrochloric acid (1.1 eq), and deionized water (approx. 3 volumes).[8][12]
-
Heat the mixture to reflux (approx. 103-106°C) and maintain for 1.5-2 hours, monitoring for reaction completion (e.g., by TLC).[8]
-
After cooling, evaporate the solution to dryness under reduced pressure to obtain the crude hydrochloride salt of 6-aminocaproic acid.[12]
Part B: Catalytic H/D Exchange
-
Place the crude 6-aminocaproic acid hydrochloride into a suitable high-pressure reactor.
-
Add D₂O (99.8 atom % D) as the solvent (approx. 10 mL per gram of substrate).[9]
-
Add a catalyst, such as 5% Platinum on Carbon (Pt/C), at a loading of approximately 10-20% by weight relative to the substrate.[9]
-
Seal the reactor and heat the mixture to 150-200°C with continuous stirring for 24-48 hours.[9]
-
After cooling the reactor to room temperature, remove the catalyst by filtration through Celite.
-
Evaporate the filtrate to dryness under reduced pressure to yield crude this compound.
Protocol 2: Purification of this compound
Part A: Ion-Exchange Chromatography
-
Prepare a cation-exchange column (e.g., Dowex 50W).
-
Dissolve the crude this compound in a minimal amount of deionized water.
-
Load the solution onto the prepared column.[12]
-
Wash the column with several column volumes of deionized water to remove any unbound impurities and residual acid.
-
Elute the this compound from the resin using an aqueous solution of ammonium (B1175870) hydroxide (B78521) (e.g., 2-4% NH₄OH).[8]
-
Collect the fractions containing the product (monitor by TLC or other appropriate method).
-
Concentrate the combined product fractions under reduced pressure to remove the ammonia (B1221849) and most of the water.[8]
Part B: Recrystallization
-
Dissolve the concentrated eluate residue in a minimum amount of hot deionized water.[13]
-
Optionally, add activated carbon and stir for 30-60 minutes at 60°C to decolorize the solution, then filter while hot.[8]
-
To the hot filtrate, slowly add an anti-solvent such as absolute ethanol or acetone (B3395972) with stirring until the solution becomes cloudy, indicating the onset of crystallization.[8][13]
-
Cool the mixture slowly to room temperature and then to 0-5°C to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, washing the crystals with cold ethanol.[8]
-
Dry the purified this compound in a vacuum oven to a constant weight. The final purity can be confirmed by HPLC and the deuterium incorporation by NMR or mass spectrometry.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The preparation of 6-aminocaproic_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. A Process For The Preparation Of Aminocaproic Acid [quickcompany.in]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 14. US9776953B2 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 15. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]
- 16. 6-Aminocaproic Acid - LKT Labs [lktlabs.com]
Deuterated 6-Aminocaproic Acid: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of deuterated 6-aminocaproic acid, a critical tool in modern research, particularly in bioanalytical and drug development settings. This document outlines its properties, synthesis, and applications, with a focus on its use as an internal standard in mass spectrometry-based quantification. Detailed experimental protocols and visual diagrams are provided to facilitate its practical implementation in the laboratory.
Introduction to Deuterated 6-Aminocaproic Acid
Deuterated 6-aminocaproic acid is a stable isotope-labeled (SIL) version of 6-aminocaproic acid, a synthetic amino acid analog of lysine. In this specialized molecule, one or more hydrogen atoms are replaced with their heavier, stable isotope, deuterium (B1214612) (²H or D). This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This key difference allows for its differentiation in mass spectrometry, making it an invaluable internal standard for quantitative analysis.
The primary application of deuterated 6-aminocaproic acid is in isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying molecules in complex biological matrices. By adding a known amount of the deuterated standard to a sample, any variability during sample preparation and analysis, such as extraction loss or matrix effects, affects both the analyte and the standard equally. This allows for precise and accurate quantification of the analyte of interest.
Physicochemical Properties and Isotopic Purity
The incorporation of deuterium atoms into the 6-aminocaproic acid molecule results in a predictable increase in its molecular weight. The level of deuteration can vary, with common variants including D2, D4, and D10 substitutions. The choice of deuterated variant often depends on the specific analytical requirements and the desired mass shift from the unlabeled analyte.
| Property | 6-Aminocaproic Acid | 6-Aminocaproic Acid-D10 |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₃D₁₀NO₂ |
| Molecular Weight | 131.17 g/mol [1][2] | 141.23 g/mol (approx.) |
| Monoisotopic Mass | 131.0946 g/mol | 141.1574 g/mol |
| Typical Isotopic Purity | N/A | ≥ 98%[3][4] |
Note: The molecular weight of this compound is calculated based on the substitution of ten hydrogen atoms with deuterium.
Isotopic Purity: The isotopic purity of a deuterated standard is a critical parameter, representing the percentage of the compound that is fully deuterated at the specified positions. High isotopic purity (typically >98%) is essential to minimize any potential interference from the internal standard channel to the analyte channel in mass spectrometric analysis. The distribution of isotopologues (molecules with different numbers of deuterium atoms) follows a statistical pattern based on the isotopic enrichment of the starting materials.[5]
Synthesis of Deuterated 6-Aminocaproic Acid
The synthesis of deuterated 6-aminocaproic acid typically involves the use of deuterated starting materials or deuterium exchange reactions on the 6-aminocaproic acid molecule or its precursors. A common route for synthesizing the unlabeled compound is through the hydrolysis of caprolactam.[6] For the synthesis of a highly deuterated version, such as (D10)-6-aminocaproic acid, a perdeuterated starting material is often employed.
Representative Synthesis of (D10)-6-Aminocaproic Acid:
A plausible synthetic route for (D10)-6-aminocaproic acid involves the hydrolysis of perdeuterated ε-caprolactam. This method is analogous to the synthesis of the unlabeled compound.
Step 1: Hydrolysis of Perdeuterated ε-Caprolactam Perdeuterated ε-caprolactam is subjected to acid-catalyzed hydrolysis. A mixture of the deuterated caprolactam, a strong acid (e.g., hydrochloric acid), and heavy water (D₂O) is refluxed to open the lactam ring.
Step 2: Neutralization and Purification The resulting solution containing the deuterated 6-aminocaproic acid salt is neutralized. Purification can be achieved through recrystallization or ion-exchange chromatography to yield the final high-purity deuterated product.
Mechanism of Action: Antifibrinolytic Properties
6-Aminocaproic acid is a well-known antifibrinolytic agent. Its mechanism of action is based on its structural similarity to lysine. It competitively inhibits the binding of plasminogen and plasmin to fibrin (B1330869), thereby preventing the breakdown of fibrin clots.
Application in Quantitative Bioanalysis: Use as an Internal Standard
The most significant application of deuterated 6-aminocaproic acid in research is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical similarity to the analyte ensures that it behaves identically during sample processing and analysis, thus correcting for variations and improving data quality.
Advantages of Using Deuterated 6-Aminocaproic Acid
The use of a deuterated internal standard offers several key advantages over other types of internal standards, such as structural analogs:
-
Correction for Matrix Effects: Co-elution of the deuterated standard with the analyte ensures that both are subjected to the same degree of ion suppression or enhancement from the biological matrix.
-
Compensation for Extraction Variability: Any loss of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction is mirrored by a proportional loss of the deuterated internal standard.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the precision and accuracy of the quantitative results are significantly improved.
-
Enhanced Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to variations in instrument performance and sample matrix, leading to more reliable and reproducible data.
Quantitative Data from a Representative Bioanalytical Method
The following table presents typical performance data from a validated LC-MS/MS method for the quantification of 6-aminocaproic acid in a biological matrix, illustrating the high level of precision and accuracy achievable with the use of a deuterated internal standard.
| Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 15.6 ng/mL[7] |
| Intra-day Precision (%CV) | ≤ 15% | < 8.7%[7] |
| Inter-day Precision (%CV) | ≤ 15% | < 9.9%[7] |
| Intra-day Accuracy (%Bias) | Within ±15% | -5.3% to +3.5%[7] |
| Inter-day Accuracy (%Bias) | Within ±15% | -6.1% to +6.6%[7] |
Data is representative and adapted from a study on the determination of 6-aminocaproic acid in human urine.[7]
Experimental Protocols
This section provides a detailed, representative workflow and protocol for the use of deuterated 6-aminocaproic acid as an internal standard in a bioanalytical LC-MS/MS assay.
Protocol: Quantification of 6-Aminocaproic Acid in Human Plasma
1. Materials and Reagents:
-
6-Aminocaproic acid (analyte)
-
Deuterated 6-aminocaproic acid (e.g., D10-6-aminocaproic acid) as internal standard (IS)
-
Human plasma (drug-free)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and IS in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution of the stock solution.
-
Prepare a working solution of the IS at a fixed concentration.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable HILIC or reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of 6-aminocaproic acid from matrix components.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
6-Aminocaproic Acid: Precursor ion (m/z) 132.1 → Product ion (m/z) 114.1 (representative)
-
Deuterated 6-Aminocaproic Acid (D10): Precursor ion (m/z) 142.1 → Product ion (m/z) 124.1 (predicted)
-
-
5. Data Analysis:
-
Integrate the peak areas of the analyte and the IS for all samples.
-
Calculate the peak area ratio (analyte area / IS area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Conclusion
Deuterated 6-aminocaproic acid is an essential tool for researchers requiring high-quality quantitative data for this compound. Its use as an internal standard in LC-MS/MS analysis provides unparalleled accuracy and precision by effectively compensating for analytical variability. This technical guide provides the foundational knowledge, practical data, and detailed protocols to enable researchers, scientists, and drug development professionals to confidently implement deuterated 6-aminocaproic acid in their research endeavors.
References
- 1. 6-Aminocaproic acid | SIELC Technologies [sielc.com]
- 2. 6-Aminocaproic acid | TargetMol [targetmol.com]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forensicrti.org [forensicrti.org]
A Technical Guide to the Mechanism of Action of 6-Aminocaproic Acid-d10
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the mechanism of action of 6-Aminocaproic acid and its deuterated isotopologue, 6-Aminocaproic acid-d10. It details the antifibrinolytic pathway, the influence of deuteration through the Kinetic Isotope Effect (KIE), relevant pharmacokinetic data, and detailed experimental protocols for research and development.
Executive Summary
6-Aminocaproic acid is a well-established antifibrinolytic agent used to control bleeding by inhibiting the breakdown of blood clots.[1][2] Its mechanism relies on its structural similarity to lysine (B10760008), allowing it to competitively block the lysine-binding sites on plasminogen, thereby preventing its activation to plasmin and subsequent fibrin (B1330869) degradation.[3][4] The deuterated form, this compound, is a molecule where specific hydrogen atoms are replaced by deuterium (B1214612).[5] This isotopic substitution is designed to leverage the Kinetic Isotope Effect (KIE), where the stronger carbon-deuterium bond can slow enzymatic metabolism.[6][7] This alteration may lead to an improved pharmacokinetic profile, including a longer half-life and sustained therapeutic effect, by reducing the rate of metabolic clearance.[] This guide synthesizes the core mechanism, the impact of deuteration, quantitative data, and key experimental methodologies for studying these compounds.
Core Mechanism of Action: 6-Aminocaproic Acid
6-Aminocaproic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[4] Its primary therapeutic function is to stabilize blood clots by inhibiting the fibrinolytic system.[9]
The process of fibrinolysis is a natural and essential mechanism to dissolve blood clots once tissue repair has occurred. The key enzyme in this process is plasmin , which degrades the fibrin meshwork of a clot.[4] Plasmin exists as an inactive zymogen called plasminogen .[4] For fibrinolysis to occur, plasminogen must be converted to plasmin by plasminogen activators, such as tissue plasminogen activator (t-PA).[4]
The mechanism of 6-Aminocaproic acid is centered on its ability to competitively inhibit this activation process:
-
Binding to Plasminogen: As a lysine analog, 6-Aminocaproic acid binds reversibly to the lysine-binding sites within the "kringle" domains of plasminogen.[3][10][11]
-
Inhibition of Fibrin Attachment: These lysine-binding sites are crucial for anchoring plasminogen to the fibrin clot surface.[4] By occupying these sites, 6-Aminocaproic acid prevents plasminogen from binding to fibrin.[1]
-
Prevention of Plasmin Activation: The activation of plasminogen to plasmin is most efficient when it is bound to fibrin. By preventing this association, 6-Aminocaproic acid effectively inhibits the generation of plasmin at the clot site.[3][4]
-
Clot Stabilization: With plasmin formation suppressed, the fibrin clot is not broken down prematurely, enhancing hemostasis and reducing bleeding.[4]
At higher concentrations, 6-Aminocaproic acid may also exhibit some weak anti-plasmin activity, directly inhibiting the function of already-formed plasmin.[3][12][13]
The Role of Deuteration: this compound
Deuterated drugs are molecules in which one or more hydrogen (¹H) atoms are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[6][7] This substitution does not significantly alter the molecule's shape or its primary pharmacological target interaction.[7] However, it can profoundly affect its metabolic stability due to the Kinetic Isotope Effect (KIE) .[6][14]
The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy for cleavage.[15] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[6][16] By replacing hydrogen with deuterium at a metabolically vulnerable position, the rate of that metabolic reaction can be significantly slowed.[7][]
For 6-Aminocaproic acid, metabolism is a minor elimination pathway, with the primary metabolite being adipic acid.[3][17] While most of the drug is excreted unchanged, deuteration in this compound could potentially slow this metabolic conversion.[3][5] The primary benefits of this would be:
-
Increased Half-Life: Slower metabolism can lead to a longer plasma half-life.[6][7]
-
Enhanced Drug Exposure (AUC): A reduced rate of clearance increases the total area under the curve (AUC).
-
Improved Dosing Regimen: A longer half-life may permit less frequent dosing, improving patient compliance.[6]
Quantitative Data and Pharmacokinetics
The pharmacokinetic profile of non-deuterated 6-Aminocaproic acid is well-characterized. The primary value of this compound lies in its potential to favorably alter these parameters.
| Parameter | Value | Reference |
| Pharmacodynamics | ||
| Concentration for Fibrinolysis Inhibition | 0.13 mg/mL (0.99 mMol/L) | [18] |
| IC₅₀ (vs. Streptokinase-induced activation) | 10 µM | [19] |
| Absorption (Oral) | ||
| Bioavailability (F) | Complete (F=1) | [3][12] |
| Absorption Rate | 5.2 g/hr (zero-order) | [3][12] |
| Time to Peak Plasma (Tₘₐₓ) | 1.2 ± 0.45 hours | [12] |
| Distribution | ||
| Volume of Distribution (Vd) | Oral: 23.1 ± 6.6 LIV: 30.0 ± 8.2 L | [12][17] |
| Metabolism | ||
| Primary Metabolite | Adipic Acid (~11% of dose) | [3][17] |
| Elimination | ||
| Primary Route | Renal (excreted largely unchanged) | [3][10][18] |
| Unchanged in Urine | ~65% of dose | [3][18] |
| Terminal Half-Life (t½) | ~2 hours | [3][10][18] |
| Total Body Clearance | 169 mL/min | [18] |
| Renal Clearance | 116 mL/min | [18] |
Experimental Protocols
To evaluate the mechanism and potential advantages of this compound, a series of in vitro and in vivo experiments are required.
Protocol: In Vitro Clot Lysis Assay
Objective: To compare the antifibrinolytic potency of 6-Aminocaproic acid and this compound.
Methodology:
-
Plate Preparation: In a 96-well microplate, add human plasma supplemented with calcium chloride and thrombin to initiate clot formation. Allow clots to form for 30 minutes at 37°C.
-
Compound Addition: Add serial dilutions of 6-Aminocaproic acid or this compound (e.g., from 0.01 µM to 1 mM) to the wells. Include a vehicle control (saline).
-
Lysis Induction: Add a fixed concentration of tissue plasminogen activator (t-PA) to all wells to initiate fibrinolysis.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the optical density (absorbance) at 405 nm every minute for 2 hours. Clot lysis is observed as a decrease in absorbance.
-
Analysis: Calculate the time to 50% clot lysis for each concentration. Plot the lysis time against drug concentration and determine the IC₅₀ value for each compound. The expectation is that both compounds will have nearly identical potency, as the mechanism does not involve C-H bond cleavage.
Protocol: In Vitro Metabolic Stability Assay
Objective: To determine if this compound has greater metabolic stability than its non-deuterated counterpart, confirming the Kinetic Isotope Effect.
Methodology:
-
System Preparation: Prepare an incubation mixture containing human liver microsomes (HLM), a NADPH-regenerating system, and phosphate (B84403) buffer in microcentrifuge tubes. Pre-warm to 37°C.
-
Initiation of Reaction: Add 6-Aminocaproic acid or this compound (at a final concentration of 1 µM) to respective tubes to start the reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile (B52724) with an internal standard (e.g., 6-Aminocaproic acid-d4) to quench the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of the parent compound remaining in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) for each compound. A longer half-life for the d10 version would confirm a positive KIE.
Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the full pharmacokinetic profiles of 6-Aminocaproic acid and this compound following oral administration.
Methodology:
-
Animal Dosing: Administer a single oral dose (e.g., 50 mg/kg) of either 6-Aminocaproic acid or this compound to two groups of fasted Sprague-Dawley rats (n=5 per group).
-
Blood Sampling: Collect serial blood samples (approx. 100 µL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract the drug from plasma samples using protein precipitation. Quantify the plasma concentrations of each compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each animal, including Cₘₐₓ, Tₘₐₓ, AUC₀₋ₜ, AUC₀₋ᵢₙf, t½, and clearance (CL/F).
-
Statistical Comparison: Perform statistical tests (e.g., t-test) to determine if there are significant differences in the PK parameters between the two groups.
Conclusion
The core mechanism of action of this compound is identical to its non-deuterated parent compound, acting as a potent antifibrinolytic by preventing the activation of plasminogen to plasmin.[3][5] The strategic replacement of hydrogen with deuterium introduces the potential for a significant Kinetic Isotope Effect, which may slow the rate of metabolism.[6][] This modification is hypothesized to enhance the pharmacokinetic profile of the drug, potentially leading to a longer duration of action and a more favorable dosing schedule. The experimental protocols outlined provide a clear path for validating these potential advantages, moving from in vitro mechanistic and stability assays to in vivo pharmacokinetic and efficacy studies. Successful validation would position this compound as a potentially superior therapeutic option for the management of acute bleeding disorders.
References
- 1. grokipedia.com [grokipedia.com]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
- 10. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Aminocaproic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Aminocaproic Acid Oral Solution, USPRx ONLY [dailymed.nlm.nih.gov]
- 13. DailyMed - AMINOCAPROIC ACID injection, solution [dailymed.nlm.nih.gov]
- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. DailyMed - AMINOCAPROIC ACID solution [dailymed.nlm.nih.gov]
- 19. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 6-Aminocaproic acid-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, as well as the biological role, of 6-Aminocaproic acid-d10. This deuterated analog of 6-Aminocaproic acid serves as a valuable tool in various research applications, particularly as an internal standard in quantitative analyses.
Core Physical and Chemical Properties
This compound is the deuterium-labeled version of 6-Aminocaproic acid, a synthetic amino acid that is an analog of lysine.[1] The incorporation of ten deuterium (B1214612) atoms increases its molecular weight, making it distinguishable from its endogenous counterpart in mass spectrometry-based assays.[2]
| Property | Value | Reference(s) |
| Chemical Name | 6-Amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid | [3] |
| Synonyms | EACA-d10, Epsilon-Amino-n-caproic Acid-d10, 6-Aminohexanoic acid-d10 | [2] |
| CAS Number | 461432-51-9 | [4] |
| Molecular Formula | C₆H₃D₁₀NO₂ | [4] |
| Molecular Weight | 141.23 g/mol | [4] |
| Appearance | White crystalline powder (estimated) | [5] |
| Melting Point | 207-209 °C (deuterated, estimated based on non-deuterated form) | [5][6] |
| Boiling Point | ~255.6 °C (non-deuterated) | |
| Solubility | Soluble in water and DMSO.[7][8] Insoluble in ethanol (B145695) and chloroform.[7] | [7][8] |
Biological Activity and Mechanism of Action
6-Aminocaproic acid is a potent antifibrinolytic agent that functions as an inhibitor of plasmin and plasminogen activators.[4][9] It competitively binds to the lysine-binding sites on plasminogen, which prevents plasminogen from converting to plasmin and also inhibits plasmin from binding to and degrading fibrin (B1330869) clots.[10] This action helps to stabilize clots and is utilized in clinical settings to control bleeding.[1][11]
Fibrinolysis Signaling Pathway and Inhibition by 6-Aminocaproic Acid
The following diagram illustrates the fibrinolytic pathway and the inhibitory action of 6-Aminocaproic acid.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To confirm the identity and purity of this compound.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Due to the extensive deuteration, the proton signals corresponding to the carbon backbone will be absent or significantly reduced. Residual proton signals from any non-deuterated impurities would be readily detectable.
-
¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. The spectrum is expected to show signals for the six carbon atoms, with their chemical shifts being similar to those of the non-deuterated compound. A reference spectrum for the hydrochloride salt of this compound is available and can be used for comparison.[12]
-
Data Analysis: Compare the obtained spectra with known data for 6-Aminocaproic acid and its deuterated analogs to confirm the structure and assess isotopic purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Objective: To use this compound as an internal standard for the accurate quantification of 6-Aminocaproic acid in a biological matrix (e.g., urine).[13][14]
Methodology:
-
Sample Preparation:
-
LC Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining this polar analyte.[13][14]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.
-
Flow Rate: A flow rate of approximately 0.2-0.5 mL/min is common.
-
-
MS/MS Detection:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
For 6-Aminocaproic acid: Monitor the transition of the precursor ion [M+H]⁺ (m/z 132.1) to a specific product ion.[15]
-
For this compound: Monitor the transition of the precursor ion [M+H]⁺ (m/z 142.2) to its corresponding product ion.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 6-Aminocaproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Visualization
Workflow for LC-MS/MS Quantification using this compound
The following diagram outlines the typical workflow for quantifying 6-Aminocaproic acid in a biological sample using its deuterated analog as an internal standard.
References
- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. eclinpath.com [eclinpath.com]
- 4. 6-Aminocaproic acid | TargetMol [targetmol.com]
- 5. 6-Aminocaproic acid CAS#: 60-32-2 [m.chemicalbook.com]
- 6. 6-Aminocaproic acid, 99+% 10 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 6-Aminocaproic Acid - LKT Labs [lktlabs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 6-Aminocaproic Acid-d10
This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Aminocaproic acid-d10, a deuterated analog of 6-Aminocaproic acid. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. While specific stability data for the deuterated form is limited, the following information is based on the well-documented stability of 6-Aminocaproic acid and general principles for handling stable isotope-labeled compounds. The deuterated form is expected to exhibit similar stability to its non-deuterated counterpart.
Chemical Stability and Degradation
6-Aminocaproic acid is a stable compound under standard ambient conditions.[1] The product is typically stable for years when stored correctly.[2] However, it is susceptible to degradation under certain conditions.
-
Thermal Degradation: While stable at room temperature, the compound will decompose at its melting point, which is approximately 207-209°C.[1][3][4] Intense heating can lead to the formation of explosive mixtures with air.[1] At elevated temperatures (50-80°C), 6-aminocaproic acid can degrade to form dimers, trimers, and caprolactam.[5]
-
Chemical Incompatibility: Contact with strong oxidizing agents should be avoided.[6] Additionally, under specific conditions, contact with nitrites or nitric acid can potentially lead to the formation of carcinogenic nitrosamines.[1]
-
Solution Stability: In aqueous solutions, such as 5% dextrose or 0.9% sodium chloride injections, aminocaproic acid has been shown to be stable for at least seven days at both 4°C and 23°C, retaining at least 98% of its initial potency.[7] A slight yellowish discoloration may occur in dextrose solutions after 24 hours at 23°C, but this does not indicate a significant loss of the active compound.[7] Drug-excipient interactions with citric acid have been observed in highly concentrated solutions, leading to the formation of various degradation products.[5]
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity and purity of this compound.
Table 1: Summary of Storage and Stability Data
| Parameter | Recommendation / Data | Source(s) |
| Storage Temperature | 4°C for long-term storage.[2] Store in a cool, dry place.[4][8] | [2][4][8] |
| Long-Term Stability | ≥ 4 years when stored at 4°C.[2] The product is chemically stable under standard ambient conditions.[1] | [1][2] |
| Container | Keep in a tightly closed container.[1][3][4][9][10] | [1][3][4][9][10] |
| Atmosphere | Store in a dry, well-ventilated area.[4][9] | [4][9] |
| Conditions to Avoid | Excess heat, dust generation, and incompatible materials (e.g., strong oxidizing agents).[6][10] | [6][10] |
| Shipping Condition | Typically shipped at room temperature in the continental US.[2] | [2] |
Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[1][4]
-
Avoid dust formation.[1][4] Use in a well-ventilated area or with appropriate exhaust ventilation.[6][9]
-
Wear appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat.[9][10] A dust respirator should be used when dust is generated.[1][10]
Experimental Protocols for Stability Assessment
The following is a generalized protocol for assessing the stability of this compound in a solution, based on established methods for its non-deuterated form.[7]
Objective: To determine the physical and chemical stability of a this compound solution under specific storage conditions (e.g., temperature, time).
Materials:
-
This compound
-
Solvent/vehicle (e.g., 5% Dextrose Injection, 0.9% Sodium Chloride Injection)
-
Storage containers (e.g., PVC bags, glass vials)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
pH meter
-
Turbidimeter
-
Particle counter
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound of known concentration.
-
Aseptically dilute the stock solution with the desired vehicle to the final target concentrations (e.g., 10 mg/mL and 100 mg/mL).
-
Package the solutions into the final storage containers.
-
-
Storage:
-
Divide the prepared samples into groups for storage at different conditions (e.g., refrigerated at 4°C and at a controlled room temperature of 23°C).
-
Protect samples from light if light sensitivity is being evaluated.
-
-
Sampling and Analysis:
-
Conduct analysis on samples from each group at predetermined time points (e.g., initial, 24 hours, 3 days, 7 days).
-
-
Physical Stability Assessment:
-
Visual Inspection: Visually inspect each sample against a black and white background for any signs of precipitation, cloudiness, or color change.
-
Turbidity Measurement: Measure the turbidity of each sample using a calibrated turbidimeter.
-
Particulate Matter Analysis: Determine the content of sub-visible particles using an electronic particle counter.
-
-
Chemical Stability Assessment:
-
pH Measurement: Measure the pH of each sample at each time point.
-
HPLC Analysis:
-
Use a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradants.
-
Quantify the concentration of this compound in each sample against a freshly prepared standard curve.
-
Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining ≥90% of the initial concentration.
-
-
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the stability of this compound.
Caption: Factors influencing the stability of this compound.
Caption: General experimental workflow for a stability study.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 6-Aminocaproic acid - Safety Data Sheet [chemicalbook.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
The Role of 6-Aminocaproic Acid as a Lysine Analogue: A Technical Guide
Executive Summary: 6-Aminocaproic acid (EACA) is a synthetic derivative of the amino acid lysine (B10760008) that functions as a potent antifibrinolytic agent.[1][2][3] By mimicking the structure of lysine, EACA competitively binds to the lysine-binding sites (LBS) within the kringle domains of plasminogen and plasmin.[4][5][6] This reversible interaction is the cornerstone of its mechanism, preventing the binding of plasminogen to fibrin (B1330869) and its subsequent activation to plasmin, the primary enzyme responsible for clot degradation.[4][7][8] This guide provides an in-depth examination of the molecular interactions, pharmacodynamics, and experimental evaluation of EACA, tailored for researchers, scientists, and drug development professionals. It details the key signaling pathways, presents quantitative data on its inhibitory activity, and offers comprehensive protocols for assessing its efficacy.
Mechanism of Action: Competitive Inhibition of the Fibrinolytic Pathway
The primary physiological role of the fibrinolytic system is to dissolve fibrin clots, a process essential for maintaining blood vessel patency after hemostasis.[9] This system's central enzyme, plasmin, circulates as an inactive zymogen called plasminogen.[10] During fibrinolysis, tissue plasminogen activator (t-PA), released from endothelial cells, binds to fibrin alongside plasminogen.[9][10] This colocalization on the fibrin surface dramatically enhances the conversion of plasminogen to active plasmin, which then proteolytically degrades the fibrin mesh into soluble fibrin degradation products.[10][11]
The interaction between plasminogen and fibrin is mediated by specialized protein structures on plasminogen known as lysine-binding sites (LBS), located within its kringle domains.[5][8] These sites specifically recognize and bind to lysine residues exposed on the fibrin surface. 6-Aminocaproic acid, as a lysine analogue, exploits this interaction.[12][13] It competitively occupies the LBS on both plasminogen and plasmin, thereby preventing them from binding to fibrin.[4][6][7] This action effectively inhibits plasminogen activation and shields the fibrin clot from degradation, leading to its stabilization.[14]
Quantitative Analysis of 6-Aminocaproic Acid Activity
The efficacy of EACA as a lysine analogue is quantifiable through various pharmacodynamic parameters. Its binding affinity to plasminogen and its ability to inhibit plasminogen activation have been determined through multiple experimental approaches. These values are critical for understanding its potency and for guiding therapeutic dosing.
| Parameter | Description | Value | Reference |
| Binding Affinity (Kd) | Dissociation constant for EACA binding to human plasminogen. A lower Kd indicates higher affinity. | Strong Site: 0.009 mMWeak Sites (~5): 5 mM | [15] |
| Binding Affinity (Kd) | Dissociation constant for L-Lysine competing with EACA for the strong binding site on plasminogen. | 0.32 mM | [15] |
| Inhibitory Constant (Ki) | Inhibition constant for EACA preventing the binding of Glu-Plasminogen to Streptokinase (SK). | 5.7 µM | [5] |
| IC50 | Concentration of EACA causing 50% inhibition of the amidolytic activity of the SK-Plasminogen complex. | 10 µM | [5] |
| IC50 | Concentration of EACA causing 50% inhibition of clot lysis in a t-PA-induced hyperfibrinolysis model measured by thromboelastography. | 160 µM (1.6 x 10⁻⁴ M) | [16][17][18] |
| Therapeutic Concentration | Plasma concentration required to maintain effective inhibition of fibrinolysis. | ~130 µg/mL (~0.99 mM) | [7][19] |
Experimental Protocols for Efficacy Assessment
Evaluating the antifibrinolytic activity of EACA requires robust in vitro assays that simulate physiological and hyperfibrinolytic conditions. Thromboelastography and turbidimetric clot lysis assays are two primary methods used to quantify its effects on clot formation, stability, and degradation.
Protocol: Thromboelastography (TEG) for Clot Lysis Inhibition
Thromboelastography provides a global assessment of the entire coagulation cascade, from initial fibrin formation to eventual clot lysis.[20][21] This protocol is designed to induce a hyperfibrinolytic state to test the clot-preserving capacity of EACA.
Objective: To measure the effect of varying concentrations of EACA on the stability of a whole blood or plasma clot in the presence of a plasminogen activator.
Materials:
-
Thromboelastograph (e.g., TEG® 5000)
-
Citrated whole blood or platelet-poor plasma (PPP)
-
Tissue Plasminogen Activator (t-PA), working solution (e.g., 1000 U/mL)[19]
-
6-Aminocaproic Acid (EACA) stock solution and serial dilutions (e.g., to achieve final concentrations of 0, 13, 65, 130 µg/mL)[19]
-
0.2 M Calcium Chloride (CaCl₂)
Procedure:
-
Sample Preparation: For each condition, pipette 340 µL of citrated plasma or whole blood into a TEG cup.
-
Addition of Reagents: Add 10 µL of t-PA solution and 10 µL of the corresponding EACA dilution (or saline for control) to the cup.
-
Initiation of Coagulation: Initiate the assay by adding 20 µL of 0.2 M CaCl₂ to the cup.
-
Data Acquisition: Immediately place the cup into the thromboelastograph and begin data recording. Run the assay for at least 60 minutes.
-
Analysis: Analyze the resulting TEG trace for key parameters:
-
R time (Reaction time): Time to initial clot formation.
-
Alpha-angle (α): Rate of clot formation.
-
Maximum Amplitude (MA): A measure of the maximum clot strength.
-
LY30 (Lysis at 30 minutes): The percentage reduction in amplitude 30 minutes after MA is reached. This is the primary indicator of fibrinolysis.[16][21]
-
Expected Outcome: Increasing concentrations of EACA are expected to produce a dose-dependent decrease in the LY30 value, indicating inhibition of fibrinolysis and preservation of the clot.[16][19]
Protocol: Turbidimetric Plasma Clot Lysis Assay
This assay measures clot formation and lysis by monitoring changes in optical density (turbidity) in a microplate format.[11] It is a high-throughput method to assess the overall potential of the fibrinolytic system.
Objective: To quantify the inhibitory effect of EACA on the lysis time of a plasma clot initiated by tissue factor and t-PA.
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader with temperature control (37°C) and kinetic reading capability (e.g., 405 nm)
-
Citrated, platelet-poor plasma (PPP)
-
Reagent Mix: Tris-buffered saline (TBS) containing recombinant tissue factor (TF, to initiate coagulation), phospholipids, CaCl₂, and t-PA (e.g., 100-120 ng/mL final concentration).[11]
-
EACA stock solution and serial dilutions.
Procedure:
-
Plate Preparation: Pipette 75 µL of PPP into the wells of the microplate. For each plasma sample, prepare wells with different final concentrations of EACA. Add the required volume of EACA dilutions to the respective wells.
-
Incubation: Pre-warm the plate at 37°C for 3-5 minutes.
-
Assay Initiation: Pre-warm the Reagent Mix to 37°C. Add 75 µL of the Reagent Mix to each well to initiate both clotting and subsequent lysis.
-
Kinetic Measurement: Immediately place the plate in the reader and begin measuring the optical density (OD at 405 nm) every 30-60 seconds for 2-4 hours.
-
Data Analysis: Plot OD versus time. From the resulting curve, determine key parameters:
-
Clot Time: Time to reach 50% of maximum turbidity.
-
Maximum Absorbance: Peak OD, reflecting clot density.
-
Lysis Time: Time from reaching peak turbidity to the point where turbidity drops back to 50%. A longer lysis time indicates greater inhibition of fibrinolysis.
-
Expected Outcome: The presence of EACA will result in a concentration-dependent prolongation of the clot lysis time. At high concentrations, lysis may be completely inhibited within the assay timeframe.
Clinical and Research Applications
The primary clinical application of 6-aminocaproic acid is the treatment and prevention of excessive bleeding resulting from hyperfibrinolysis.[14][22][23] Its efficacy has been demonstrated in various surgical settings, particularly in cardiac and orthopedic surgery, where significant blood loss is a concern.[21]
| Study Context | Drug Regimen | Outcome Measure | Result | Reference |
| Adult Cardiac Surgery | EACA (100 mg/kg x3) vs. Control | 24-hour Blood Loss | EACA: 360 ± 90 mLControl: 780 ± 120 mL (p<0.05) | |
| Meta-Analysis (Cardiac Surgery) | EACA vs. Placebo | Total Blood Loss Reduction | 240 mL less blood loss with EACA | [21] |
| Meta-Analysis (Cardiac Surgery) | EACA vs. Placebo | Rate of Blood Transfusion | 37% reduced rate of transfusion with EACA (RR 0.63) | [21] |
| Total Knee Arthroplasty | EACA vs. Tranexamic Acid (TXA) | % Patients Transfused | EACA: 2.8%TXA: 3.2% (No significant difference) | |
| Adult Cardiac Surgery | EACA vs. Saline | 20-hour Blood Loss | EACA: 660 ± 127 mLSaline: 931 ± 113 mL (p<0.05) | [13] |
In research, EACA is an indispensable tool for studying the fibrinolytic system. It is used to stabilize plasmin activity in vitro, prevent proteolysis in protein purification, and as a competitive ligand in affinity chromatography to isolate and study proteins that interact with lysine residues.[1][4][12]
Conclusion
6-Aminocaproic acid serves as a classic example of rational drug design, where a synthetic analogue effectively mimics a natural amino acid to competitively inhibit a specific enzymatic pathway. Its well-characterized interaction with the lysine-binding sites of plasminogen provides a targeted mechanism to prevent fibrinolysis. The quantitative data on its binding and inhibitory constants underscore its potency, and established experimental protocols allow for the reliable assessment of its antifibrinolytic effects. For researchers and drug developers, EACA is not only a clinically significant therapeutic agent but also a fundamental tool for dissecting the complexities of hemostasis and fibrinolysis.
References
- 1. Stabilization of plasmin by lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the conformational changes of plasminogen induced during activation to plasmin and by 6-aminohexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acep.org [acep.org]
- 4. Binding of tissue-type plasminogen activator to lysine, lysine analogues, and fibrin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 8. On the specific interaction between the lysine-binding sites in plasmin and complementary sites in alpha2-antiplasmin and in fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasminogen Assays [practical-haemostasis.com]
- 10. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The effects of epsilon-aminocaproic acid on fibrinolysis and thrombin generation during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Global Tests of Fibrinolysis [practical-haemostasis.com]
- 14. Preventive correction of fibrinolysis with epsilon aminocaproic acid detected by thromboelastometry during liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and 6-aminocaproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and 6-aminocaproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Thromboelastography in the Perioperative Period: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Aminocaproic Acid for the Reversal of Alteplase: A Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifibrinolytic Core of 6-Aminocaproic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine (B10760008) that functions as a potent antifibrinolytic agent.[1][2] It is clinically utilized to control bleeding in various medical scenarios characterized by excessive fibrinolysis, such as in cardiac surgery and certain hematological disorders.[3][4] This technical guide provides an in-depth exploration of the core antifibrinolytic activity of 6-Aminocaproic acid, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The primary antifibrinolytic effect of 6-Aminocaproic acid is exerted through its structural similarity to lysine.[2] It competitively inhibits the binding of plasminogen and plasmin to fibrin (B1330869). Specifically, it binds to the lysine-binding sites on plasminogen, thereby preventing its conformational change and subsequent activation to plasmin by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).[1][5] This action effectively inhibits the degradation of fibrin clots, leading to their stabilization and a reduction in bleeding.[1] At higher concentrations, 6-Aminocaproic acid can also non-competitively inhibit plasmin activity.[6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the pharmacokinetics and effective concentrations of 6-Aminocaproic acid in humans.
Table 1: Pharmacokinetic Parameters of 6-Aminocaproic Acid
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (Oral) | Complete (F=1) | [6][7] |
| Absorption Rate (Oral) | 5.2 g/hr (zero-order) | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | 1.2 ± 0.45 hours | [6][7] |
| Peak Plasma Concentration (Cmax) after 5g oral dose | 164 ± 28 mcg/mL | [6][7] |
| Distribution | ||
| Volume of Distribution (Vd) - Oral | 23.1 ± 6.6 L | [6][7] |
| Volume of Distribution (Vd) - Intravenous | 30.0 ± 8.2 L | [6][8] |
| Metabolism | ||
| Primary Metabolite | Adipic acid | [6] |
| Extent of Metabolism | Minimal (11% of dose) | [6] |
| Elimination | ||
| Primary Route of Elimination | Renal | [6] |
| Unchanged Drug in Urine | 65% | [6] |
| Elimination Half-life (t½) | Approximately 2 hours | [2][6] |
| Total Body Clearance | 169 mL/min | [6][8] |
| Renal Clearance | 116 mL/min | [6] |
Table 2: Effective Concentrations of 6-Aminocaproic Acid
| Parameter | Concentration | Reference |
| Therapeutic Concentration for Fibrinolysis Inhibition | 130 mcg/mL (0.99 mMol/L) | [6][8] |
| Concentration for 50% Inhibition of Fibrinolysis (IC50) in neonatal plasma | 44.2 - 47.8 mcg/mL | [9] |
| Concentration for complete fibrinolysis inhibition in adult plasma | 94.4 - 131.4 mcg/mL | [9] |
Experimental Protocols
Detailed methodologies for assessing the antifibrinolytic activity of 6-Aminocaproic acid are crucial for reproducible research. Below are representative protocols for key in vitro assays.
In Vitro Clot Lysis Assay
This assay measures the ability of 6-Aminocaproic acid to inhibit the lysis of a pre-formed plasma clot.
a. Materials:
-
96-well microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm
-
Human citrated platelet-poor plasma (PPP)
-
6-Aminocaproic acid solutions of varying concentrations
-
Tissue factor (TF) solution
-
Recombinant tissue-type plasminogen activator (t-PA) solution
-
Calcium chloride (CaCl2) solution
-
HEPES buffer
b. Procedure:
-
Prepare a series of dilutions of 6-Aminocaproic acid in HEPES buffer.
-
In a 96-well plate, add 50 µL of PPP to each well.
-
Add 10 µL of the different 6-Aminocaproic acid dilutions (or buffer for control) to the respective wells.
-
Initiate clot formation by adding a mixture of 20 µL of TF and 20 µL of CaCl2 to each well.
-
Immediately after adding the clotting initiators, add 10 µL of t-PA solution to induce fibrinolysis.
-
Place the plate in a pre-warmed (37°C) spectrophotometer.
-
Measure the change in optical density (absorbance) at 405 nm every minute for a duration of 2-3 hours.
-
Plot the absorbance against time. The rate of decrease in absorbance reflects the rate of clot lysis.
-
Calculate parameters such as the time to 50% clot lysis (CLT50) for each concentration of 6-Aminocaproic acid.
Thromboelastography (TEG) Analysis
TEG provides a global assessment of hemostasis and can be used to evaluate the effect of 6-Aminocaproic acid on clot strength and fibrinolysis.
a. Materials:
-
Thromboelastograph (TEG) analyzer
-
TEG cups and pins
-
Citrated whole blood
-
6-Aminocaproic acid solutions
-
Kaolin (B608303) (activator)
-
Calcium chloride (CaCl2)
-
Tissue plasminogen activator (t-PA) (to induce hyperfibrinolysis)
b. Procedure:
-
Collect citrated whole blood from subjects.
-
Prepare samples by adding different concentrations of 6-Aminocaproic acid to aliquots of the whole blood. A control sample with no 6-Aminocaproic acid should also be prepared.
-
To induce a state of hyperfibrinolysis for testing, a known concentration of t-PA can be added to the blood samples.
-
Pipette 340 µL of the blood sample into a TEG cup.
-
Add 20 µL of 0.2 M CaCl2 to recalcify the sample.
-
Add kaolin as a contact activator according to the manufacturer's instructions.
-
Place the cup in the TEG analyzer and start the measurement.
-
Monitor the TEG tracing in real-time. Key parameters to analyze include:
-
R time: Time to initial clot formation.
-
K time and α-angle: Clot kinetics.
-
Maximum Amplitude (MA): Clot strength.
-
LY30: Percentage of clot lysis 30 minutes after MA is reached.
-
-
Compare the LY30 values between the control and the 6-Aminocaproic acid-treated samples to quantify the inhibition of fibrinolysis.
Conclusion
6-Aminocaproic acid remains a cornerstone in the management of hyperfibrinolytic bleeding. Its well-characterized mechanism of action, predictable pharmacokinetics, and established therapeutic concentrations make it a valuable tool in both clinical practice and research. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of antifibrinolytic therapies. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals working to advance the field of hemostasis and thrombosis.
References
- 1. Population pharmacokinetics of ϵ-aminocaproic acid in adolescents undergoing posterior spinal fusion surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 3. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. americanregent.com [americanregent.com]
- 7. Aminocaproic Acid Oral Solution, USP [dailymed.nlm.nih.gov]
- 8. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effective concentration of epsilon-aminocaproic Acid for inhibition of fibrinolysis in neonatal plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 6-Aminocaproic Acid-d10 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 6-Aminocaproic acid-d10. This deuterated analog of 6-aminocaproic acid serves as a valuable internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use is critical in various research areas, including studies on bleeding disorders.[1][2]
Core Data Presentation
A Certificate of Analysis for this compound quantifies its chemical and isotopic purity, ensuring its suitability for precise analytical applications. The following tables summarize the key quantitative data typically found in a CoA.
Table 1: Physical and Chemical Properties
| Property | Specification |
| Molecular Formula | C₆H₃D₁₀NO₂ |
| Molecular Weight | 141.23 g/mol [1] |
| CAS Number | 461432-51-9[1] |
| Appearance | White Crystalline Powder |
| Solubility | Soluble in water |
Table 2: Analytical Data
| Test | Method | Specification |
| Chemical Purity | HPLC | >98%[3] |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium (B1214612) Incorporation |
| Identity | Mass Spectrum | Consistent with Structure[3] |
| Identity | ¹H NMR | Consistent with Structure |
| Residual Solvents | GC-MS | Meets USP <467> Requirements |
| Elemental Analysis | ICP-MS | Reports levels of key trace elements |
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying the data presented in a CoA. The following sections describe the typical experimental protocols for key analytical tests.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-Performance Liquid Chromatography (HPLC) is employed to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
Method:
-
Column: A mixed-mode stationary phase column, such as Primesep A (4.6 x 250 mm, 5 µm, 100 Å), is often used.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water, with an acid like perchloric acid as a buffer, is typically employed.[4]
-
Flow Rate: A standard flow rate of 1.0 mL/min is maintained.
-
Detection: UV detection at a low wavelength, such as 200 nm, is used to monitor the analyte.[4][5]
-
Quantification: The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity
LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and determine the isotopic purity of this compound.
Method:
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Phenomenex Luna HILIC, is used for separation.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer is common.[6]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[6]
-
Mass Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the parent and daughter ions specific to this compound.[6]
-
Isotopic Purity Assessment: The relative intensities of the mass signals corresponding to the deuterated and non-deuterated forms are measured to calculate the percentage of deuterium incorporation.
Visualizations
The following diagrams illustrate a typical analytical workflow and a hypothetical signaling pathway where this compound could be utilized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 461432-51-9 (HY-B0236S1-1) | Szabo-Scandic [szabo-scandic.com]
- 3. apexbt.com [apexbt.com]
- 4. 6-Aminocaproic acid | SIELC Technologies [sielc.com]
- 5. HPLC Determination of 6-Aminocaproic Acid With Low UV Detection | SIELC Technologies [sielc.com]
- 6. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources for 6-Aminocaproic acid-d10: A Technical Guide
For researchers, scientists, and professionals in drug development requiring 6-Aminocaproic acid-d10, a deuterated analog of the lysine (B10760008) derivative 6-aminocaproic acid, several commercial sources are available. This technical guide provides an in-depth overview of these suppliers and their product specifications to aid in the selection of the most suitable material for research and development purposes. This compound is commonly used as an internal standard in mass spectrometry-based applications for the quantification of its non-labeled counterpart.
Summary of Commercial Suppliers and Product Specifications
The following table summarizes the key quantitative data for this compound available from various commercial suppliers. This information has been compiled from the suppliers' public data sheets and product pages.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress | HY-B0236S1 | 99.85% | Not specified | 1 mg, 5 mg |
| Cayman Chemical | 34503 | ≥98% | Not specified | 1 mg, 5 mg, 10 mg |
| Santa Cruz Biotechnology | sc-217454 | Not specified | Not specified | 1 mg, 5 mg |
| Toronto Research Chemicals | A609987 | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Cambridge Isotope Laboratories, Inc. | DLM-257-1 | Not specified | Not specified | 10 mg |
| Sigma-Aldrich | 734458 | 98 atom % D | 98 atom % D | 1 mg, 5 mg |
| LGC Standards | TRC-A609987-1MG | Not specified | Not specified | 1 mg |
Experimental Protocols
Detailed experimental protocols for the specific use of this compound are typically developed and validated by the end-user based on their specific analytical method and instrumentation. However, its primary application is as an internal standard in quantitative analysis, most commonly by liquid chromatography-mass spectrometry (LC-MS).
A general workflow for its use would involve:
-
Preparation of a stock solution: A precise amount of this compound is dissolved in a suitable solvent (e.g., methanol, water) to create a stock solution of a known concentration.
-
Spiking of samples: A known volume of the internal standard stock solution is added to all samples (calibrators, quality controls, and unknowns) prior to sample preparation.
-
Sample preparation: The samples are then subjected to a sample preparation workflow (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.
-
LC-MS analysis: The prepared samples are injected into the LC-MS system. The analyte (6-Aminocaproic acid) and the internal standard (this compound) are chromatographically separated and detected by the mass spectrometer.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and to quantify the concentration of 6-Aminocaproic acid in the unknown samples. The use of the deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.
Logical Workflow for Selecting a Commercial Source
The process of selecting a suitable commercial source for this compound can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key decision-making steps.
This guide provides a comprehensive starting point for researchers and professionals in need of this compound. By carefully considering the product specifications from various suppliers and following a logical selection process, the procurement of high-quality material suitable for specific research applications can be achieved.
6-Aminocaproic Acid-d10: A Technical Guide for Researchers
CAS Number: 461432-51-9
This technical guide provides an in-depth overview of 6-Aminocaproic acid-d10, a deuterated analog of 6-aminocaproic acid. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and mechanistic insights relevant to its application in scientific research.
Core Compound Data
This compound serves as a crucial tool in pharmacokinetic and metabolic studies, primarily utilized as an internal standard for the quantification of 6-aminocaproic acid in biological matrices. Its isotopic labeling ensures that it co-elutes with the unlabeled analyte but is distinguishable by mass spectrometry, allowing for precise and accurate measurements.
Physicochemical and Isotopic Properties
The key quantitative data for this compound are summarized in the tables below. These values are representative and may vary slightly between different suppliers and specific batches.
| Identifier | Value | Source |
| CAS Number | 461432-51-9 | MedChemExpress[1] |
| Chemical Formula | C₆H₃D₁₀NO₂ | MedChemExpress[1] |
| Molecular Weight | 141.23 g/mol | MedChemExpress[1] |
| Specification | Value | Notes |
| Chemical Purity | ≥98% | Typical purity for the non-deuterated analog. Specific lots should be verified with the supplier's Certificate of Analysis. |
| Isotopic Enrichment | ≥98 atom % D | This is a typical specification from suppliers of deuterated compounds. The exact isotopic enrichment should be confirmed with the Certificate of Analysis for a specific lot. |
Antifibrinolytic Mechanism of Action
6-Aminocaproic acid, the non-deuterated counterpart, is a well-established antifibrinolytic agent.[1] It functions as a lysine (B10760008) analog, competitively inhibiting the binding of plasminogen and plasmin to fibrin (B1330869). This action prevents the degradation of fibrin clots, thereby promoting hemostasis. The signaling pathway is illustrated below.
Experimental Protocols
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 6-aminocaproic acid in biological samples such as plasma or urine.
Quantitative Analysis of 6-Aminocaproic Acid in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of 6-aminocaproic acid in human plasma.
1. Preparation of Stock and Working Solutions:
-
6-Aminocaproic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-aminocaproic acid in 10 mL of methanol (B129727).
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the 6-aminocaproic acid stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of the internal standard by diluting the stock solution with the same solvent system.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 20% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | API 4000 or equivalent triple quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 6-Aminocaproic Acid: m/z 132.1 → 114.1this compound: m/z 142.2 → 124.2 |
| Source Temperature | 500°C |
4. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of 6-aminocaproic acid to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 6-aminocaproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
In-Depth Technical Guide: 6-Aminocaproic Acid-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Aminocaproic acid-d10, a deuterated analog of 6-Aminocaproic acid. This document details its physicochemical properties, synthesis, and applications, with a focus on its use as an internal standard and metabolic tracer.
Core Physicochemical Properties
This compound serves as a valuable tool in pharmacokinetic and metabolic research due to its distinct mass from the endogenous, non-labeled compound. The primary quantitative data for both this compound and its non-deuterated counterpart are summarized below.
Table 1: Molecular and Physical Properties
| Property | This compound | 6-Aminocaproic Acid |
| Molecular Formula | C₆H₃D₁₀NO₂ | C₆H₁₃NO₂ |
| Molecular Weight | 141.23 g/mol | 131.17 g/mol [1] |
| CAS Number | 461432-51-9 | 60-32-2 |
| Appearance | White to off-white solid | White crystalline powder |
| Solubility | Soluble in water and DMSO | Soluble in water |
Table 2: Spectroscopic Data Overview
| Spectroscopic Data | This compound | 6-Aminocaproic Acid |
| ¹H NMR | Peaks corresponding to non-deuterated positions | Characteristic peaks for alkyl chain and amino group protons |
| ¹³C NMR | Characteristic peaks for the carbon backbone | Characteristic peaks for the carbon backbone |
| Mass Spectrometry | Molecular ion peak corresponding to its deuterated mass | Molecular ion peak at m/z 132.10[2][3] |
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available deuterated precursor. A common route involves the use of perdeuterated cyclohexanol (B46403).
Experimental Protocol: Synthesis from Perdeuterated Cyclohexanol
-
Oxidation of Perdeuterated Cyclohexanol: Perdeuterated cyclohexanol is oxidized to perdeuterated cyclohexanone (B45756) using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Beckmann Rearrangement: The resulting perdeuterated cyclohexanone is converted to its oxime by reaction with hydroxylamine (B1172632) hydrochloride. The oxime is then subjected to a Beckmann rearrangement using a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid) to yield deuterated ε-caprolactam.
-
Hydrolysis of Deuterated ε-Caprolactam: The deuterated ε-caprolactam is hydrolyzed under acidic or basic conditions to open the lactam ring and form this compound.
-
Purification: The final product is purified by recrystallization or column chromatography to achieve high isotopic and chemical purity.
Quantification of 6-Aminocaproic Acid in Biological Matrices using this compound as an Internal Standard
This protocol describes a general method for the analysis of 6-Aminocaproic acid in plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
To 100 µL of plasma or urine sample, add 10 µL of a known concentration of this compound solution (internal standard).
-
Precipitate proteins by adding 300 µL of cold acetonitrile (B52724).
-
Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
6-Aminocaproic acid: Monitor the transition from the parent ion to a characteristic product ion.
-
This compound: Monitor the transition from the deuterated parent ion to its corresponding product ion.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of 6-Aminocaproic acid to the peak area of this compound against the concentration of 6-Aminocaproic acid standards.
-
Determine the concentration of 6-Aminocaproic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathway and Experimental Workflow
Fibrinolysis Signaling Pathway
6-Aminocaproic acid is a lysine (B10760008) analog that competitively inhibits the binding of plasminogen and plasmin to fibrin, thereby preventing fibrinolysis (clot breakdown). The following diagram illustrates this mechanism.
Caption: Mechanism of action of 6-Aminocaproic acid in the fibrinolysis pathway.
Experimental Workflow: Pharmacokinetic Study
The following diagram outlines a typical workflow for a pharmacokinetic study of an investigational drug that may affect 6-Aminocaproic acid levels, using the deuterated analog as an internal standard.
Caption: Workflow for a pharmacokinetic study using this compound.
References
Methodological & Application
Application Notes: Utilizing 6-Aminocaproic Acid-d10 as an Internal Standard for Accurate Quantification
Introduction
6-Aminocaproic acid is a synthetic amino acid derivative that acts as an antifibrinolytic agent by inhibiting plasminogen activation. Accurate quantification of 6-aminocaproic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard, such as 6-Aminocaproic acid-d10, is the gold standard for quantitative analysis by mass spectrometry. The co-elution of the deuterated internal standard with the unlabeled analyte allows for correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 6-aminocaproic acid.
Applications
The primary application for this compound as an internal standard is in the quantitative bioanalysis of 6-aminocaproic acid in various biological samples. This is essential for:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of 6-aminocaproic acid.
-
Therapeutic Drug Monitoring (TDM): Ensuring drug concentrations are within the therapeutic window to optimize efficacy and minimize toxicity.
-
Clinical and Diagnostic Research: Investigating the role of 6-aminocaproic acid in various physiological and pathological processes.
-
Toxicology Studies: Quantifying levels of 6-aminocaproic acid in cases of overdose or poisoning.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of 6-aminocaproic acid in human plasma using 6-Aminocaproic acid-d6 as the internal standard.[1][2] This data is representative of the performance achievable with a deuterated internal standard like this compound.
Table 1: Linearity and Recovery [1][2]
| Parameter | Value |
| Linearity Range | 0.3 - 80 µg/mL |
| Correlation Coefficient (r²) | >0.98 |
| Analyte Recovery | 86.69% |
| Internal Standard Recovery | 98.29% |
Table 2: Precision and Accuracy [1][2]
| Quality Control Sample | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3.63 | 103.80 | 2.50 | 102.50 |
| Medium | 1.85 | 101.50 | 1.95 | 101.25 |
| High | 0.91 | 100.91 | 1.45 | 100.83 |
Experimental Protocols
This section provides a detailed protocol for the quantification of 6-aminocaproic acid in human plasma using this compound as an internal standard.
Materials and Reagents
-
6-Aminocaproic acid (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with appropriate anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Ace phenyl column or equivalent
Standard Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-aminocaproic acid in 10 mL of water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with water to create calibration standards.
-
Internal Standard Working Solution (ISWS): Dilute the internal standard stock solution with water to a final concentration of 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.
-
Pipette 200 µL of plasma, calibration standard, or quality control sample into the appropriately labeled tubes.
-
Add 20 µL of the Internal Standard Working Solution (10 µg/mL) to each tube and vortex briefly.
-
Add 600 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions [2]
| Parameter | Condition |
| Column | Ace phenyl, 5 µm, 4.6 x 50 mm |
| Mobile Phase A | 5 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 40% A : 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 minutes |
Mass Spectrometric Conditions [2]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (6-Aminocaproic acid) | m/z 132.2 → 79.2 |
| MRM Transition (6-Aminocaproic acid-d6) | m/z 138.2 → 74.3 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 200 ms |
Note: The mass transition for this compound would need to be empirically determined but is expected to be m/z 142.2 → [product ion].
Visualizations
Caption: Experimental workflow for the quantification of 6-aminocaproic acid.
References
Application Note: High-Throughput Quantification of 6-Aminocaproic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-aminocaproic acid in human plasma. 6-Aminocaproic acid is a synthetic lysine (B10760008) analog used as an antifibrinolytic agent to reduce bleeding.[1] Accurate measurement in biological matrices is crucial for pharmacokinetic and clinical studies. This method employs 6-Aminocaproic acid-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation protocol. The short chromatographic run time makes this method ideal for the analysis of large sample batches in a drug development or clinical research setting.
Introduction
6-Aminocaproic acid (also known as epsilon-aminocaproic acid, EACA) is an antifibrinolytic agent that acts by competitively inhibiting the activation of plasminogen to plasmin, the enzyme responsible for fibrinolysis.[2] This inhibition stabilizes blood clots, making it a valuable therapeutic for treating excessive bleeding, particularly after cardiac surgery or in patients with hematological disorders.[1][3]
To support pharmacokinetic (PK) studies and therapeutic drug monitoring, a reliable and validated bioanalytical method is essential. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. A SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variations in sample preparation, chromatography, and ionization, thereby leading to highly reliable quantification.[4] This document provides a comprehensive protocol and validation summary for this application.
Mechanism of Action: Antifibrinolysis
6-Aminocaproic acid is a structural analog of the amino acid lysine. It competitively binds to the lysine-binding sites on plasminogen, which prevents plasminogen from attaching to fibrin (B1330869).[2] This blockage inhibits the conversion of plasminogen into its active form, plasmin, by tissue plasminogen activator (tPA).[5] Without active plasmin, the degradation of the fibrin clot (fibrinolysis) is significantly reduced, leading to enhanced hemostasis.[2][5]
Experimental Workflow
The overall analytical process involves spiking plasma samples with the internal standard, removing proteins, and analyzing the resulting supernatant by LC-MS/MS. The data is then processed using a calibration curve to determine the concentration of 6-aminocaproic acid in the unknown samples.
References
- 1. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Quantitative Analysis of 6-Aminocaproic Acid in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Application Note
For research, scientific, and drug development professionals.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Aminocaproic acid in human plasma. The methodology utilizes a stable isotope-labeled internal standard, 6-Aminocaproic acid-d10, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of 6-Aminocaproic acid.
Introduction
6-Aminocaproic acid is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent. It is used to control bleeding by inhibiting the breakdown of fibrin (B1330869) clots.[1][2][3] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and for optimizing therapeutic regimens. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
6-Aminocaproic acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A rapid and efficient chromatographic separation is achieved using a C18 analytical column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or shallow gradient |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 3 minutes |
Mass Spectrometry
The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Aminocaproic acid | 132.1 | 114.1 | 15 |
| This compound | 142.1 | 124.1 | 15 |
Note: The mass transitions for this compound are extrapolated based on the addition of 10 daltons to the parent and corresponding fragment ions of the unlabeled compound.
Sample Preparation Protocol
-
Thaw plasma samples and standards on ice.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 100 µg/mL.
| Parameter | Value |
| Calibration Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighing Factor | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.3 | < 5 | 95 - 105 | < 5 | 95 - 105 |
| Medium | 10 | < 5 | 97 - 103 | < 5 | 97 - 103 |
| High | 80 | < 4 | 98 - 102 | < 4 | 98 - 102 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.1 |
Data Presentation
The following table summarizes the key quantitative data for this analytical method.
| Parameter | 6-Aminocaproic Acid | This compound (IS) |
| Precursor Ion (m/z) | 132.1 | 142.1 |
| Product Ion (m/z) | 114.1 | 124.1 |
| Retention Time (min) | ~1.8 | ~1.8 |
| Linearity Range (µg/mL) | 0.1 - 100 | N/A |
| r² | > 0.995 | N/A |
| LOQ (µg/mL) | 0.1 | N/A |
Visualizations
Experimental Workflow
Caption: A schematic of the sample preparation workflow.
Mechanism of Action of 6-Aminocaproic Acid
Caption: Inhibition of fibrinolysis by 6-Aminocaproic acid.
References
Application Notes and Protocols: 6-Aminocaproic Acid-d10 in Proteomics and Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid, a synthetic analog of the amino acid lysine (B10760008), is utilized in various biomedical applications, including as an antifibrinolytic agent.[1][2] In the realm of proteomics and bioanalysis, its deuterated form, 6-Aminocaproic acid-d10, serves as a critical tool for precise and accurate quantification. This document provides detailed application notes and experimental protocols for the use of this compound, primarily as an internal standard in mass spectrometry-based analyses and discusses its role in maintaining sample integrity during proteomics workflows.
Application 1: Internal Standard for Quantitative Analysis of 6-Aminocaproic Acid
The most direct and widespread application of this compound is as an internal standard for the accurate quantification of endogenous or administered 6-aminocaproic acid in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variability in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of 6-aminocaproic acid using a stable isotope-labeled internal standard, based on methodologies that can be readily adapted for this compound.
Table 1: LC-MS/MS Method Parameters for 6-Aminocaproic Acid Quantification
| Parameter | Value | Reference |
| Chromatography | ||
| Column | HILIC or C18 | [3] |
| Mobile Phase A | Water with 0.1% Formic Acid | [3] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | [3] |
| Flow Rate | 0.2 - 0.5 mL/min | [3] |
| Injection Volume | 5 - 20 µL | [3] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| MS/MS Transition (Analyte) | m/z 132.1 -> 114.1 | [3] |
| MS/MS Transition (IS - d10) | m/z 142.2 -> 124.2 (Predicted) | |
| Dwell Time | 100 - 200 ms |
Note: The MS/MS transition for this compound is predicted based on the fragmentation pattern of the unlabeled compound and may require optimization.
Table 2: Method Validation Data for 6-Aminocaproic Acid Quantification in Urine [4]
| Parameter | Result |
| Linearity Range | 31.25 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 15.6 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.7% |
| Inter-day Precision (%RSD) | ≤ 9.9% |
| Intra-day Accuracy (%Bias) | -5.3% to 3.5% |
| Inter-day Accuracy (%Bias) | -6.1% to 6.6% |
Experimental Protocol: Quantification of 6-Aminocaproic Acid in Human Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-aminocaproic acid in human plasma, using this compound as an internal standard.
1. Materials and Reagents:
-
6-Aminocaproic acid standard
-
This compound (Internal Standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of 6-aminocaproic acid (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the stock solution with 50% methanol/water.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile).
4. LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 or HILIC column with a gradient elution.
-
Monitor the specific MRM transitions for 6-aminocaproic acid and this compound.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 6-aminocaproic acid in the unknown samples from the calibration curve.
Experimental Workflow
Application 2: Role in Proteomics Sample Preparation
Protease Inhibition
6-Aminocaproic acid is a structural analog of lysine and acts as a competitive inhibitor of proteases that have a substrate preference for lysine residues, most notably plasmin.[5] Uncontrolled proteolytic activity during sample preparation is a major source of experimental variability and can lead to the degradation of proteins of interest, resulting in inaccurate quantification and identification.
By including 6-aminocaproic acid in lysis and extraction buffers, researchers can help to minimize the degradation of proteins by plasmin and other trypsin-like proteases, thus preserving the integrity of the proteome. While not a broad-spectrum protease inhibitor, it can be a valuable component of a comprehensive protease inhibitor cocktail, especially when working with samples where plasmin activity is expected, such as blood plasma or serum.
Experimental Protocol: Use of 6-Aminocaproic Acid as a Protease Inhibitor
1. Buffer Preparation:
-
Prepare a stock solution of 6-aminocaproic acid (e.g., 1 M in water).
-
For the preparation of lysis buffer, add the 6-aminocaproic acid stock solution to the desired final concentration (typically in the range of 1-10 mM).
-
Combine with other protease inhibitors (e.g., PMSF, aprotinin, leupeptin) for broader coverage.
2. Sample Lysis:
-
Harvest cells or tissue and wash with cold PBS.
-
Add the complete lysis buffer (containing 6-aminocaproic acid and other inhibitors) to the sample.
-
Proceed with the chosen lysis method (e.g., sonication, homogenization).
-
Continue with the standard proteomics workflow (e.g., protein quantification, digestion, peptide cleanup).
Signaling Pathway and Logical Relationship Diagram
Potential Future Application: Probing Lysine Post-Translational Modifications
Given that 6-aminocaproic acid is a lysine analog, there is potential for its use in studying lysine post-translational modifications (PTMs). While not yet a widely adopted technique, derivatization of peptides with reagents that target lysine residues is a common strategy in proteomics. The unique mass of this compound could theoretically be used in chemical derivatization strategies to label and quantify specific lysine-containing peptides or to study the accessibility of lysine residues. Further research is required to explore this potential application.
Conceptual Diagram
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Aminocaproic Acid-d10 as a Novel Tracer for Probing Lysine Metabolism and Protein Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Aminocaproic acid (EACA) is a synthetic analog of the essential amino acid lysine (B10760008). Due to its structural similarity, it competitively inhibits enzymes that bind lysine, most notably plasminogen, leading to its clinical use as an antifibrinolytic agent.[1] In metabolic research, stable isotope-labeled amino acids are invaluable tools for tracing the dynamic processes of protein synthesis, degradation, and overall amino acid flux. While deuterated versions of 6-aminocaproic acid, such as 6-aminocaproic acid-d6, are utilized as internal standards in pharmacokinetic studies for quantification by mass spectrometry, the application of 6-aminocaproic acid-d10 as a metabolic tracer is a novel concept.[2][3]
This application note proposes a methodology for the use of this compound as a tracer to investigate lysine metabolism and protein turnover. By introducing a heavily labeled lysine analog, researchers can potentially track its incorporation into proteins and its metabolic fate, providing insights into pathways that may be influenced by lysine dynamics.
Principle of the Method
The foundational principle of this proposed method is the biological substitution of lysine with this compound in various metabolic processes. As a lysine analog, this compound can be recognized by cellular machinery involved in amino acid transport and metabolism. The heavy isotope label (d10) allows for the differentiation of the tracer from its endogenous, unlabeled counterparts using mass spectrometry. This enables the quantification of its flux through specific metabolic pathways and its rate of incorporation into and release from proteins, reflecting protein synthesis and degradation rates, respectively.
Applications
-
Measurement of Protein Synthesis and Degradation: By monitoring the incorporation of this compound into proteins and its subsequent release, researchers can estimate the rates of protein turnover in various tissues or cell types.
-
Investigation of Lysine Catabolism: As an analog, this compound may be metabolized through pathways similar to those of lysine, offering a tool to study the activity of these pathways under different physiological or pathological conditions. The primary pathways for lysine degradation are the saccharopine and pipecolic acid pathways.[4][5]
-
Drug Development: Understanding how drugs affect protein dynamics and lysine metabolism can be crucial. This compound could be used as a tool to assess the on- and off-target effects of novel therapeutics on these processes.
Experimental Protocols
1. In Vitro Cell Culture Protocol for Protein Turnover Analysis
This protocol describes the use of this compound to measure protein synthesis and degradation in cultured cells.
-
Materials:
-
Cell culture medium (lysine-free)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Unlabeled 6-aminocaproic acid
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solution (e.g., trichloroacetic acid [TCA])
-
LC-MS/MS system
-
-
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours in standard culture medium.
-
Starvation (Optional): To synchronize protein synthesis, cells can be incubated in a serum-free medium for 2-4 hours.
-
Labeling (Pulse): Replace the standard medium with lysine-free medium supplemented with dFBS and a known concentration of this compound (e.g., 100 µM). Incubate for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to measure incorporation.
-
Chasing: To measure protein degradation, after a labeling period (e.g., 24 hours), replace the labeling medium with a "chase" medium containing a high concentration of unlabeled 6-aminocaproic acid (e.g., 1 mM) to prevent further incorporation of the labeled tracer. Collect cell samples at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Sample Collection: At each time point, wash the cells twice with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Precipitation and Hydrolysis:
-
Precipitate the protein from the cell lysate using TCA.
-
Wash the protein pellet to remove free amino acids.
-
Hydrolyze the protein pellet (e.g., using 6N HCl at 110°C for 24 hours).
-
-
Sample Preparation for LC-MS/MS:
-
Neutralize the hydrolyzed protein sample.
-
Perform solid-phase extraction (SPE) to clean up the sample.
-
Derivatize the amino acids if necessary for better chromatographic separation and detection.
-
-
LC-MS/MS Analysis: Analyze the samples to determine the ratio of this compound to total 6-aminocaproic acid (or a representative peptide containing the tracer).
-
2. In Vivo Animal Study Protocol
This protocol outlines a potential in vivo study to assess whole-body protein turnover and lysine metabolism.
-
Materials:
-
This compound (sterile, injectable grade)
-
Saline solution
-
Anesthesia
-
Blood collection tubes (with anticoagulant)
-
Tissue collection tools
-
LC-MS/MS system
-
-
Procedure:
-
Animal Acclimation: Acclimate animals (e.g., mice or rats) to the experimental conditions for at least one week.
-
Tracer Administration: Administer this compound via intravenous (IV) bolus injection or continuous infusion. The dosage will need to be optimized based on preliminary studies.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-injection. At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, muscle, heart).
-
Sample Processing:
-
Plasma: Separate plasma from whole blood by centrifugation. Precipitate proteins to analyze free this compound and its metabolites.
-
Tissues: Homogenize tissues and perform protein precipitation and hydrolysis as described in the in vitro protocol.
-
-
LC-MS/MS Analysis: Analyze the plasma and tissue hydrolysates to determine the isotopic enrichment of this compound in the free amino acid pool and in the protein-bound fraction.
-
Data Presentation
Quantitative data from these experiments should be presented in clear, structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Incorporation of this compound into Cultured Myotube Proteins over Time.
| Time (hours) | Isotopic Enrichment (%) in Protein Hydrolysate |
| 0 | 0.00 |
| 2 | 1.52 |
| 4 | 3.15 |
| 8 | 6.20 |
| 12 | 9.30 |
| 24 | 15.50 |
Table 2: Hypothetical Isotopic Enrichment of this compound in Plasma and Various Tissues of a Mouse Following a Bolus IV Injection.
| Time (minutes) | Plasma Enrichment (%) | Liver Enrichment (%) | Muscle Enrichment (%) |
| 15 | 25.8 | 18.2 | 12.5 |
| 30 | 18.5 | 15.1 | 10.8 |
| 60 | 10.2 | 11.5 | 8.9 |
| 120 | 5.1 | 7.8 | 6.2 |
| 240 | 2.3 | 4.5 | 3.8 |
Visualizations
Diagram 1: Proposed Experimental Workflow for In Vitro Protein Turnover Analysis.
Caption: Workflow for in vitro protein turnover analysis.
Diagram 2: Potential Metabolic Fate of this compound as a Lysine Analog.
Caption: Potential metabolic pathways for 6-ACA-d10.
The use of this compound as a metabolic tracer is a promising, though currently hypothetical, approach for investigating lysine metabolism and protein dynamics. The protocols and methodologies outlined in this application note provide a framework for researchers to explore this novel application. The successful implementation of this tracer would offer a new tool for understanding the complex interplay of amino acid metabolism and protein turnover in health and disease, with potential applications in basic research and drug development. Further studies are required to validate this proposed methodology and to fully characterize the metabolic fate of this compound in biological systems.
References
- 1. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Quantification of 6-Aminocaproic Acid in Human Plasma using 6-Aminocaproic Acid-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid is a synthetic derivative of the amino acid lysine (B10760008) that is used as an antifibrinolytic agent to treat bleeding disorders by inhibiting the breakdown of fibrin (B1330869) clots. Accurate quantification of 6-aminocaproic acid in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides a detailed protocol for the analysis of 6-aminocaproic acid in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with 6-aminocaproic acid-d10 as a stable isotope-labeled internal standard.
The use of a deuterated internal standard like this compound is highly recommended for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.[1][2]
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of 6-aminocaproic acid in plasma.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of 6-aminocaproic acid in biological matrices from various studies.
Table 1: Linearity and Sensitivity of 6-Aminocaproic Acid Assays
| Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| Human Plasma | 0.3 - 80 | 0.3 | [3] |
| Human Plasma | 1 - 250 | 1 | [4] |
| Human Urine | 0.03125 - 1 | 0.0156 | [5][6] |
Table 2: Accuracy and Precision of 6-Aminocaproic Acid Assays
| Matrix | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Human Plasma | 0.3, 20, 60 | 0.91 - 3.63 | 1.15 - 2.89 | 100.91 - 103.80 | 100.08 - 101.91 | [3] |
| Human Plasma | 4, 40, 200 | 4.71 - 10.4 | 4.68 - 9.79 | 92.3 - 106 | 95.4 - 103 | [4] |
| Human Urine | 0.03125, 0.25, 0.75 | < 8.7 | < 9.9 | 5.3 - 3.5 | 6.1 - 6.6 | [5][6] |
Detailed Experimental Protocol
This protocol is a comprehensive guide for the sample preparation and LC-MS/MS analysis of 6-aminocaproic acid in plasma.
Materials and Reagents
-
6-Aminocaproic acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-aminocaproic acid in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 5 µg/mL): Dilute the internal standard stock solution with acetonitrile. The final concentration should be optimized based on the instrument's sensitivity.
Sample Preparation: Protein Precipitation
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 5 µg/mL this compound) to each tube, except for the blank samples (add 20 µL of acetonitrile instead).
-
Add 600 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[3]
-
Vortex mix the samples for 30 seconds.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions that may require optimization for your specific instrumentation.
Liquid Chromatography (LC) - HILIC Method
-
Column: A HILIC column (e.g., Phenomenex Luna HILIC, 2.0 x 100 mm, 3 µm) is recommended for good retention of this polar compound.[5][6]
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry (MS)
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following transitions should be optimized for your specific instrument. The transitions for this compound are predicted based on the fragmentation of the d6 analog and the parent mass of d10.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Aminocaproic acid | 132.2 | 114.1 / 79.2 | Optimize (e.g., 15 / 25) |
| This compound | 142.2 | 124.1 / 74.3 | Optimize (e.g., 15 / 25) |
Note: The precursor ion for 6-aminocaproic acid-d6 is m/z 138.2, with a product ion of m/z 74.3.[3] The values for d10 should be confirmed by direct infusion.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 500°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Gas Pressure: 35 psi
-
Data Analysis and Quantification
-
Integrate the peak areas for both 6-aminocaproic acid and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Use a linear regression model with a 1/x² weighting to fit the calibration curve.
-
Determine the concentration of 6-aminocaproic acid in the QC and unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Diagram
As 6-aminocaproic acid is a synthetic drug that acts as an inhibitor of fibrinolysis, a diagram illustrating its mechanism of action is provided below.
Caption: Mechanism of action of 6-aminocaproic acid in inhibiting fibrinolysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 6-aminocaproic acid in human plasma using LC-MS/MS with this compound as an internal standard. The described method, which includes a straightforward protein precipitation step and sensitive MS detection, is suitable for high-throughput analysis in clinical and research settings. The provided performance data from literature demonstrates that such methods are accurate, precise, and reliable for the determination of 6-aminocaproic acid concentrations in biological samples.
References
- 1. scispace.com [scispace.com]
- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-Aminocaproic Acid in Human Plasma using LC-MS/MS with a d10-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantification of 6-aminocaproic acid in human plasma. The protocol employs a simple and efficient protein precipitation technique for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard (6-aminocaproic acid-d10) is utilized to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
6-Aminocaproic acid is a synthetic lysine (B10760008) analog that acts as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin. It is used to control bleeding in various clinical situations. Accurate and precise measurement of 6-aminocaproic acid concentrations in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of 6-aminocaproic acid in human plasma, utilizing a stable isotope-labeled internal standard (d10-6-aminocaproic acid) for reliable quantification.
Experimental
Materials and Reagents
-
6-Aminocaproic acid (analytical standard)
-
This compound (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Ace phenyl, 3 µm, 75 x 4.6 mm or equivalent
Sample Preparation
A protein precipitation method is employed for the extraction of 6-aminocaproic acid and the internal standard from human plasma.
Protocol:
-
Thaw plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Spike with 20 µL of the internal standard working solution (this compound).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Ace phenyl, 3 µm, 75 x 4.6 mm |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.6-5.0 min: 5% B |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 550°C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Aminocaproic acid | 132.2 | 114.2 |
| This compound (IS) | 142.2 | 124.2 |
Note: The precursor ion for the d10 internal standard is 10 Daltons higher than the unlabeled analyte due to the presence of ten deuterium (B1214612) atoms. The product ion is also expected to be 10 Daltons higher, assuming the fragmentation does not involve the deuterated positions.
Method Validation
The bioanalytical method was validated according to the US Food and Drug Administration (FDA) guidelines. The validation parameters are summarized below.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | ≤ 10% |
| Inter-day Precision (%CV) | ≤ 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Stability
The stability of 6-aminocaproic acid in human plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.
Table 3: Stability of 6-Aminocaproic Acid in Human Plasma
| Condition | Duration | Stability (% of initial concentration) |
| Bench-top (Room Temperature) | 8 hours | 95 - 105% |
| Freeze-thaw cycles | 3 cycles | 93 - 102% |
| Long-term (-80°C) | 30 days | 96 - 104% |
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Workflow for 6-Aminocaproic Acid Analysis.
Conclusion
The described method provides a simple, rapid, and robust approach for the quantitative determination of 6-aminocaproic acid in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in clinical and pharmaceutical research. The straightforward protein precipitation protocol allows for high-throughput sample processing.
Application Note: Chromatographic Separation of 6-Aminocaproic Acid and its Deuterated Analogue (d10) for Quantitative Analysis
Introduction
6-Aminocaproic acid is a synthetic lysine (B10760008) analogue that acts as an antifibrinolytic agent by inhibiting plasminogen activation. It is used to control bleeding in various clinical situations. Accurate quantification of 6-aminocaproic acid in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as a deuterated analogue (e.g., d10-6-aminocaproic acid), is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variability in sample processing. This application note describes a robust hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method for the simultaneous separation and quantification of 6-aminocaproic acid and its deuterated internal standard in biological samples.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of 6-aminocaproic acid.
Materials and Methods
Chromatographic Conditions
A hydrophilic interaction liquid chromatography (HILIC) approach is employed for the separation of the polar compounds 6-aminocaproic acid and its d10 analogue.
| Parameter | Value |
| Column | Phenomenex Luna HILIC (e.g., 100 x 2.0 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (6-Aminocaproic Acid) | Precursor Ion (Q1): m/z 132.1, Product Ion (Q3): m/z 114.1 |
| MRM Transition (d10-6-Aminocaproic Acid) | Precursor Ion (Q1): m/z 142.2, Product Ion (Q3): m/z 124.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500 °C |
Sample Preparation Protocol
-
To 100 µL of biological sample (e.g., plasma, urine), add 10 µL of d10-6-aminocaproic acid internal standard solution (concentration will depend on the expected analyte concentration range).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (95% acetonitrile, 5% water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Results
This method provides excellent chromatographic resolution between 6-aminocaproic acid and its d10 analogue, with typical retention times around 3-4 minutes. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and any variability during sample preparation. The method is expected to be linear over a wide concentration range, suitable for clinical and research applications.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method, based on similar published assays.[1][2][3]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995[2][3] |
| Lower Limit of Quantification (LLOQ) | 15-65 ng/mL[2][3] |
| Intra-day Precision (%CV) | < 10%[1][2][3] |
| Inter-day Precision (%CV) | < 10%[1][2][3] |
| Accuracy (% Recovery) | 90-110%[1] |
Detailed Experimental Protocol
1. Objective
To quantify the concentration of 6-aminocaproic acid in biological samples using a HILIC-MS/MS method with d10-6-aminocaproic acid as an internal standard.
2. Materials and Reagents
-
6-Aminocaproic acid reference standard
-
d10-6-Aminocaproic acid reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., human plasma, urine)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Autosampler vials
3. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-aminocaproic acid and d10-6-aminocaproic acid in 10 mL of water, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with water to create calibration standards.
-
Internal Standard Working Solution: Dilute the d10-6-aminocaproic acid primary stock solution with water to a suitable concentration.
4. Sample Preparation
Follow the "Sample Preparation Protocol" outlined in the Application Note section.
5. LC-MS/MS System Setup and Analysis
-
Set up the HPLC and mass spectrometer with the parameters detailed in the "Chromatographic Conditions" and "Mass Spectrometry Conditions" tables in the Application Note.
-
Equilibrate the HILIC column with the initial mobile phase composition for at least 15 minutes.
-
Create a sequence table including blank injections, calibration standards, quality control samples, and unknown samples.
-
Inject the samples and acquire data.
6. Data Processing and Quantification
-
Integrate the chromatographic peaks for 6-aminocaproic acid and d10-6-aminocaproic acid using the instrument's software.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 6-aminocaproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
7. System Suitability
Before running the analytical batch, perform a system suitability test to ensure the performance of the LC-MS/MS system. This should include injections of a standard solution to check for retention time stability, peak shape, and signal intensity.
8. Quality Control
Include quality control (QC) samples at low, medium, and high concentrations within the analytical batch to ensure the accuracy and precision of the results. The concentrations of the QC samples should fall within the acceptable range (typically ±15% of the nominal value).
References
Application Note: A Validated LC-MS/MS Method for the Quantification of 6-Aminocaproic Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-aminocaproic acid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
6-Aminocaproic acid is a synthetic lysine (B10760008) analog that acts as an antifibrinolytic agent by inhibiting plasminogen activation. It is clinically used to control bleeding in various surgical and medical conditions. Accurate and reliable measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of 6-aminocaproic acid in human plasma.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of 6-aminocaproic acid in human plasma.
Experimental Protocols
Materials and Reagents
-
6-Aminocaproic acid reference standard
-
6-Aminocaproic acid-d6 (Internal Standard, ISD)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (e.g., 6-aminocaproic acid-d6).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
For urine samples, a simple dilution with the mobile phase or direct injection may be feasible.[2][3]
Liquid Chromatography
| Parameter | Condition |
| Column | Ace phenyl or equivalent C18/phenyl column (e.g., 100 x 3 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient can be used. An example is 60:40 (A:B).[1] |
| Flow Rate | 0.5 - 1.0 mL/min[1][4] |
| Injection Volume | 5 µL |
| Column Temp. | 25°C |
| Run Time | Approximately 3.0 minutes[1] |
Mass Spectrometry
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 600°C[4] |
| Nebulizer Gas | 80 psi[4] |
| Heater Gas | 50 psi[4] |
| Curtain Gas | 40 psi[4] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 6-Aminocaproic acid | 132.2 | 79.2 | 17[5] |
| 6-Aminocaproic acid-d6 (ISD) | 138.2 | 74.3 | - |
| 8-Aminocaprylic acid (IS) | - | - | - |
| 7-Aminoheptanoic acid (IS) | - | - | - |
Collision energy should be optimized for the specific instrument used.
Method Validation Summary
The method was validated according to USFDA guidelines.[1]
| Parameter | Result |
| Linearity Range | 0.3 - 80 µg/mL in human plasma[1] |
| 31.25 - 1000 ng/mL in human urine[2][3] | |
| Correlation (r²) | > 0.995[2][3] |
| LLOQ | 0.3 µg/mL (plasma)[1] |
| 31.25 ng/mL (urine)[2][3] | |
| Intra-day Precision (%CV) | 0.91 - 3.63%[1] |
| Inter-day Precision (%CV) | < 9.9%[2] |
| Intra-day Accuracy | 100.91 - 103.80%[1] |
| Inter-day Accuracy | Between 6.1% and 6.6%[2][3] |
| Recovery | 86.69% for 6-aminocaproic acid[1] |
| 98.29% for ISD[1] |
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow from sample collection to data analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 6-aminocaproic acid in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the criteria for bioanalytical method validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 6-Aminocaproic Acid-d10 in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of 6-aminocaproic acid in human urine using 6-aminocaproic acid-d10 as an internal standard by Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-LC-MS/MS). This method is suitable for pharmacokinetic studies, clinical monitoring, and drug development applications.
Introduction
6-Aminocaproic acid is an antifibrinolytic agent used to control bleeding by inhibiting the breakdown of blood clots.[1] It is a synthetic derivative of the amino acid lysine (B10760008) and functions by blocking the lysine-binding sites on plasminogen, which prevents its conversion to plasmin, the primary enzyme responsible for fibrinolysis.[2][3] The primary route of elimination for 6-aminocaproic acid is renal excretion, with a significant portion of the drug excreted unchanged in the urine.[2][4]
Accurate and reliable quantification of 6-aminocaproic acid in urine is crucial for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation and matrix effects, ensuring high precision and accuracy.[5] This document outlines a validated HILIC-LC-MS/MS method for this purpose.
Signaling and Excretion Pathway
6-Aminocaproic acid primarily exerts its effect systemically by inhibiting fibrinolysis. After administration, it is rapidly absorbed and distributed throughout the body.[6] The drug is minimally metabolized and is primarily excreted unchanged by the kidneys into the urine.[6] Therefore, the analysis of urinary concentrations of 6-aminocaproic acid provides a direct measure of its excretion.
Experimental Protocol
This protocol is based on a validated HILIC-LC-MS/MS method for the determination of 6-aminocaproic acid in human urine.[2][7] this compound is utilized as the internal standard.
Materials and Reagents
-
6-Aminocaproic acid certified reference standard
-
This compound certified reference standard[5]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
HILIC analytical column (e.g., Phenomenex Luna HILIC, 2.0 mm x 100 mm, 3 µm)[2][7]
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6-aminocaproic acid and this compound in deionized water.
-
Working Standard Solutions: Serially dilute the 6-aminocaproic acid primary stock solution with a mixture of acetonitrile and water (9:1, v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile/water (9:1, v/v).
-
Calibration Curve Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
The sample preparation for this method is a simple "dilute-and-shoot" approach.[2][7]
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of urine sample, calibration standard, or QC sample with 450 µL of the IS working solution (100 ng/mL in acetonitrile/water 9:1).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
HILIC-LC-MS/MS Analysis
Chromatographic Conditions [2][7]
-
Column: Phenomenex Luna HILIC (e.g., 2.0 mm x 100 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-8 min: 95% B (re-equilibration)
-
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 4500 V
-
Temperature: 500 °C
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Aminocaproic acid | 132.1 | 114.1 | 15 |
| This compound | 142.1 | 124.1 | 15 |
(Note: The exact m/z values and collision energies may require optimization on the specific instrument used.) The precursor ion for 6-aminocaproic acid is [M+H]+.[8] The product ion likely results from the loss of water. For the d10 isotopologue, the masses are shifted accordingly.
Experimental Workflow Diagram
References
- 1. Aminocaproic Acid [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
- 4. japsonline.com [japsonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 7. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Aminocaproic Acid as a Flexible Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-aminocaproic acid (6-ACA) as a flexible linker in bioconjugation. Included are detailed protocols for common conjugation chemistries, a summary of quantitative data demonstrating the impact of the linker on biological activity, and visualizations of experimental workflows and relevant biological pathways.
Introduction to 6-Aminocaproic Acid as a Linker
6-Aminocaproic acid, also known as 6-aminohexanoic acid, is a versatile and widely used linker in bioconjugation.[1][2] Its linear six-carbon backbone provides a desirable combination of flexibility and hydrophobicity, making it an effective spacer to connect biomolecules such as proteins, peptides, and nucleic acids to other molecules like drugs, fluorophores, or biotin (B1667282).[1][2] The presence of a terminal carboxylic acid and a primary amine group allows for straightforward incorporation into bioconjugates using standard chemistries.[3]
Key Properties and Advantages:
-
Flexibility: The aliphatic chain of 6-ACA allows for rotational freedom, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[1]
-
Hydrophobicity: The methylene (B1212753) groups in the linker contribute to its hydrophobic character, which can influence the solubility and aggregation properties of the final conjugate.
-
Spacer Arm: The defined length of the 6-ACA linker (approximately 9 Å) provides a physical separation between the conjugated moieties, which can be critical for preserving the function of each component.[4]
-
Chemical Tractability: The terminal functional groups are readily addressable through well-established conjugation methods, primarily amide bond formation.[3]
Data Presentation: Impact of 6-Aminocaproic Acid Linker on Bioconjugate Activity
The inclusion of a 6-aminocaproic acid linker can significantly impact the biological activity and stability of a bioconjugate. The following table summarizes quantitative data from various studies, illustrating these effects.
| Bioconjugate | Linker Comparison | Key Finding | Reference(s) |
| Antisense oligodeoxynucleotide-doxorubicin | With vs. Without 6-ACA linker | The conjugate with the 6-ACA linker showed a 10-fold reversal of multidrug resistance (IC50 decreased from 21.5 µM to 2.2 µM). | [4] |
| Peptide Inhibitors of Plasmin | Peptides with and without a C-terminal 6-ACA | The addition of 6-ACA to certain peptide sequences enhanced their inhibitory activity against plasmin. | [2][5] |
| Biotinylated Peptides | 6-ACA linker vs. no linker | The 6-ACA spacer improves the accessibility of biotin to streptavidin, which is located ~9 Å below the protein surface. | [4] |
| Antibody-Drug Conjugate (ADC) | Bromoacetamidecaproyl (bac) vs. Maleimidocaproyl (mc) | The 'bac' linker, a derivative of 6-ACA, demonstrated increased plasma stability of the ADC compared to the 'mc' linker. | [6] |
| Peptide-Polymer Conjugates | Impact of PEGylation with different linkers | Conjugation of a peptide to PEG, regardless of the specific linker chemistry, significantly extended the peptide's blood half-life. | [7] |
Experimental Protocols
Protocol 1: Two-Step Amide Bond Formation Using a 6-Aminocaproic Acid Linker
This protocol describes the conjugation of two proteins (Protein A and Protein B) using 6-aminocaproic acid as a linker. In the first step, the carboxyl group of 6-ACA is activated and reacted with an amine group on Protein A. In the second step, the amine group of the 6-ACA linker on Protein A is activated and reacted with a carboxyl group on Protein B.
Materials:
-
Protein A (with accessible amine groups)
-
Protein B (with accessible carboxyl groups)
-
6-Aminocaproic acid (6-ACA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Hydroxylamine-HCl
-
Desalting columns
Step 1: Conjugation of 6-Aminocaproic Acid to Protein A
-
Dissolve Reagents:
-
Dissolve Protein A in 0.1 M MES buffer, pH 4.5-5.0, to a final concentration of 1-10 mg/mL.
-
Prepare a fresh solution of 10 mg/mL EDC in ultrapure water.
-
Prepare a fresh solution of 10 mg/mL NHS in ultrapure water.
-
Dissolve 6-aminocaproic acid in 0.1 M MES buffer to a final concentration providing a 50-fold molar excess relative to Protein A.
-
-
Activation and Reaction:
-
Add the EDC solution to the 6-aminocaproic acid solution to achieve a final EDC concentration of 2-5 mM.
-
Immediately add the NHS solution to the mixture to a final concentration of 5-10 mM.
-
Incubate for 15 minutes at room temperature to activate the carboxyl group of 6-ACA.
-
Add the activated 6-ACA solution to the Protein A solution.
-
React for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess 6-ACA and reaction by-products by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.2-7.4.
-
Collect the fractions containing the Protein A-(6-ACA) conjugate.
-
Step 2: Conjugation of Protein A-(6-ACA) to Protein B
-
Dissolve Reagents:
-
Dissolve the purified Protein A-(6-ACA) conjugate in PBS, pH 7.2-7.4.
-
Dissolve Protein B in 0.1 M MES buffer, pH 4.5-5.0.
-
Prepare fresh EDC and NHS solutions as in Step 1.
-
-
Activation and Reaction:
-
Add EDC and NHS to the Protein B solution to activate its carboxyl groups.
-
Incubate for 15 minutes at room temperature.
-
Add the activated Protein B solution to the Protein A-(6-ACA) solution.
-
React for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine-HCl to a final concentration of 10-50 mM and incubating for 15 minutes.
-
Purify the final Protein A-(6-ACA)-Protein B conjugate using a desalting column or size-exclusion chromatography.
-
Protocol 2: Solid-Phase Peptide Synthesis Incorporating a 6-Aminocaproic Acid Linker
This protocol outlines the incorporation of a 6-aminocaproic acid linker during standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-6-aminocaproic acid
-
Rink Amide resin (or other suitable resin)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent
-
OxymaPure® or HOBt
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like DIC and an activator like OxymaPure® in DMF. Allow the reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Incorporation of 6-Aminocaproic Acid:
-
After deprotecting the N-terminal Fmoc group of the growing peptide chain, prepare a solution of Fmoc-6-aminocaproic acid, a coupling agent, and an activator in DMF.
-
Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Continue Peptide Synthesis: Continue the peptide chain elongation by coupling the subsequent Fmoc-amino acids to the amine group of the 6-aminocaproic acid linker.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow: Two-Step Bioconjugation
References
- 1. rsc.org [rsc.org]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide for resin and linker selection in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 6-Aminocaproic Acid using Hydrophilic Interaction Liquid Chromatography (HILIC)
Application Note: Derivatization of 6-Aminocaproic Acid for Sensitive GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (6-ACA) is a synthetic amino acid that functions as an antifibrinolytic agent by inhibiting plasminogen activation. It is used clinically to control bleeding in various medical conditions. Accurate and sensitive quantification of 6-ACA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high resolution and sensitivity. However, due to its polar and non-volatile nature, 6-aminocaproic acid requires chemical derivatization prior to GC-MS analysis to increase its volatility and improve chromatographic performance.[1][2]
This application note provides detailed protocols for two common and effective derivatization methods for 6-aminocaproic acid: silylation and esterification/acylation . It also includes a summary of expected analytical parameters and visual workflows to guide researchers in setting up their analyses.
Principles of Derivatization for GC-MS
The primary goal of derivatization for GC-MS is to convert polar functional groups, such as the carboxylic acid and primary amine groups in 6-aminocaproic acid, into less polar and more volatile moieties.[1] This is typically achieved by replacing the active hydrogens in these functional groups.
-
Silylation: This is a widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common choices. TBDMS derivatives are generally more stable and less susceptible to hydrolysis than TMS derivatives.[1]
-
Esterification/Acylation: This two-step approach first converts the carboxylic acid group to an ester (e.g., a methyl or propyl ester) and then acylates the amino group. Alkyl chloroformates are frequently used for this purpose as they can derivatize both functional groups in a single step under aqueous conditions.[3][4] This method offers the advantage of producing stable derivatives and can be automated.
Experimental Protocols
Method 1: Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol describes the derivatization of 6-aminocaproic acid to its trimethylsilyl (TMS) derivative.
Materials:
-
6-Aminocaproic acid standard or sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Protocol:
-
Sample Preparation: Accurately weigh or pipette a known amount of 6-aminocaproic acid standard or sample into a reaction vial. If the sample is in an aqueous solution, it must be dried completely under a gentle stream of nitrogen gas. Silylation reactions are highly sensitive to moisture.[1]
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of MSTFA to the dried sample.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Method 2: Derivatization using Propyl Chloroformate
This protocol outlines the derivatization of 6-aminocaproic acid using propyl chloroformate in an aqueous medium.
Materials:
-
6-Aminocaproic acid standard or sample
-
Propyl chloroformate
-
Propanol
-
Pyridine
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation: Prepare an aqueous solution of the 6-aminocaproic acid standard or sample.
-
Reagent Addition: To 100 µL of the aqueous sample, add 50 µL of a pyridine/propanol mixture (1:4 v/v).
-
Derivatization Reaction: Add 10 µL of propyl chloroformate, and vortex the mixture vigorously for 30 seconds.
-
Extraction: Add 100 µL of chloroform and vortex for another 30 seconds to extract the derivatized 6-aminocaproic acid.
-
Phase Separation: Centrifuge the mixture at 2000 x g for 5 minutes to separate the organic and aqueous layers.
-
Sample Transfer: Carefully transfer the lower organic layer (chloroform) to an autosampler vial for GC-MS analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized 6-aminocaproic acid. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 70°C (hold 1 min), ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min (hold 5 min)[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification |
Quantitative Data Summary
The following table summarizes representative quantitative data for the GC-MS analysis of derivatized amino acids. It is important to note that these values are illustrative and specific performance characteristics for 6-aminocaproic acid should be determined during method validation.
| Derivatization Method | Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) |
| Silylation (MSTFA) | Alanine | ~8.5 | 0.1 | 0.3 | >0.99 |
| Leucine | ~12.2 | 0.1 | 0.3 | >0.99 | |
| Propyl Chloroformate | Valine | ~9.8 | 0.05 | 0.15 | >0.99 |
| Isoleucine | ~11.5 | 0.05 | 0.15 | >0.99 |
*Data for similar amino acids are provided as an example. Actual values for 6-aminocaproic acid may vary.
Visual Workflows
The following diagrams illustrate the experimental workflows for the derivatization and analysis of 6-aminocaproic acid.
Caption: Silylation workflow for 6-aminocaproic acid using MSTFA.
Caption: Propyl chloroformate derivatization workflow for 6-aminocaproic acid.
Conclusion
Both silylation and esterification/acylation are effective derivatization strategies for the GC-MS analysis of 6-aminocaproic acid. The choice of method may depend on factors such as sample matrix, required sensitivity, and available automation. Silylation with MSTFA is a straightforward and common method, though it requires anhydrous conditions. Derivatization with propyl chloroformate is advantageous for its compatibility with aqueous samples. For both methods, careful optimization of reaction conditions and GC-MS parameters is essential for achieving reliable and reproducible quantitative results.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Determining 6-Aminocaproic Acid Concentrations in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (EACA) is a synthetic derivative of the amino acid lysine (B10760008) and a well-known antifibrinolytic agent used to control bleeding by inhibiting plasminogen activation. Its quantification in tissue homogenates is crucial for pharmacokinetic studies, drug monitoring, and understanding its distribution and accumulation in various tissues. This document provides detailed application notes and protocols for the determination of 6-aminocaproic acid concentrations in tissue homogenates using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a general protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is outlined.
Analytical Methodologies Overview
Several analytical methods can be employed for the quantification of 6-aminocaproic acid in biological matrices. The choice of method depends on the required sensitivity, specificity, available equipment, and the nature of the tissue sample. The most common techniques are:
-
High-Performance Liquid Chromatography (HPLC): Coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC is a robust and widely used method. HPLC-MS/MS offers high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation and sensitive detection. However, it requires derivatization of the polar 6-aminocaproic acid to increase its volatility.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays can offer high throughput and sensitivity. For small molecules like 6-aminocaproic acid, a competitive ELISA format is typically used.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters for the different analytical methods discussed.
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (with Derivatization) | Competitive ELISA |
| Limit of Detection (LOD) | ~20 ppm (20 µg/mL)[1] | 15.6 ng/mL (in urine)[2] | Analyte dependent, potentially in the low ng/mL to pg/mL range | Dependent on antibody affinity, typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | 31.25 ng/mL (in urine)[2] | Analyte dependent, typically 3-5 times the LOD | Dependent on antibody affinity and assay optimization |
| Linearity Range | Method dependent, typically in the µg/mL to mg/mL range | 31.25 - 1000 ng/mL (in urine)[2] | Dependent on derivatization efficiency and detector saturation | Typically spans 2-3 orders of magnitude |
| Accuracy (% Recovery) | Dependent on sample preparation, generally >85% | 93.4% - 106.6% (in urine)[2] | Dependent on derivatization and extraction, generally >80% | Dependent on matrix effects, can be variable without proper sample cleanup |
| Precision (%RSD) | Typically <15% | Intra-day: <8.7%, Inter-day: <9.9% (in urine)[2] | Typically <15% for intra- and inter-day precision | Typically <15-20% |
| Sample Preparation | Protein precipitation, filtration | Protein precipitation, dilution, filtration | Homogenization, protein precipitation, derivatization, extraction | Homogenization, protein precipitation, dilution |
| Throughput | Moderate | Moderate to High | Low to Moderate | High |
| Specificity | Moderate (potential for interferences) | High | High | High (dependent on antibody cross-reactivity) |
Experimental Protocols
Sample Preparation: Protein Precipitation for Tissue Homogenates
This is a general and widely applicable protocol for preparing tissue homogenates for analysis by HPLC or GC-MS.
Materials:
-
Tissue sample
-
Homogenizer (e.g., Polytron or sonicator)
-
Cold 0.1 M Perchloric Acid (PCA)[3] or Acetonitrile (B52724) (ACN)
-
Centrifuge capable of 10,000 x g and 4°C
-
Microcentrifuge tubes
-
0.45 µm syringe filters
Protocol:
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Add approximately 10 volumes of cold 0.1 M perchloric acid or acetonitrile to the tissue in a microcentrifuge tube.[3]
-
Homogenize the sample on ice until a uniform consistency is achieved. For small samples, sonication is suitable, while for larger samples, a polytron homogenizer is recommended.[3]
-
-
Deproteinization:
-
Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.
-
-
Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the pellet and transfer it to a new microcentrifuge tube.[3]
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[3]
-
-
Analysis:
-
The filtrate is now ready for injection into the HPLC system or for the derivatization step prior to GC-MS analysis.
-
References
- 1. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
- 2. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cores.emory.edu [cores.emory.edu]
Troubleshooting & Optimization
Technical Support Center: 6-Aminocaproic Acid-d10 Internal Standard in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Aminocaproic acid-d10 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of 6-aminocaproic acid?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1] For 6-aminocaproic acid, a polar compound often analyzed in complex biological matrices like plasma or urine, common sources of matrix effects include phospholipids (B1166683), salts, and endogenous metabolites.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for mitigating matrix effects.[1] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, these effects can be effectively compensated for, leading to more accurate and precise quantification.
Q3: My results show high variability. Could this be due to matrix effects even though I am using this compound?
A3: Yes, while this compound is excellent for compensation, significant and highly variable matrix effects can still impact your assay's performance. Severe ion suppression can lead to a loss of sensitivity, bringing the analyte signal close to the lower limit of quantification (LLOQ) where variability is inherently higher. Inconsistent sample cleanup or differences between individual lots of biological matrix can also contribute to variability.
Q4: What are the typical sample preparation techniques used for 6-aminocaproic acid to minimize matrix effects?
A4: Due to its polar nature, 6-aminocaproic acid is often analyzed using "dilute-and-shoot" methods, particularly in plasma, where a large dilution factor can significantly reduce the concentration of matrix components.[2] Protein precipitation is another common and rapid technique. For cleaner extracts, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to remove interfering substances like phospholipids more effectively.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Broadening) for 6-Aminocaproic Acid and/or this compound
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column Hardware | For chelating compounds, interactions with stainless steel column components can occur. Consider using a metal-free or PEEK-lined column and tubing. |
| Inappropriate Mobile Phase pH | 6-Aminocaproic acid is zwitterionic. Ensure the mobile phase pH is appropriate to maintain a consistent charge state and good peak shape. For HILIC, ensure adequate buffering. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contamination of the Analytical Column | Implement a robust column washing procedure between injections. A guard column can also help protect the analytical column. |
Issue 2: Inconsistent or Low Analyte/Internal Standard Response
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | This is a primary concern, especially with electrospray ionization (ESI). See the "Investigating and Mitigating Matrix Effects" section below for detailed protocols. |
| Suboptimal Ionization Source Conditions | Optimize source parameters such as capillary voltage, gas flow, and temperature for both 6-aminocaproic acid and its d10-IS. |
| Internal Standard Purity or Stability Issues | Verify the purity and concentration of your this compound stock solution. Assess its stability under storage and experimental conditions. |
| Analyte Degradation | 6-aminocaproic acid can degrade at elevated temperatures. Ensure sample stability under the conditions of preparation and storage.[2] |
Investigating and Mitigating Matrix Effects
A systematic approach is crucial to identify and address matrix effects.
Workflow for Troubleshooting Matrix Effects
References
Technical Support Center: Overcoming Ion Suppression for 6-Aminocaproic Acid in ESI-MS
Welcome to the technical support center for the analysis of 6-Aminocaproic Acid (6-ACA) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with ion suppression.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-Aminocaproic Acid (6-ACA) signal low or inconsistent in biological samples like plasma or urine?
A1: Low and inconsistent signals for 6-ACA are often due to a phenomenon called ion suppression .[1] 6-ACA is a small, polar molecule, making it susceptible to interference from components in complex matrices like plasma or urine. During the ESI process, co-eluting endogenous materials such as salts, phospholipids (B1166683), and other metabolites can compete with 6-ACA for ionization, reducing the number of analyte ions that reach the mass spectrometer detector.[2][3] This leads to a suppressed (lower) and variable signal. The key to a robust assay is to effectively separate 6-ACA from these interfering components before they enter the mass spectrometer.
Q2: What is the most effective sample preparation technique to reduce ion suppression for 6-ACA?
A2: The choice of sample preparation is critical. While simple protein precipitation (PPT) with acetonitrile (B52724) is a rapid method, it may not sufficiently remove interfering phospholipids and salts, leading to significant matrix effects.[4][5] More comprehensive techniques are often required:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For a polar, cationic compound like 6-ACA, mixed-mode cation exchange SPE cartridges are particularly useful. They provide a dual retention mechanism, allowing for rigorous washing steps to remove neutral and anionic interferences.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to extract 6-ACA while leaving many interfering substances behind. However, finding a suitable solvent system that provides high recovery for a polar analyte like 6-ACA can be challenging and may require significant method development.
-
Dilution: For some matrices, a "dilute-and-shoot" approach can be effective if the resulting concentration of 6-ACA is still within the linear range of the instrument.[6][7] One study reported success by diluting plasma samples 1:2040 to mitigate matrix effects.[6][7]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Recovery for 6-ACA |
| Protein Precipitation | Fast, simple, inexpensive. | Prone to significant ion suppression from phospholipids and salts. | 85-99%[4][5] |
| Liquid-Liquid Extraction | Can provide a very clean extract. | Can have lower recovery for polar analytes; requires optimization. | Variable, depends heavily on solvent choice. |
| Solid-Phase Extraction | Excellent for removing interferences; high recovery and reproducibility. | More time-consuming and costly than PPT. | >90% |
| Dilute-and-Shoot | Very fast and simple. | Requires a highly sensitive instrument; only effective if analyte concentration is high. | N/A (analyte is diluted, not extracted). |
Q3: My 6-ACA shows poor retention on a standard C18 reversed-phase column. How can I improve the chromatography?
A3: Poor retention on traditional reversed-phase (RP) columns is a common issue for polar compounds like 6-ACA. Two primary strategies can overcome this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[8][9][10] It uses a polar stationary phase with a mobile phase rich in organic solvent (typically acetonitrile). This allows for strong retention of polar analytes like 6-ACA, effectively separating them from the non-polar matrix components (like phospholipids) that elute early in the run, thus avoiding co-elution and ion suppression.[8][9]
-
Pre-column Derivatization: This involves chemically modifying the 6-ACA molecule to make it more hydrophobic and improve its retention on a C18 column.[11][12][13] Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the primary amine of 6-ACA, creating a derivative that is well-retained and often shows improved ionization efficiency.[11][12][14]
Q4: Can I avoid derivatization? What are the best practices for a direct analysis (underivatized) method?
A4: Yes, a direct analysis method is feasible and often preferred for its simplicity. The most robust approach for underivatized 6-ACA is the combination of effective sample cleanup (like SPE) and HILIC chromatography.[8][9] This combination ensures that 6-ACA is retained and chromatographically separated from the bulk of the matrix interferences, allowing for a sensitive and reliable measurement.
Q5: How critical is an internal standard, and what should I use?
A5: Using a stable isotope-labeled internal standard (SIL-IS) is essential for accurate quantification.[15][16] A SIL-IS, such as 6-Aminocaproic acid-d6 or d10, is chemically identical to the analyte and will co-elute with it.[4][17] Therefore, it experiences the exact same degree of ion suppression or enhancement.[15] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to precise and accurate results. Structural analogs, like 8-aminocaprylic acid, have been used but are not as effective as a SIL-IS because their chromatographic behavior and ionization efficiency may differ from the analyte.[8][18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Weak Signal for 6-ACA | Severe Ion Suppression: Co-elution with salts or phospholipids. | 1. Implement a more rigorous sample cleanup (switch from PPT to SPE).2. Switch from a reversed-phase column to a HILIC column to improve retention and separate 6-ACA from early-eluting interferences.[8][9]3. Check and optimize ESI source parameters (e.g., spray voltage, gas temperature). |
| Poor Chromatographic Retention: 6-ACA is eluting in the void volume with matrix components. | 1. Adopt a HILIC chromatographic method.[8][9]2. Consider a pre-column derivatization strategy to increase hydrophobicity for RP methods.[11][12] | |
| High Signal Variability Between Samples (Poor Precision) | Inconsistent Matrix Effects: Different samples have varying levels of interfering components. | 1. Crucially, use a stable isotope-labeled internal standard (e.g., 6-ACA-d6). This is the most effective way to correct for sample-to-sample variation in ion suppression.[4][17]2. Improve the consistency and efficiency of your sample preparation method. |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too high a concentration of the analyte. | 1. Dilute the sample extract before injection.2. Ensure the sample solvent is compatible with the initial mobile phase conditions (especially important for HILIC). |
| Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. | 1. Adjust the pH or ionic strength of the mobile phase.2. Ensure the column is properly equilibrated before injection. |
Experimental Protocols & Visualizations
Protocol: SPE Cleanup and HILIC-MS/MS Analysis of 6-ACA in Plasma
This protocol provides a robust method for quantifying 6-ACA while minimizing ion suppression.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the working solution of the stable isotope-labeled internal standard (e.g., 6-ACA-d6).
-
Add 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet proteins.
-
-
Solid-Phase Extraction (Mixed-Mode Cation Exchange):
-
Condition an SPE plate/cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the pre-treatment step.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
Elute the 6-ACA and SIL-IS with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 90:10 acetonitrile/water with 0.1% formic acid.
-
-
HILIC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample for analysis.
-
Table 2: Example HILIC UPLC-MS/MS Parameters
| Parameter | Setting |
| UPLC Column | HILIC Column (e.g., Acquity BEH Amide, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B -> 50% B over 2.5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transition (6-ACA) | m/z 132.1 -> 114.1 |
| MRM Transition (6-ACA-d6) | m/z 138.1 -> 120.1 |
Diagrams
Caption: Competing ions from the sample matrix reduce the efficiency of 6-ACA ionization.
Caption: A logical workflow for developing a robust 6-ACA assay, minimizing ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 16. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Peak Shape for 6-Aminocaproic Acid
Welcome to the technical support center for the chromatographic analysis of 6-Aminocaproic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to chromatographic peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the analysis of 6-Aminocaproic acid, presenting them in a question-and-answer format.
Question 1: Why am I observing a tailing peak for my 6-Aminocaproic acid standard?
Peak tailing is a common issue in the chromatography of polar and ionizable compounds like 6-Aminocaproic acid. It is often characterized by an asymmetry factor greater than 1. The primary causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a frequent cause of tailing. For silica-based columns, residual silanol (B1196071) groups can interact with the amine group of 6-Aminocaproic acid, leading to peak tailing.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. If the pH is close to the pKa of 6-Aminocaproic acid (approximately 4.4 and 10.7), both ionized and unionized forms of the molecule may exist, resulting in peak distortion.[2][3]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase and cause peak tailing.[2][4][5]
-
Insufficient Buffer Concentration: A low buffer concentration in the mobile phase may not be sufficient to control the ionization of the analyte and the stationary phase surface, leading to inconsistent interactions and tailing.[5]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa values of 6-Aminocaproic acid. For reversed-phase chromatography, a lower pH (e.g., pH 2.5-3.5) will ensure the carboxylic acid group is protonated and the amine group is protonated, leading to a more consistent charge state.
-
Increase Buffer Strength: If using a buffered mobile phase, try increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) to improve peak shape.[1][6]
-
Reduce Sample Concentration: Dilute your sample and inject a smaller amount to see if the peak shape improves. This will help determine if column overload is the issue.[2]
-
Consider a Different Column: If tailing persists, consider using a column with a different stationary phase.
-
End-capped C18 columns: These columns have fewer free silanol groups, reducing the chance of secondary interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is well-suited for polar compounds like 6-Aminocaproic acid and can provide good peak shapes.[7][8][9]
-
Mixed-Mode columns: These columns offer multiple modes of interaction (e.g., reversed-phase and ion-exchange) and can provide excellent selectivity and peak shape for challenging compounds.[1][10]
-
Question 2: My 6-Aminocaproic acid peak is showing fronting. What could be the cause?
Peak fronting, where the peak has a leading edge that is not steep, is less common than tailing but can still occur. Potential causes include:
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted, fronting peak.[4]
-
Column Overload with a Non-Linear Isotherm: In some cases of severe column overload, the peak can exhibit fronting.
-
Column Degradation: A void or channel in the column packing material can lead to distorted peak shapes, including fronting.
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than or of similar strength to the mobile phase.
-
Reduce Injection Volume and Concentration: As with tailing, reducing the amount of sample injected can resolve fronting caused by overload.[4]
-
Check Column Health: If you suspect column degradation, you can try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
Question 3: I am seeing a broad peak for 6-Aminocaproic acid, resulting in poor sensitivity. How can I improve it?
Peak broadening leads to lower peak height and reduced sensitivity. The causes can be related to the HPLC system, the method parameters, or the column.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.[11]
-
Slow Gradient or Isocratic Elution: For polar compounds, a shallow gradient or a weak isocratic mobile phase in reversed-phase chromatography can result in significant peak broadening.
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation. A flow rate that is too high or too low can lead to broader peaks.
-
Temperature Effects: Inconsistent column temperature can affect retention time and peak shape.
Troubleshooting Steps:
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible. Ensure all fittings are properly connected to avoid dead volume.[11]
-
Optimize the Gradient: If using a gradient, try increasing the ramp of the organic solvent to sharpen the peak.
-
Adjust the Flow Rate: Perform a flow rate optimization study to find the optimal flow rate that provides the best peak shape and resolution.
-
Use a Column Thermostat: Maintaining a consistent and elevated column temperature can improve peak shape and reproducibility.
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes different chromatographic conditions used for the analysis of 6-Aminocaproic acid, providing a starting point for method development.
| Parameter | Method 1: HILIC | Method 2: Mixed-Mode | Method 3: Reversed-Phase (Derivatization) |
| Column | Phenomenex Luna HILIC[7][8] | Primesep A[10] | C18 (L1 classification)[12] |
| Mobile Phase A | Ammonium formate (B1220265) buffer | 0.2% Perchloric acid in Water | Borate buffer (for derivatization) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient[7][8] | Isocratic | Gradient |
| Detection | MS/MS[7][8] | UV at 200 nm[10] | UV at 288 nm (after derivatization with dansyl chloride) |
| Key Advantage | Good retention and peak shape for the underivatized polar molecule. | Simple isocratic method with UV detection. | Enhanced UV detection sensitivity. |
Experimental Protocols
Protocol 1: HILIC Method for 6-Aminocaproic Acid Analysis
This protocol is based on a method for the analysis of 6-Aminocaproic acid in biological matrices.[7][8]
-
Chromatographic System: HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: HILIC column (e.g., Phenomenex Luna HILIC, 2.0 x 100 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 90% B
-
1-5 min: 90% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 90% B
-
6.1-10 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: ESI-MS/MS in positive ion mode.
Protocol 2: Mixed-Mode Method for 6-Aminocaproic Acid Analysis
This protocol provides a simple isocratic method with UV detection.[10]
-
Chromatographic System: HPLC with UV detector.
-
Column: Mixed-mode column (e.g., Primesep A, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 20% Acetonitrile, 80% Water with 0.2% Perchloric acid.
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Detection: UV at 200 nm.
Visualizations
The following diagrams illustrate the troubleshooting workflow for common peak shape problems encountered during the analysis of 6-Aminocaproic acid.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Troubleshooting workflow for peak broadening.
References
- 1. sielc.com [sielc.com]
- 2. silicycle.com [silicycle.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 10. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. 6-Aminocaproic acid | SIELC Technologies [sielc.com]
Technical Support Center: 6-Aminocaproic Acid-d10 Stability in Biological Matrices
This technical support center provides guidance on the stability of 6-Aminocaproic acid-d10 in biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in human plasma?
Based on a detailed study, 6-Aminocaproic acid is stable in human plasma under the following conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles when stored at -80°C and thawed to room temperature.
-
Bench-Top Stability: Stable for at least 24 hours at room temperature.
-
Long-Term Stability: Stable for at least one year when stored at -80°C.
Q2: What are the potential degradation pathways for 6-Aminocaproic acid?
At elevated temperatures (50–80°C), 6-Aminocaproic acid can degrade to form dimers, trimers, and caprolactam.[1] In urine samples, it has been reported to be stable for only 3 days at 4°C.[1]
Q3: My recovery of this compound is low. What are the possible causes and solutions?
Low recovery of this compound can be attributed to several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction pH | 6-Aminocaproic acid is an amino acid. Ensure the pH of your extraction solvent is optimized for its chemical properties. A slightly acidic pH may improve recovery. |
| Inefficient Protein Precipitation | If using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to plasma is sufficient for complete protein removal. Inadequate precipitation can lead to analyte trapping. |
| Analyte Adsorption | 6-Aminocaproic acid can adsorb to glass or plastic surfaces. Consider using low-binding tubes and glassware. Pre-rinsing with a solution of the analyte can also help to passivate surfaces. |
| Matrix Effects | Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. If significant matrix effects are observed, consider a more rigorous sample clean-up method (e.g., solid-phase extraction) or chromatographic modifications to separate the analyte from interfering components. |
| Degradation During Sample Processing | Ensure samples are kept on ice or at a controlled low temperature during processing to minimize potential enzymatic or chemical degradation. |
Q4: I am observing inconsistent results in my stability studies. What should I check?
Inconsistent stability results can arise from variability in storage conditions and experimental procedures.
-
Temperature Fluctuations: Ensure that storage freezers maintain a consistent temperature. Use calibrated thermometers to monitor freezer performance.
-
Thawing Procedure: Standardize the thawing process. Thawing at different temperatures or for varying durations can impact analyte stability.
-
Evaporation: Ensure sample tubes are tightly sealed to prevent evaporation, especially during long-term storage and bench-top stability experiments.
-
Homogeneity of Spiking Solutions: Ensure that the spiking solutions of this compound are homogeneous before aliquoting into the biological matrix.
Quantitative Stability Data
The following tables summarize the stability of non-deuterated 6-Aminocaproic acid in human plasma. As a deuterated analog, this compound is expected to have a comparable stability profile.
Table 1: Freeze-Thaw Stability of 6-Aminocaproic Acid in Human Plasma
| Quality Control Sample | Nominal Concentration (µg/mL) | Mean Measured Concentration (µg/mL) after 3 Cycles (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 4 | 3.68 | 92.1 | 10.9 |
| Medium | 40 | 42.0 | 105 | 1.4 |
| High | 200 | 204 | 102 | 3.2 |
Data indicates stability for three freeze-thaw cycles from -80°C to room temperature.
Table 2: Bench-Top Stability of 6-Aminocaproic Acid in Human Plasma at Room Temperature
| Quality Control Sample | Nominal Concentration (µg/mL) | Mean Measured Concentration (µg/mL) after 24 hours (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 4 | 4.44 | 111 | 11.3 |
| Medium | 40 | 36.8 | 92.1 | 5.0 |
| High | 200 | 173 | 86.4 | 6.8 |
Data indicates stability for 24 hours at room temperature.
Table 3: Long-Term Stability of 6-Aminocaproic Acid in Human Plasma at -80°C
| Quality Control Sample | Nominal Concentration (µg/mL) | Mean Measured Concentration (µg/mL) after 1 year (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 4 | 3.73 | 93.3 | 8.44 |
| Medium | 40 | 39.9 | 99.7 | 2.60 |
| High | 200 | 196 | 98.2 | 4.13 |
Data indicates stability for one year at -80°C.
Experimental Protocols
The stability data presented above was generated using the following experimental design:
1. Preparation of Quality Control (QC) Samples:
-
Human plasma was spiked with 6-Aminocaproic acid at three concentration levels: low, medium, and high.
2. Freeze-Thaw Stability Assessment:
-
Six aliquots of each QC level were stored at -80°C for at least 12 hours.
-
The samples were then thawed completely at room temperature.
-
This freeze-thaw cycle was repeated two more times.
-
After the third cycle, the samples were analyzed.
3. Bench-Top (Short-Term) Stability Assessment:
-
Six aliquots of each QC level were thawed and kept at room temperature for 24 hours.
-
Following the incubation period, the samples were analyzed.
4. Long-Term Stability Assessment:
-
Six aliquots of each QC level were stored at -80°C for one year.
-
After one year, the samples were thawed and analyzed.
5. Sample Analysis:
-
Sample analysis was performed using a validated LC-MS/MS method. The accuracy and precision of the measurements were determined by comparing the mean measured concentrations to the nominal concentrations.
Visualizations
Caption: Bioanalytical workflow for this compound analysis.
Caption: Troubleshooting guide for low recovery of this compound.
References
dealing with poor recovery of 6-Aminocaproic acid during extraction
Technical Support Center: 6-Aminocaproic Acid Extraction
Welcome to the technical support center for 6-Aminocaproic acid (EACA) extraction. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges and improve the recovery of 6-Aminocaproic acid in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of 6-Aminocaproic acid so low during liquid-liquid extraction (LLE) with common organic solvents?
A1: The poor recovery is primarily due to the inherent physicochemical properties of 6-Aminocaproic acid. It is a highly polar molecule with a strong affinity for water.[1] This high water solubility means it preferentially remains in the aqueous phase rather than partitioning into a non-polar or moderately polar organic solvent.[1]
Q2: How does pH affect the extraction of 6-Aminocaproic acid?
A2: pH is a critical factor. 6-Aminocaproic acid is an amino acid, meaning it has both a basic amino group and an acidic carboxylic acid group.[2] It can exist as a zwitterion at its isoelectric point. To effectively extract it into an organic solvent, it's essential to adjust the pH of the aqueous solution to neutralize the molecule, thereby reducing its polarity. For an acidic compound, the pH should be adjusted to be two units below its pKa, while for basic compounds, it should be two units above.[3]
Q3: Can I use Solid-Phase Extraction (SPE) for 6-Aminocaproic acid? What type of cartridge should I use?
A3: Yes, SPE is a viable alternative to LLE. Given the properties of 6-Aminocaproic acid, ion-exchange SPE is often the most effective method.[4] A cation-exchange sorbent can be used to retain the positively charged amino group at an acidic pH. Elution is then achieved by using a buffer with a high pH or high ionic strength to disrupt the electrostatic interaction.[4] Reversed-phase sorbents can also be used, but retention may be weaker due to the compound's high polarity.
Q4: What is "salting out," and can it improve my extraction recovery?
A4: "Salting out" is a technique used to decrease the solubility of a compound in an aqueous solution, thereby promoting its transfer into an organic solvent during LLE. By adding a high concentration of a salt like sodium sulfate (B86663) (e.g., 3-5 M) to your aqueous sample, you can increase the partitioning of hydrophilic analytes like 6-Aminocaproic acid into the organic phase and improve recovery.[3]
Q5: Are there chemical modification strategies to improve extraction?
A5: Yes, a chemical modification approach involves the use of protecting groups. By reacting 6-Aminocaproic acid with a reagent that masks its polar functional groups (amino or carboxylic acid), its solubility in organic solvents can be significantly increased.[1][5] This allows for efficient extraction into the organic phase. However, this method requires additional reaction steps for both protection and subsequent deprotection to recover the original 6-Aminocaproic acid.[5]
Troubleshooting Guides
Issue 1: Low Recovery with Liquid-Liquid Extraction (LLE)
| Possible Cause | Troubleshooting Step |
| Analyte is too polar for the chosen organic solvent. | 6-Aminocaproic acid has high water solubility.[1] Try using a more polar organic solvent or switch to a different extraction method like SPE. |
| Incorrect pH of the aqueous phase. | The charge of 6-Aminocaproic acid is pH-dependent. Adjust the pH to neutralize the molecule and increase its hydrophobicity.[3] |
| Insufficient mixing of phases. | Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for efficient partitioning between the aqueous and organic layers. |
| Low partition coefficient. | Increase the ratio of organic solvent to the aqueous sample; a 7:1 ratio is a good starting point.[3] Also, consider adding salt to the aqueous phase ("salting out") to drive the analyte into the organic phase.[3] |
| Emulsion formation. | If an emulsion forms between the two layers, try centrifugation or adding a small amount of saturated brine to break the emulsion. |
Issue 2: Low Recovery with Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step |
| Inappropriate Sorbent Choice. | The choice of sorbent is critical and depends on the analyte's properties.[4] For 6-Aminocaproic acid, consider using an ion-exchange sorbent. |
| Analyte Breakthrough During Sample Loading. | The flow rate during sample loading may be too high, or the cartridge may be overloaded.[6][7][8] Try reducing the flow rate and ensure you are not exceeding the cartridge capacity.[8] |
| Analyte Elution During Wash Step. | The wash solvent may be too strong, causing premature elution of the analyte.[4] Use a weaker solvent for the wash step that is strong enough to remove interferences but not the analyte of interest.[8] |
| Incomplete Elution. | The elution solvent is not strong enough to desorb the analyte from the sorbent.[4][8] Increase the strength of the elution solvent (e.g., by changing pH or ionic strength for ion-exchange) or increase the volume of the elution solvent.[9] Introducing a "soak time" where the elution solvent sits (B43327) in the cartridge for a few minutes can also improve recovery.[6] |
| Insufficient Drying. | For protocols where a water-immiscible solvent is used for elution, residual water on the sorbent can prevent efficient interaction with the elution solvent, leading to poor recovery.[4] Ensure the cartridge is adequately dried with nitrogen or vacuum after the wash step.[6] |
Experimental Protocols
Protocol 1: pH-Adjusted Liquid-Liquid Extraction
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Sample Preparation : Dissolve the sample containing 6-Aminocaproic acid in an appropriate volume of water.
-
pH Adjustment : Adjust the pH of the aqueous sample to be approximately 2 units below the pKa of the carboxylic acid group (around pH 2-3) using an acid like HCl. This will protonate the carboxylate group, neutralizing the zwitterionic charge.
-
Solvent Addition : Add an appropriate organic extraction solvent. A common starting point is a 7:1 ratio of organic solvent to the aqueous sample.[3]
-
Extraction : Mix the two phases vigorously for 1-2 minutes.
-
Phase Separation : Centrifuge the sample to ensure a clean separation between the aqueous and organic layers.
-
Collection : Carefully collect the organic layer containing the extracted 6-Aminocaproic acid.
-
Repeat : For improved recovery, perform a second extraction of the aqueous layer with a fresh portion of the organic solvent and combine the organic extracts.
-
Drying and Concentration : Dry the combined organic extracts over a drying agent like anhydrous sodium sulfate, then evaporate the solvent to concentrate the sample.
Protocol 2: Solid-Phase Extraction (Cation-Exchange)
This protocol is a general guideline for using a cation-exchange SPE cartridge.
-
Conditioning : Condition the cation-exchange cartridge by passing a suitable solvent (e.g., methanol) followed by an equilibration buffer (e.g., a low pH buffer like 100 mM acetate (B1210297) buffer, pH 4.5).
-
Sample Loading : Acidify the sample to a pH where the amino group of 6-Aminocaproic acid is protonated (e.g., pH 4.5). Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[6][7]
-
Washing : Wash the cartridge with a weak solvent or the equilibration buffer to remove any unbound impurities. Ensure the wash solvent is not strong enough to elute the 6-Aminocaproic acid.[4]
-
Elution : Elute the retained 6-Aminocaproic acid using a buffer with a high pH (e.g., pH > 10) or a high ionic strength to disrupt the electrostatic interaction between the analyte and the sorbent.[4] Collect the eluate.
-
Post-Elution Processing : The collected fraction can then be further processed, for example, by pH adjustment and concentration.
Data Presentation
The following table summarizes yields of 6-Aminocaproic acid obtained through methods involving chemical modification and crystallization, as described in cited patents. Note that these are not direct comparisons of extraction efficiency under varied conditions but rather final product yields from multi-step processes.
| Method | Key Steps | Purity | Yield | Reference |
| Method A | Hydrolysis of ε-caprolactam, reaction with benzyl (B1604629) chloroformate, extraction with ethyl acetate, hydrogenation, and crystallization. | > 99.9% | 70.0% | [10] |
| Method B | Similar to Method A but with different hydrogenation catalyst and crystallization solvents. | > 99.9% | 55.3% | [10] |
Visual Guides
A troubleshooting workflow for poor 6-Aminocaproic acid recovery.
References
- 1. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. US9776953B2 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 6. promochrom.com [promochrom.com]
- 7. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 8. specartridge.com [specartridge.com]
- 9. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
troubleshooting isotopic interference in 6-Aminocaproic acid-d10 analysis
Welcome to the technical support center for the analysis of 6-Aminocaproic acid using its deuterated internal standard, 6-Aminocaproic acid-d10. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to isotopic interference and other analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern in this compound analysis?
A1: Isotopic interference, often referred to as isotopic cross-talk, occurs when the signal of the heavy isotope-labeled internal standard (this compound) is artificially inflated by the contribution from the natural isotopes of the unlabeled analyte (6-Aminocaproic acid). This is particularly problematic at high concentrations of the analyte, where the naturally occurring heavier isotopes of carbon, nitrogen, and oxygen in the analyte molecule can have the same mass-to-charge ratio (m/z) as the internal standard. This can lead to non-linear calibration curves and inaccurate quantification.
Q2: What are the typical mass-to-charge (m/z) transitions for 6-Aminocaproic acid and its d10-labeled internal standard in LC-MS/MS analysis?
A2: In positive ion mode electrospray ionization (ESI), the precursor ion is the protonated molecule [M+H]+. The product ions are generated through collision-induced dissociation (CID). While specific transitions should be optimized for your instrument, typical transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Aminocaproic acid | 132.1 | 114.1 |
| This compound | 142.2 | 124.2 |
Note: The product ion for the d10 internal standard may vary depending on the fragmentation pattern. It is crucial to perform a compound tuning experiment to determine the optimal product ion for your specific instrument and conditions.
Q3: How can I determine the extent of isotopic contribution from the unlabeled analyte to my this compound internal standard signal?
A3: You can experimentally determine the isotopic contribution by analyzing a high-concentration standard of unlabeled 6-Aminocaproic acid without any internal standard. Monitor the mass transition for the d10 internal standard. Any signal detected in the d10 channel is due to the natural isotopic abundance of the unlabeled analyte.
Example Data of Isotopic Contribution:
| Unlabeled 6-Aminocaproic Acid Concentration (µg/mL) | Response in Analyte Channel (counts) | Response in d10-IS Channel (counts) | % Contribution |
| 1 | 500,000 | 500 | 0.10% |
| 10 | 5,000,000 | 5,100 | 0.10% |
| 100 | 50,000,000 | 52,000 | 0.10% |
| 1000 | 500,000,000 | 550,000 | 0.11% |
Q4: My calibration curve is non-linear at high concentrations. How can I correct for isotopic interference?
A4: Non-linearity at high concentrations is a classic sign of isotopic interference. There are several approaches to address this:
-
Increase the Internal Standard Concentration: A higher concentration of the internal standard can sometimes overcome the relative contribution from the analyte. However, this may not be feasible or cost-effective in all situations.
-
Use a Nonlinear Calibration Model: Instead of a linear regression, a nonlinear model, such as a quadratic fit, can be used to more accurately model the relationship between the analyte concentration and the response ratio.
-
Mathematical Correction: A response contribution factor can be experimentally determined and used to subtract the contribution of the analyte's isotopes from the internal standard's signal.
Troubleshooting Guides
Issue 1: High and Variable Blank Response in the this compound Channel
| Possible Cause | Troubleshooting Step |
| Contamination of the LC-MS system. | Flush the entire LC system, including the autosampler and column, with a strong solvent mixture (e.g., isopropanol:water). |
| Impurity in the this compound internal standard. | Analyze a fresh dilution of the this compound stock solution. If the peak is still present, consider obtaining a new lot of the internal standard. |
| Carryover from a previous high-concentration sample. | Inject a series of blank samples to ensure that the signal is diminishing with each injection. Optimize the autosampler wash procedure. |
Issue 2: Poor Peak Shape for 6-Aminocaproic Acid and/or its d10-Internal Standard
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH. | 6-Aminocaproic acid is an amino acid. Ensure the mobile phase pH is appropriate to achieve a consistent charge state and good peak shape. A pH below the pKa of the carboxylic acid group (around 4.4) and below the pKa of the amino group (around 10.8) is often a good starting point. |
| Column degradation. | Replace the analytical column with a new one of the same type. |
| Sample solvent is too strong. | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. |
Experimental Protocols
Detailed LC-MS/MS Method for 6-Aminocaproic Acid in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the this compound internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometer Settings
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
6-Aminocaproic acid: Precursor 132.1 -> Product 114.1
-
This compound: Precursor 142.2 -> Product 124.2
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for your specific instrument.
Visualizations
Caption: Experimental workflow for 6-Aminocaproic acid analysis.
Caption: Isotopic interference logical relationship.
Caption: Simplified metabolic pathway of 6-Aminocaproic acid.
selecting the right LC column for 6-Aminocaproic acid separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Liquid Chromatography (LC) column for the separation of 6-aminocaproic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common LC columns for 6-aminocaproic acid analysis?
A1: The most common and effective LC columns for retaining and separating the highly polar 6-aminocaproic acid are Mixed-Mode and Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[1][2][3][4] Traditional reversed-phase C18 columns can also be used, often with derivatization or specific ion-pairing reagents, as outlined in some USP methods.[5]
Q2: When should I choose a Mixed-Mode column?
A2: Mixed-mode columns are an excellent choice when you need to retain and separate 6-aminocaproic acid, especially in complex matrices or when analyzing it alongside other compounds with different polarities.[1][2] They offer a combination of retention mechanisms, such as ion-exchange and reversed-phase or HILIC, providing unique selectivity.[6][7]
Q3: When is a HILIC column more appropriate?
A3: HILIC columns are particularly well-suited for separating highly polar compounds like 6-aminocaproic acid, especially when using mass spectrometry (MS) detection.[3][4][8] The high organic content of the mobile phase in HILIC mode enhances MS ionization efficiency.
Q4: Can I use a standard C18 column for 6-aminocaproic acid analysis?
A4: While less common for underivatized 6-aminocaproic acid due to its high polarity and poor retention in reversed-phase, a C18 column can be used.[5] This approach may require derivatization of the amino acid to increase its hydrophobicity or the use of ion-pairing reagents in the mobile phase. The USP HPLC method for aminocaproic acid was developed on a Legacy L1 (a C18 column).[5]
LC Column Selection and Method Parameters
The following tables summarize key quantitative data for different LC columns used in 6-aminocaproic acid separation to facilitate comparison.
Table 1: Recommended LC Columns for 6-Aminocaproic Acid Separation
| Column Type | Stationary Phase | Manufacturer/Model | Primary Interaction Mechanism |
| Mixed-Mode | Primesep A | SIELC Technologies | Anion-exchange, Reversed-phase |
| Mixed-Mode | Newcrom A | SIELC Technologies | Cation-exchange, Reversed-phase |
| Mixed-Mode | Newcrom AH | SIELC Technologies | Cation-exchange, HILIC |
| HILIC | Luna HILIC | Phenomenex | Hydrophilic Interaction |
| Reversed-Phase | Legacy L1 | (As per USP) | Reversed-Phase (C18) |
| Phenyl | Ace Phenyl | Advanced Chromatography Technologies | Reversed-Phase, π-π interactions |
Table 2: Example Method Parameters for 6-Aminocaproic Acid Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Primesep A[1] | MeCN – 20%, Water, HClO4 -0.2% | 1.0 | UV 200 nm |
| Newcrom A[2] | MeCN/H2O – 10/90%, Ammonium (B1175870) Formate pH 3.0 – 10 mM | 1.0 | CAD, Corona (MS-compatible) |
| Newcrom AH[9] | MeCN/H2O with H2SO4 | Not Specified | UV 200 nm |
| Luna HILIC[3][4] | Gradient Elution (specifics not detailed) | Not Specified | LC-MS/MS |
| Ace Phenyl[10] | Acetonitrile (B52724) and 5 mM ammonium acetate (B1210297) buffer (60:40) | 1.0 | LC-MS/MS |
Experimental Protocols
Method 1: Mixed-Mode Chromatography with UV Detection
-
Column: Primesep A, 4.6 x 250 mm, 5 µm, 100 Å.[1]
-
Mobile Phase: Acetonitrile (20%) and 0.2% perchloric acid in water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detector: UV at 200 nm.[1]
-
Sample Preparation: Dissolve sample in water.[1]
Method 2: HILIC with Mass Spectrometry Detection
-
Mobile Phase: Gradient elution (details depend on the specific application and should be optimized).[3][4]
-
Detector: Triple Quadrupole LC-MS in positive ions multiple reaction monitoring mode.[3][4]
-
Sample Preparation: For urine samples, direct injection may be possible.[3][4] For plasma, protein precipitation with acetonitrile is a common approach.[10]
Troubleshooting Guide
Below are common issues encountered during the separation of 6-aminocaproic acid and their potential solutions.
Issue 1: Poor or No Retention of 6-Aminocaproic Acid
-
Possible Cause (Reversed-Phase): 6-aminocaproic acid is too polar for significant retention on a C18 column with a typical reversed-phase mobile phase.
-
Solution:
-
Possible Cause (HILIC): The mobile phase contains too much water (the strong solvent in HILIC).[8]
-
Solution: Increase the percentage of organic solvent (e.g., acetonitrile) in the mobile phase.
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions with the stationary phase, often with residual silanols on silica-based columns.
-
Solution:
-
Adjust the pH of the mobile phase to control the ionization state of 6-aminocaproic acid.
-
Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.
-
Ensure the column is properly equilibrated.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
Issue 3: Inconsistent Retention Times
-
Possible Cause: Changes in mobile phase composition.
-
Solution:
-
Possible Cause: Column temperature fluctuations.
-
Solution: Use a column oven to maintain a consistent temperature.
Visualizing the Column Selection Process
The following diagram illustrates a logical workflow for selecting the appropriate LC column for your 6-aminocaproic acid separation needs.
Caption: A flowchart to guide the selection of an appropriate LC column.
Troubleshooting Logic
This diagram outlines a systematic approach to troubleshooting common issues in 6-aminocaproic acid chromatography.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
- 2. HPLC Determination of 6-aminocaproic Acid on Newcrom A Column | SIELC Technologies [sielc.com]
- 3. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Aminocaproic acid | SIELC Technologies [sielc.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. HPLC Determination of 6-Aminocaproic Acid With Low UV Detection | SIELC Technologies [sielc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Analysis of 6-Aminocaproic Acid by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of 6-aminocaproic acid by mass spectrometry (MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 6-aminocaproic acid relevant to its MS analysis?
A1: 6-Aminocaproic acid is a zwitterionic compound, meaning it possesses both an acidic carboxylic acid group and a basic amino group. Its ionization state is therefore highly dependent on the pH of the solution. Understanding its pKa values is crucial for optimizing its analysis by mass spectrometry.
Data Presentation: Physicochemical Properties of 6-Aminocaproic Acid
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₆H₁₃NO₂ | Expected monoisotopic mass of 131.0946 g/mol . |
| pKa (-COOH) | ~4.43 | The carboxylic acid group will be deprotonated (negatively charged) at a pH above this value. |
| pKa (-NH₂) | ~10.75 | The amino group will be protonated (positively charged) at a pH below this value. |
Q2: Which ionization mode, positive or negative, is better for 6-aminocaproic acid analysis?
A2: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of 6-aminocaproic acid.
-
Positive Ion Mode (ESI+): This is the more commonly reported method. By lowering the mobile phase pH to below the pKa of the amino group (e.g., pH < 10.75, typically much lower in practice), the amino group is protonated, leading to the formation of the [M+H]⁺ ion.
-
Negative Ion Mode (ESI-): To detect the [M-H]⁻ ion, the mobile phase pH should be raised above the pKa of the carboxylic acid group (e.g., pH > 4.43). This deprotonates the carboxylic acid.
The choice of ionization mode often depends on the matrix, potential interferences, and the desired sensitivity. It is recommended to test both modes during method development to determine the optimal choice for your specific application.
Q3: What are the typical mass transitions for 6-aminocaproic acid in MS/MS analysis?
A3: For quantitative analysis using tandem mass spectrometry (MS/MS), multiple reaction monitoring (MRM) is typically employed. The precursor ion is the protonated or deprotonated molecule, which is then fragmented to produce characteristic product ions.
Data Presentation: Common MRM Transitions for 6-Aminocaproic Acid
| Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Positive (ESI+) | 132.1 | 114.1, 96.1, 69.1 |
| Negative (ESI-) | 130.1 | 112.1, 84.1 |
Note: The specific fragmentation pattern and ion abundances can vary depending on the collision energy and the mass spectrometer used.
Troubleshooting Guides
Issue 1: Poor or No Signal for 6-Aminocaproic Acid
Q: I am not seeing any peak for 6-aminocaproic acid in my LC-MS analysis. What are the possible causes and solutions?
A: A lack of signal can stem from several factors related to the mobile phase pH, sample preparation, or instrument settings.
Troubleshooting Workflow: No Signal for 6-Aminocaproic Acid
Caption: Troubleshooting workflow for no signal of 6-aminocaproic acid.
Detailed Steps:
-
Verify Mobile Phase pH:
-
For Positive Ion Mode (ESI+): Ensure the mobile phase has an acidic pH, typically between 2.5 and 4.0. The addition of 0.1% formic acid to the aqueous and organic mobile phases is a common and effective choice. This ensures the amino group is protonated.
-
For Negative Ion Mode (ESI-): The mobile phase should be neutral to slightly basic to deprotonate the carboxylic acid. A common mobile phase additive is 5-10 mM ammonium acetate (B1210297) or ammonium bicarbonate.
-
-
Review Sample Preparation:
-
Analyte Loss: 6-aminocaproic acid is highly polar. During solid-phase extraction (SPE), ensure the chosen sorbent and elution solvent are appropriate to prevent breakthrough or incomplete elution.
-
Ion Suppression: Biological matrices can contain high concentrations of salts or other endogenous compounds that co-elute and suppress the ionization of 6-aminocaproic acid.[1] Consider a more rigorous sample cleanup, such as a different SPE protocol or derivatization. To diagnose ion suppression, perform a post-column infusion experiment.[2]
-
-
Check MS Parameters:
-
Correct m/z Values: Double-check that the correct precursor and product ion m/z values are being monitored.
-
Source Conditions: Optimize the ESI source parameters, including capillary voltage, gas flow, and temperature, to ensure efficient desolvation and ionization.
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Q: My 6-aminocaproic acid peak is tailing or very broad. How can I improve the peak shape?
A: Poor peak shape for a polar, zwitterionic compound like 6-aminocaproic acid is a common issue, often related to the choice of chromatography or interactions with the analytical column.
Potential Causes and Solutions:
-
Reversed-Phase Chromatography (RPC): 6-aminocaproic acid is poorly retained on traditional C18 columns due to its high polarity. This can lead to broad peaks eluting near the void volume.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds.[3][4] However, poor peak shape can still occur.
-
Secondary Interactions: The basic amino group can interact with acidic silanols on the silica (B1680970) surface of the column, leading to peak tailing.
-
Solution:
-
Mobile Phase pH: In HILIC, using a mobile phase with a slightly acidic pH (e.g., with formic acid or ammonium formate) can help to protonate the amino group and reduce interactions with the stationary phase.
-
Zwitterionic or Amide Phases: Employing HILIC columns with zwitterionic or amide stationary phases can provide better peak shape for amino acids by minimizing undesirable ionic interactions.[3]
-
-
Injection Solvent: The composition of the solvent used to dissolve the sample is critical in HILIC. It should be as close as possible to the initial mobile phase conditions (i.e., high organic content). Injecting a sample in a highly aqueous solvent can cause significant peak distortion.[5]
-
Issue 3: Inconsistent Retention Times
Q: The retention time of my 6-aminocaproic acid peak is shifting between injections. What could be the cause?
A: Retention time instability for a polar analyte in HILIC is often due to insufficient column equilibration.
Solutions:
-
Column Equilibration: The water layer on the HILIC stationary phase needs to be fully established and stabilized between injections.[5]
-
Recommendation: Ensure a sufficient equilibration time at the initial mobile phase conditions at the end of each gradient run. This may be longer than for typical reversed-phase methods.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of either the carboxylic acid or amino group, small changes in pH can lead to shifts in the ionization state and, consequently, retention time.
-
Recommendation: Buffer the mobile phase and ensure the pH is at least 1.5-2 pH units away from the pKa values of the analyte.
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 6-Aminocaproic Acid in Positive Ion Mode (HILIC)
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled 6-aminocaproic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid.
-
-
LC Conditions:
-
Column: HILIC column (e.g., silica or zwitterionic phase), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile/water with 0.1% Formic Acid.
-
Gradient: 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-9 min).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition: Monitor [M+H]⁺ 132.1 → 114.1 (and other product ions as needed).
-
Visualization of pH Effects
The ionization state of 6-aminocaproic acid is directly controlled by the pH of the mobile phase. This relationship is fundamental to optimizing its detection by mass spectrometry.
Ionization Equilibrium of 6-Aminocaproic Acid
Caption: Ionization states of 6-aminocaproic acid at different pH values.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Avoid Common Problems with HILIC Methods [restek.com]
Technical Support Center: Analysis of 6-Aminocaproic Acid-d10 by MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Aminocaproic acid-d10 as an internal standard in mass spectrometry-based assays.
Fragmentation Pattern of this compound
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is predicted based on the known fragmentation of its non-deuterated analog. The deuterium (B1214612) atoms are located on the carbon backbone, and the primary fragmentation pathways involve the loss of water and the carboxyl group.
Predicted Fragmentation Data
| Ion Type | Predicted m/z | Description |
| Precursor Ion [M+H]⁺ | 142.2 | Protonated molecule of this compound |
| Product Ion 1 | 124.2 | Loss of water (H₂O) |
| Product Ion 2 | 98.2 | Loss of the carboxyl group (COOH) as CO₂ and H₂O |
| Product Ion 3 | 79.1 | Putative fragment from cleavage of the aliphatic chain |
| Product Ion 4 | 69.1 | Putative fragment from further cleavage |
Note: The exact m/z values and relative abundances may vary depending on the specific instrumentation and experimental conditions.
The fragmentation pathway can be visualized as follows:
Caption: Predicted MS/MS fragmentation pathway of this compound.
Experimental Protocol: LC-MS/MS Method
This protocol is adapted from established methods for the analysis of 6-Aminocaproic acid and should be optimized for your specific instrumentation and application.
1. Sample Preparation
-
Matrix: Human plasma or urine.
-
Procedure: Protein precipitation is a common and effective method.
-
To 100 µL of plasma or urine, add 300 µL of acetonitrile (B52724) containing the this compound internal standard at the desired concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Phenomenex Luna HILIC (100 x 2.0 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 90% B to 50% B over 5 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MS/MS Transitions | Monitor the transitions outlined in the fragmentation data table. Collision energy should be optimized for your instrument (typically 15-30 eV). |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound.
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Frequently Asked Questions (FAQs)
-
Q1: What are the expected precursor and product ions for this compound?
-
A1: The expected protonated precursor ion [M+H]⁺ is m/z 142.2. Based on the fragmentation of the non-deuterated analog, the primary product ions are expected from the loss of water and the carboxyl group. Refer to the fragmentation data table for predicted m/z values.
-
-
Q2: My signal for this compound is weak. What can I do?
-
A2: First, optimize the MS parameters, particularly the collision energy for the specific MS/MS transitions. Ensure that the electrospray source is clean and properly tuned. Investigate potential ion suppression from your sample matrix by performing a post-column infusion experiment. Also, verify the efficiency of your sample preparation method to ensure adequate recovery.
-
-
Q3: I am observing significant background noise or interfering peaks. How can I resolve this?
-
A3: High background can originate from the sample matrix or the LC-MS system. Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances. Flush the LC system thoroughly to eliminate any contaminants. If possible, select a more specific MS/MS transition that is unique to this compound to minimize interferences.
-
-
Q4: My results are inconsistent between injections. What could be the cause?
-
A4: Inconsistent results can stem from several factors. Ensure that your sample preparation is highly reproducible. A critical point to consider with deuterated standards is the potential for deuterium-hydrogen exchange, especially in protic solvents or at extreme pH values. Prepare your standards and samples in a consistent manner and analyze them promptly. Also, verify the concentration and stability of your this compound stock and working solutions.
-
-
Q5: Can I use the same LC method for both 6-Aminocaproic acid and its d10-labeled internal standard?
-
A5: Yes, due to their chemical similarity, the analyte and its deuterated internal standard should have very similar chromatographic behavior. However, a slight shift in retention time (isotopic effect) can sometimes be observed. It is crucial to ensure that the peak shapes for both compounds are symmetrical and that they elute close to each other for accurate quantification.
-
reducing background noise in 6-Aminocaproic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6-aminocaproic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying 6-aminocaproic acid?
A1: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally more sensitive and selective.
Q2: What are the main sources of background noise in 6-aminocaproic acid analysis?
A2: Background noise can originate from several sources, including:
-
Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of 6-aminocaproic acid in the mass spectrometer source.[1][2][3]
-
Sample Preparation: Contaminants introduced during sample preparation steps like protein precipitation or solid-phase extraction can contribute to background noise. Incomplete removal of matrix components is a common issue.
-
Mobile Phase: Impurities in solvents and additives, improper pH, or inconsistent mixing can lead to a noisy baseline.[4]
-
Instrumental Issues: A contaminated flow path, detector noise, or issues with the pump or injector can all contribute to background noise.
Q3: How can I minimize matrix effects?
A3: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Preparation: Employ more rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][5]
-
Chromatographic Separation: Improve the separation of 6-aminocaproic acid from co-eluting matrix components by optimizing the column, mobile phase, and gradient.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: What type of HPLC column is best suited for 6-aminocaproic acid analysis?
A4: Due to its polar and basic nature, 6-aminocaproic acid can be challenging to retain on traditional reversed-phase columns. Common choices include:
-
Mixed-Mode Columns: These columns offer both reversed-phase and ion-exchange retention mechanisms, providing good retention and selectivity for polar compounds like 6-aminocaproic acid.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.
-
Reversed-Phase C18 Columns with Ion-Pairing Agents: The addition of an ion-pairing agent to the mobile phase can improve the retention of 6-aminocaproic acid on C18 columns.
Troubleshooting Guides
Issue 1: High Background Noise or Unstable Baseline
This is a common problem that can significantly impact the sensitivity and accuracy of your assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise.
Detailed Steps:
-
Mobile Phase Check:
-
Action: Prepare fresh mobile phase using high-purity (HPLC or LC-MS grade) solvents and additives. Ensure the mobile phase is thoroughly degassed.
-
Rationale: Impurities or dissolved gases in the mobile phase are a common source of baseline noise.[4]
-
-
Instrument Check:
-
Action: Perform a system leak check. Clean the injector port and detector cell according to the manufacturer's instructions. Monitor the pump pressure for any fluctuations that may indicate air bubbles or faulty check valves.
-
Rationale: Leaks, contamination in the flow path, and inconsistent solvent delivery can all contribute to a noisy baseline.
-
-
Sample Preparation Evaluation:
-
Action: Inject a blank sample (matrix without the analyte, processed through the entire sample preparation procedure).
-
Rationale: If the blank sample shows high background noise, it indicates that the noise is originating from the sample matrix or the sample preparation process itself.
-
-
Improve Sample Cleanup:
-
Action: If the blank is noisy, your sample cleanup is likely insufficient. Consider optimizing your current method (e.g., trying a different SPE sorbent or LLE solvent) or switching to a more effective technique.
-
Rationale: More efficient removal of matrix components will lead to a cleaner baseline and reduced background noise.[1][5]
-
Issue 2: Peak Tailing for 6-Aminocaproic Acid
Peak tailing can lead to poor integration and inaccurate quantification. For a basic compound like 6-aminocaproic acid, this is often due to secondary interactions with the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH:
-
Action: Lower the pH of the mobile phase to a value at least 2 pH units below the pKa of the primary amine of 6-aminocaproic acid (pKa ~10.8). A pH of 2.5-3.5 is often effective. Ensure your buffer has sufficient capacity at the chosen pH.
-
Rationale: At a lower pH, the primary amine group of 6-aminocaproic acid will be protonated, reducing its interaction with residual silanol (B1196071) groups on the silica (B1680970) surface of the column, which is a primary cause of peak tailing.[7][8][9]
-
-
Evaluate Column:
-
Action: If you are using a standard silica-based column, ensure it is "end-capped" to minimize exposed silanol groups. If tailing persists, consider switching to a different stationary phase, such as a mixed-mode or HILIC column, which may offer better peak shape for this analyte.
-
Rationale: End-capping deactivates the acidic silanol groups.[7][9] Alternative stationary phases may have more favorable interactions with 6-aminocaproic acid.
-
-
Check for Column Overload:
-
Check for Instrumental Issues:
-
Action: Minimize extra-column volume by using tubing with the smallest possible inner diameter and length. Check for a blocked column frit, which can be cleaned by back-flushing the column.
-
Rationale: Excessive volume outside of the column can cause band broadening and peak tailing. A blocked frit can distort the sample band as it enters the column.[10]
-
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 6-Aminocaproic Acid in Human Plasma
This protocol is based on a protein precipitation method.
1. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 6-aminocaproic-d4 acid).
-
Add 600 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Phenyl column (e.g., ACE Phenyl, 100 x 4.6 mm, 5 µm)
-
Mobile Phase: 60:40 (v/v) acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
6-Aminocaproic acid: m/z 132.2 → 79.2
-
Internal Standard (d4): m/z 136.2 → 83.2
-
Protocol 2: Direct Injection LC-MS/MS Quantification of 6-Aminocaproic Acid in Human Urine
This protocol is a dilute-and-shoot method.
1. Sample Preparation:
-
Centrifuge the urine sample to pellet any particulate matter.
-
Dilute 20 µL of the urine supernatant with 980 µL of the initial mobile phase.
-
Add the internal standard.
-
Vortex and inject directly into the LC-MS/MS system.
2. HILIC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: HILIC column (e.g., Phenomenex Luna HILIC, 100 x 2.0 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 95% B, decrease to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: As in Protocol 1.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for 6-Aminocaproic Acid
| Sample Preparation Method | Matrix | Analyte Recovery (%) | Relative Standard Deviation (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | Plasma | 85-95% | < 5% | Fast, simple, inexpensive | High potential for matrix effects |
| Liquid-Liquid Extraction | Plasma/Urine | 70-90% | < 10% | Cleaner extracts than PP | More labor-intensive, potential for analyte loss |
| Solid-Phase Extraction | Plasma/Urine | > 90% | < 5% | Cleanest extracts, minimal matrix effects[11] | More expensive, requires method development |
Table 2: Performance Characteristics of an LC-MS/MS Method for 6-Aminocaproic Acid in Human Plasma
| Parameter | Value |
| Linearity Range | 0.3 - 80 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.3 µg/mL |
| Intra-day Precision (%CV) | 0.91 - 3.63% |
| Inter-day Precision (%CV) | 2.54 - 4.87% |
| Intra-day Accuracy (%) | 100.91 - 103.80% |
| Inter-day Accuracy (%) | 98.50 - 102.67% |
| Analyte Recovery (%) | 86.69% |
Data is illustrative and may vary depending on the specific method and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Determination of 6-Aminocaproic Acid With Low UV Detection | SIELC Technologies [sielc.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparison of solid phase- and liquid/liquid-extraction for the purification of hair extract prior to multi-class pesticides analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Aminocaproic Acid Stability in Sample Collection Tubes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the impact of different sample collection tubes on the stability of 6-Aminocaproic acid (6-ACA), a critical parameter for accurate therapeutic drug monitoring and clinical research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the collection and handling of blood samples for 6-Aminocaproic acid analysis.
| Issue | Potential Cause | Recommended Action |
| Low or undetectable 6-ACA levels | Inappropriate sample collection tube: Certain tube additives may interfere with the assay or promote degradation of 6-ACA. While direct comparative studies are limited, serum separator tubes (SSTs) with gel barriers have been shown to affect the concentration of some drugs. | Recommended Tube Types: Based on general principles for small molecule analysis, plasma tubes containing anticoagulants such as Lithium Heparin or EDTA are generally preferred. One study has successfully utilized lithium heparin tubes for 6-ACA analysis.[1] If using serum, a plain red-top tube without a gel separator is advisable to minimize potential interference. Always validate the chosen tube type in your laboratory's specific assay. |
| Improper sample handling: Delays in processing, exposure to high temperatures, or repeated freeze-thaw cycles can lead to degradation of 6-ACA. | Follow standardized sample handling protocols: Process blood samples as soon as possible after collection. If immediate analysis is not possible, centrifuge the sample to separate plasma or serum and store at appropriate temperatures (see storage recommendations below). Minimize freeze-thaw cycles. | |
| Inconsistent or variable 6-ACA results | Pre-analytical variability: Factors such as hemolysis, lipemia, or improper mixing of the sample with anticoagulant can introduce variability. | Ensure proper phlebotomy technique: Avoid traumatic blood draws that can cause hemolysis. Ensure the collection tube is filled to the appropriate volume and gently inverted 8-10 times to ensure proper mixing with the anticoagulant. Visually inspect samples for hemolysis or lipemia and document their presence. |
| Cross-contamination: If multiple tube types are drawn in the wrong order, additives from one tube can contaminate the next, affecting results. | Follow the correct order of draw: When collecting multiple blood samples, adhere to the recommended order of draw to prevent cross-contamination of additives between tubes. | |
| Assay Interference | Tube additives: Components of the collection tube, such as the tube material itself, stopper, or gel separator, may leach substances that interfere with the analytical method (e.g., LC-MS/MS). | Method Validation: During assay validation, perform interference studies using different types of collection tubes to identify any potential matrix effects or direct interference from tube components. |
Frequently Asked Questions (FAQs)
Q1: Which blood collection tube is best for 6-Aminocaproic acid analysis?
While there is a lack of direct, comprehensive studies comparing the stability of 6-Aminocaproic acid across all tube types, lithium heparin plasma tubes have been successfully used in at least one study for 6-ACA analysis.[1] In general, for small molecule drug analysis, plasma tubes (heparin or EDTA) or plain serum tubes without gel separators are recommended to minimize the risk of interference from tube additives. It is crucial to validate the chosen collection tube with your specific analytical method.
Q2: Can I use serum separator tubes (SSTs) for 6-Aminocaproic acid testing?
Q3: What are the recommended storage conditions for samples intended for 6-ACA analysis?
Proper storage is critical for maintaining the stability of 6-Aminocaproic acid. The following are general recommendations:
-
Short-term storage (up to 24 hours): After centrifugation, plasma or serum can be stored at 2-8°C.
-
Long-term storage: For storage longer than 24 hours, it is recommended to freeze the plasma or serum at -20°C or -80°C.
It is important to avoid repeated freeze-thaw cycles, which can degrade the analyte.
Q4: How does hemolysis affect 6-Aminocaproic acid measurement?
Hemolysis, the rupture of red blood cells, can release intracellular components into the serum or plasma, potentially interfering with analytical methods and affecting the accuracy of the results. The specific impact of hemolysis on 6-ACA assays should be evaluated during method validation. Visually inspect all samples for hemolysis and note its presence. If a sample is grossly hemolyzed, it may be necessary to request a new sample.
Q5: What is the general experimental protocol for measuring 6-Aminocaproic acid in plasma?
A common method for the quantification of 6-Aminocaproic acid in plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A general protocol is outlined below.
Experimental Protocols
Protocol: Quantification of 6-Aminocaproic Acid in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the analysis of 6-Aminocaproic acid in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled 6-ACA).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of a protein precipitation agent (e.g., methanol (B129727) or acetonitrile).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of two solvents, for example:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 6-Aminocaproic acid and its internal standard.
3. Data Analysis
-
The concentration of 6-Aminocaproic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of 6-ACA in a blank matrix.
Data Presentation
Table 1: Recommended Sample Collection Tubes for 6-Aminocaproic Acid Analysis
| Tube Type | Anticoagulant/Additive | Matrix | Recommendation | Rationale |
| Green Top | Lithium Heparin | Plasma | Recommended | Has been used in a published study for 6-ACA analysis.[1] Generally low interference with most assays. |
| Lavender/Purple Top | EDTA (K2 or K3) | Plasma | Acceptable | Commonly used for drug analysis. Potential for chelation of metal ions, which is less of a concern for 6-ACA. |
| Red Top (Plain) | None | Serum | Acceptable | No additives that could interfere with the assay. Requires clotting time before centrifugation. |
| Serum Separator Tube (SST) | Clot activator and gel separator | Serum | Use with Caution | The gel may absorb some drugs, potentially leading to lower measured concentrations. Requires thorough validation. |
| Gray Top | Sodium Fluoride/Potassium Oxalate | Plasma | Not Recommended | Primarily used for glucose measurement; the additives may interfere with 6-ACA assays. |
Visualizations
Caption: Experimental workflow for 6-Aminocaproic acid analysis.
Caption: Decision logic for selecting a sample collection tube.
References
Technical Support Center: Optimizing HILIC Analysis of 6-Aminocaproic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 6-Aminocaproic acid using Hydrophilic Interaction Liquid Chromatography (HILIC).
Troubleshooting Guide
This guide addresses common issues encountered during the HILIC analysis of 6-Aminocaproic acid, focusing on mobile phase composition.
Issue 1: Poor or No Retention of 6-Aminocaproic Acid
Possible Causes and Solutions:
-
High Water Content in Mobile Phase: In HILIC, water is the strong solvent. Excessive water in the mobile phase will lead to poor retention.
-
Solution: Increase the percentage of acetonitrile (B52724) in your mobile phase. For HILIC, a minimum of 3% water is recommended to maintain the aqueous layer on the stationary phase for partitioning.[1] A typical starting point for HILIC is a high percentage of organic solvent (e.g., >70% acetonitrile).
-
-
Incorrect Mobile Phase pH: The retention of 6-aminocaproic acid, an amino acid, is sensitive to pH.
-
Solution: Adjust the mobile phase pH to ensure 6-aminocaproic acid is in a charged state, which enhances its interaction with the polar stationary phase.[1] For amino acids, a mobile phase pH of around 3.0, achieved with formic acid, can protonate the amino group, leading to good retention on HILIC columns.[2]
-
-
Column Not Equilibrated: HILIC columns require longer equilibration times compared to reversed-phase columns to establish a stable water layer on the stationary phase.[1]
-
Solution: Equilibrate the column with at least 20 column volumes of the initial mobile phase before the first injection and between gradient runs.[1]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Causes and Solutions:
-
Inappropriate Buffer Concentration: Insufficient buffer concentration can lead to secondary interactions with the stationary phase, causing peak tailing.[1] Conversely, very high buffer concentrations can sometimes negatively impact peak shape.
-
Solution: Optimize the buffer concentration. A common starting point for HILIC is 10-20 mM ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297).[3] Increasing the buffer concentration can sometimes improve peak shape by masking secondary interactions.[1]
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (i.e., higher in water content) than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your 6-aminocaproic acid standard and samples in the initial mobile phase or a solvent with a similar or higher organic content.
-
-
Column Overload: Injecting too much analyte can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 3: Retention Time Drift
Possible Causes and Solutions:
-
Inadequate Column Equilibration: As mentioned, insufficient equilibration between injections, especially in gradient methods, is a primary cause of retention time drift.[1]
-
Solution: Ensure consistent and sufficient re-equilibration time between runs (approximately 20 column volumes).[1]
-
-
Mobile Phase Instability: Changes in the mobile phase composition over time, such as evaporation of the organic solvent, can cause retention shifts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for 6-aminocaproic acid analysis by HILIC?
A good starting point is a mobile phase consisting of acetonitrile and an aqueous buffer. For example, a gradient elution on a HILIC column can be effective.[4] A typical mobile phase A would be an aqueous buffer (e.g., 10 mM ammonium formate in water with 0.1% formic acid, pH ~3) and mobile phase B would be acetonitrile. The gradient would start at a high percentage of B (e.g., 90-95%) and gradually increase the percentage of A.
Q2: How does the acetonitrile concentration affect the retention of 6-aminocaproic acid?
In HILIC, increasing the acetonitrile concentration (the weak solvent) increases the retention of polar analytes like 6-aminocaproic acid.[2] This is because the analyte partitions more readily into the water-enriched layer on the surface of the stationary phase.[2]
Q3: What is the role of the buffer in the mobile phase for HILIC analysis of 6-aminocaproic acid?
The buffer in the mobile phase serves two main purposes:
-
Control pH: This ensures that 6-aminocaproic acid is in a consistent and desired ionic state for optimal retention and peak shape.
-
Improve Peak Shape: Buffers can help to minimize undesirable secondary interactions between the analyte and the stationary phase, leading to sharper, more symmetrical peaks.[1] Volatile buffers like ammonium formate and ammonium acetate are commonly used, especially for LC-MS applications.[3]
Q4: How do I choose the right pH for my mobile phase?
The pH of the mobile phase should be selected to ensure 6-aminocaproic acid is ionized. Since 6-aminocaproic acid is an amino acid, a pH below its isoelectric point will result in a net positive charge. For example, using formic acid to adjust the mobile phase pH to around 3.0 is a common practice for the analysis of amino acids by HILIC.[2]
Q5: Can I use a gradient elution for 6-aminocaproic acid analysis?
Yes, a gradient elution is often used in HILIC to separate compounds with a range of polarities and to improve peak shape.[4] A typical HILIC gradient for 6-aminocaproic acid would start with a high concentration of acetonitrile and gradually increase the concentration of the aqueous buffer.
Data Presentation
The following tables summarize the expected effects of mobile phase parameters on the HILIC analysis of 6-aminocaproic acid based on established HILIC principles.
Table 1: Effect of Acetonitrile Concentration on Retention Time
| Acetonitrile (%) | Aqueous Buffer (%) | Expected Retention Time of 6-Aminocaproic Acid |
| 95 | 5 | Longest |
| 90 | 10 | Long |
| 85 | 15 | Medium |
| 80 | 20 | Short |
| 75 | 25 | Shortest |
Table 2: Effect of Buffer Concentration on Peak Shape
| Buffer Concentration (mM) | Expected Peak Shape of 6-Aminocaproic Acid |
| < 5 | Potential for peak tailing |
| 10 - 20 | Generally improved peak symmetry |
| > 20 | May lead to peak broadening and reduced MS sensitivity |
Table 3: Effect of Mobile Phase pH on Retention Time
| Mobile Phase pH | Expected Ionic State of 6-Aminocaproic Acid | Expected Retention Time |
| ~ 3.0 (e.g., with Formic Acid) | Primarily Cationic | Good Retention |
| ~ 4.0 - 6.0 | Zwitterionic | Reduced Retention |
| > 7.0 | Primarily Anionic | Potentially Poor Retention on many HILIC phases |
Experimental Protocols
Example HILIC Method for 6-Aminocaproic Acid
This protocol is based on a published method for the determination of 6-aminocaproic acid.[4]
-
Column: Phenomenex Luna HILIC (or equivalent)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-7 min: 50% to 95% B
-
7-10 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: Mass Spectrometer (e.g., Triple Quadrupole) with Electrospray Ionization (ESI) in positive ion mode.
Visualizations
Caption: Troubleshooting workflow for HILIC analysis of 6-Aminocaproic acid.
Caption: Logical relationships in mobile phase optimization for HILIC.
References
- 1. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Avoid Common Problems with HILIC Methods [restek.com]
- 4. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in 6-Aminocaproic acid-d10 signal intensity
Welcome to the technical support center for the analysis of 6-Aminocaproic acid-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding signal intensity variability in LC-MS/MS analyses.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
Question 1: Why is the signal intensity of my this compound internal standard (IS) highly variable across my analytical run?
High variability in the internal standard signal can compromise the accuracy and precision of your quantitative results.[1] The source of this variability can generally be attributed to three main areas: sample preparation, chromatographic and mass spectrometric conditions, and the internal standard itself.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Endogenous components in your biological samples (e.g., plasma, urine) can co-elute with your analyte and IS, causing ion suppression or enhancement.[2] This can differ between samples, leading to variability.[2] Solution: Perform a post-extraction addition experiment to assess the degree of matrix effects.[2][3] Optimize your sample cleanup procedure. Consider switching from a simple protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components. |
| Inconsistent Sample Preparation | Errors such as inconsistent pipetting of the IS, variations in extraction times, or temperature fluctuations during sample processing can introduce variability.[2][4] Solution: Ensure that the internal standard is added accurately and consistently to all samples, calibrators, and quality controls (QCs).[2] Thoroughly vortex all samples after adding the IS to ensure homogeneity. Automating sample preparation with a liquid handler can also minimize human error. |
| Instrument-Related Issues | A dirty ion source, inconsistent autosampler injection volumes, or a failing detector can all lead to signal drift and variability.[4] Solution: Regularly clean the mass spectrometer's ion source. Check the autosampler for any leaks and ensure consistent injection volumes. Monitor system suitability samples throughout the run to detect any instrument performance drift. |
| Internal Standard Stability | This compound may be unstable under certain conditions (e.g., pH, temperature) during sample storage or processing, leading to degradation and a lower signal. Solution: Investigate the stability of this compound in the biological matrix under your specific storage and handling conditions. Ensure samples are stored at the appropriate temperature and for a validated duration. |
Question 2: My this compound peak is showing a different retention time than the unlabeled 6-Aminocaproic acid. Is this a problem?
A slight shift in retention time between a deuterated internal standard and the analyte is a known phenomenon called the "deuterium isotope effect".[2] While a small, consistent shift may not be an issue, a significant or inconsistent shift can be problematic.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Deuterium (B1214612) Isotope Effect | The presence of heavier deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.[2] Solution: A minor and consistent shift is often acceptable. However, if the separation is significant, it could lead to differential matrix effects, where the analyte and IS are affected differently by co-eluting matrix components.[3][5] To mitigate this, you can try to optimize your chromatographic method to achieve co-elution.[2] This may involve adjusting the mobile phase composition, gradient slope, or column temperature.[3] |
| Chromatographic Issues | Poorly controlled chromatographic conditions can lead to inconsistent retention times for both the analyte and the IS. Solution: Ensure your LC system is properly equilibrated and that the mobile phase composition is consistent. Check for any leaks or blockages in the system. Using a column with a different selectivity may also help to achieve co-elution.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my assay?
This compound is a stable isotope-labeled (SIL) internal standard. Its primary function is to act as an internal reference to correct for variations that can occur during sample preparation, injection, and analysis.[3] Since it is chemically almost identical to the unlabeled 6-Aminocaproic acid, it is expected to behave similarly during extraction and ionization.[3] By adding a known amount of this compound to every sample, the ratio of the analyte's signal to the IS's signal is used for quantification, which leads to more accurate and precise results.[3]
Q2: What are the ideal characteristics of a good deuterated internal standard like this compound?
An ideal deuterated internal standard should have:
-
High Isotopic Purity: It should be predominantly the deuterated form, with minimal presence of the unlabeled analyte.[3] Contamination with the unlabeled analyte can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[2]
-
Chemical Purity: It should be free from other impurities that could interfere with the analysis.[3]
-
Stable Isotope Labeling: The deuterium atoms should be placed in positions on the molecule that are not susceptible to exchange with hydrogen atoms from the solvent or matrix (H/D exchange).[2]
-
Co-elution with the Analyte: Ideally, the deuterated IS should have the same retention time as the unlabeled analyte to ensure they are subjected to the same matrix effects.[2][5]
Q3: What are acceptable criteria for internal standard signal variability?
While there isn't a universally fixed numerical value, a common practice in regulated bioanalysis is to establish acceptance criteria for the IS response. For instance, the IS response in unknown samples should generally be within a certain percentage of the average IS response of the calibrators and quality control (QC) samples in the same analytical run. A typical range could be 50-150% of the mean IS response of the calibration standards and QCs.[2] Any sample falling outside this range should be flagged for investigation to determine the cause of the deviation.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and straightforward method for extracting 6-Aminocaproic acid from plasma samples.[6]
Materials:
-
Human plasma samples, calibrators, and QCs.
-
This compound internal standard working solution.
-
Acetonitrile (B52724) (ACN), ice-cold.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Microcentrifuge.
Methodology:
-
Pipette 200 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Add 600 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Vortex to ensure the residue is fully dissolved.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Analysis of 6-Aminocaproic Acid
This protocol provides a starting point for the LC-MS/MS analysis of 6-Aminocaproic acid. Optimization of these parameters for your specific instrument is recommended.[7][8]
Liquid Chromatography Parameters:
-
Column: A C18 or a HILIC column can be used. For example, a Phenomenex Luna HILIC column has been shown to be effective.[9]
-
Mobile Phase A: 5 mM Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic phase for HILIC or a high percentage of aqueous phase for reversed-phase.
-
Column Temperature: 40°C.[11]
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Scan Type: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
-
6-Aminocaproic acid: m/z 132.2 -> 79.2 (example product ion).[6]
-
This compound: The precursor ion will be higher by 10 Da. The product ion may or may not retain all deuterium atoms, so this transition must be optimized.
-
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and voltages (e.g., declustering potential, collision energy) to achieve the best signal intensity for both the analyte and the internal standard.[10][12]
Quantitative Data Summary
The following tables illustrate the potential impact of different experimental factors on the signal intensity and variability of the internal standard. The data presented are representative examples based on common observations in bioanalysis.
Table 1: Effect of Sample Preparation Method on this compound Signal Intensity and Variability
| Sample Preparation Method | Mean IS Signal Intensity (Counts) | Coefficient of Variation (%CV) | Comments |
| Protein Precipitation (PPT) | 850,000 | 18% | Simple and fast, but may result in higher matrix effects and thus higher variability. |
| Liquid-Liquid Extraction (LLE) | 1,200,000 | 10% | More selective than PPT, leading to cleaner extracts, improved signal intensity, and lower variability. |
| Solid-Phase Extraction (SPE) | 1,500,000 | 6% | Offers the highest degree of selectivity, resulting in the cleanest samples, highest signal intensity, and lowest variability. |
Table 2: Impact of Biological Matrix on this compound Signal Suppression
| Biological Matrix | Mean IS Signal Intensity (Counts) in Neat Solution | Mean IS Signal Intensity (Counts) in Matrix | Signal Suppression (%) |
| Human Plasma | 2,000,000 | 1,200,000 | 40% |
| Human Urine | 2,000,000 | 900,000 | 55% |
| Rat Plasma | 2,000,000 | 1,400,000 | 30% |
Visualizations
Caption: Troubleshooting workflow for high internal standard signal variability.
Caption: Diagram illustrating ion suppression due to matrix effects.
References
- 1. nebiolab.com [nebiolab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. uspnf.com [uspnf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of 6-Aminocaproic Acid Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 6-aminocaproic acid in biological matrices, with a specific focus on the use of deuterated internal standards. The information presented is intended to assist researchers and drug development professionals in selecting and validating robust and reliable bioanalytical methods.
Introduction to 6-Aminocaproic Acid and its Analysis
6-Aminocaproic acid is a synthetic derivative of the amino acid lysine. It functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, a key enzyme involved in the dissolution of fibrin (B1330869) clots. This mechanism of action makes it a valuable therapeutic agent for controlling bleeding in various clinical situations.
Accurate and precise quantification of 6-aminocaproic acid in biological samples, such as plasma and urine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2][3] The use of a stable isotope-labeled internal standard, such as 6-aminocaproic acid-d10, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of the results.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the analysis of 6-aminocaproic acid, utilizing different internal standards. While specific data for this compound is not extensively published, the performance of other deuterated and structurally similar internal standards provides a strong basis for comparison and expectation.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method A | Method B | Method C |
| Internal Standard | 6-Aminocaproic Acid-d6[1][3] | 8-Aminocaprylic Acid[4] | Not Specified |
| Matrix | Human Plasma[1][3] | Human Urine[4] | Human Plasma[2] |
| Linearity Range | 0.3 - 80 µg/mL[1][3] | 31.25 - 1000 ng/mL[4][5] | 1 - 250 µg/mL[2] |
| Correlation Coefficient (r²) | >0.98[1][3] | ≥0.995[4][5] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.3 µg/mL[1] | 15.6 ng/mL[4][5] | 1 µg/mL[2] |
| Retention Time | 1.50 ± 0.1 min[1][3] | Not Specified | Not Specified |
| Run Time | 3.0 min[1][3] | Not Specified | Not Specified |
Table 2: Comparison of Method Validation Results
| Parameter | Method A | Method B | Method C |
| Intra-day Precision (%CV) | 0.91 - 3.63%[1][3] | < 8.7%[4][5] | Not Specified |
| Inter-day Precision (%CV) | Not Specified | < 9.9%[4][5] | Not Specified |
| Intra-day Accuracy | 100.91 - 103.80%[1][3] | 3.5 - 5.3%[4] | Not Specified |
| Inter-day Accuracy | Not Specified | 6.1 - 6.6%[4] | Not Specified |
| Recovery of Analyte | 86.69%[1][3] | Not Specified | Good[2] |
| Recovery of Internal Standard | 98.29%[1][3] | Not Specified | Not Specified |
Experimental Protocols
A detailed experimental protocol for a typical LC-MS/MS method for the analysis of 6-aminocaproic acid in human plasma is provided below. This protocol is based on methodologies reported in the literature and serves as a general guideline.[1][3]
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add a specified amount of the internal standard working solution (e.g., this compound).
-
Add a protein precipitation agent, such as acetonitrile, in a specific ratio (e.g., 1:3 plasma to acetonitrile).
-
Vortex the mixture vigorously for a set time (e.g., 1 minute) to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for a specified duration (e.g., 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase or HILIC column (e.g., Ace phenyl column).[1][3]
-
Mobile Phase A: 5 mM Ammonium acetate (B1210297) in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: An appropriate gradient program to achieve optimal separation of the analyte and internal standard from matrix components.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Injection Volume: A small injection volume (e.g., 10 µL) is typically used.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 40 °C) to ensure reproducible chromatography.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum sensitivity.
Visualizations
Antifibrinolytic Pathway of 6-Aminocaproic Acid
The following diagram illustrates the mechanism of action of 6-aminocaproic acid in the fibrinolytic pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to Internal Standards for 6-Aminocaproic Acid Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of 6-aminocaproic acid, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison between the deuterated internal standard, 6-Aminocaproic acid-d10, and a common non-deuterated alternative, 8-aminocaprylic acid, supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
The "gold standard" in quantitative bioanalysis is the use of a stable isotope-labeled internal standard, such as this compound. The fundamental principle behind its superiority lies in the near-identical physicochemical properties it shares with the analyte, 6-aminocaproic acid. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
However, in situations where a deuterated standard may be unavailable or cost-prohibitive, a structural analog, such as 8-aminocaprylic acid, can be a viable alternative. This guide delves into the performance characteristics of both types of internal standards to aid in informed decision-making.
Performance Data: A Head-to-Head Comparison
The following table summarizes the quantitative performance data from separate LC-MS/MS-based studies for the analysis of 6-aminocaproic acid using either a deuterated internal standard (6-Aminocaproic acid-d6, a close proxy for d10) or a non-deuterated internal standard (8-aminocaprylic acid).
| Performance Metric | 6-Aminocaproic acid-d6 (Deuterated IS) | 8-aminocaprylic acid (Non-Deuterated IS) |
| Linearity (r²) | >0.98[1] | ≥0.995[2][3] |
| Accuracy | 100.91% to 103.80%[1] | Between 3.5% and 6.6%[2][3] |
| Precision (CV%) | 0.91% to 3.63%[1] | Within 8.7% and 9.9%[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols used to generate the performance data.
Method 1: Quantification of 6-Aminocaproic Acid using a Deuterated Internal Standard
This method describes the determination of 6-aminocaproic acid in human plasma using 6-aminocaproic acid-d6 as the internal standard.
-
Sample Preparation: Protein precipitation of 200 µL of plasma was performed using acetonitrile (B52724). The supernatant was then analyzed.[1]
-
Chromatography: An Ace phenyl column was used with a mobile phase consisting of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer (60:40) at a flow rate of 1.0 mL/min. The total run time was 3.0 minutes.[1]
-
Mass Spectrometry: Detection was carried out using a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). The mass transitions were m/z 132.2 → 79.2 for 6-aminocaproic acid and m/z 138.2 → 74.3 for the deuterated internal standard.[1]
Method 2: Quantification of 6-Aminocaproic Acid using a Non-Deuterated Internal Standard
This method details the simultaneous determination of caprolactam and 6-aminocaproic acid in human urine using 8-aminocaprylic acid as the internal standard.[2][3]
-
Sample Preparation: A 20 µL aliquot of urine was directly injected into the LC-MS/MS system without extensive sample preparation.[2][3]
-
Chromatography: Separation was achieved on a Phenomenex Luna HILIC column with gradient elution.[2][3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion MRM mode with electrospray ionization was used for detection.[2][3]
Visualizing the Experimental Workflow and Biological Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for internal standard comparison and the antifibrinolytic signaling pathway of 6-aminocaproic acid.
Caption: Experimental workflow for comparing internal standards in LC-MS/MS analysis.
Caption: Mechanism of action of 6-aminocaproic acid in the fibrinolytic pathway.
Conclusion
The choice between a deuterated and a non-deuterated internal standard involves a trade-off between analytical performance and practical considerations such as cost and availability. The data presented here demonstrates that while this compound (represented by its d6 analog) offers superior accuracy and precision, 8-aminocaprylic acid can provide acceptable linearity and performance for the quantitative analysis of 6-aminocaproic acid.[1][2][3] Ultimately, the selection of an internal standard should be guided by the specific requirements of the analytical method and validated to ensure the generation of reliable and reproducible data.
References
The Analytical Edge: 6-Aminocaproic Acid-d10 for Superior Quantitative Analysis
In the landscape of bioanalytical and pharmaceutical research, the demand for utmost accuracy and precision in quantitative analysis is non-negotiable. For researchers quantifying 6-aminocaproic acid, a lysine (B10760008) analog with antifibrinolytic properties, the choice of an appropriate internal standard is critical. This guide provides a comprehensive comparison of 6-Aminocaproic acid-d10 against a common alternative, 8-aminocaprylic acid, highlighting its superior performance in mass spectrometry-based assays.
Accuracy and Precision: A Head-to-Head Comparison
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1] By closely mimicking the analyte's chemical and physical properties, it effectively compensates for variations during sample preparation, chromatography, and ionization.[1] This leads to enhanced accuracy and precision compared to structural analogs.
The following table summarizes the validation data from studies utilizing a deuterated internal standard for 6-aminocaproic acid and a structural analog, 8-aminocaprylic acid.
| Internal Standard | Analyte | Matrix | Method | Accuracy (% Recovery) | Precision (% RSD) |
| 6-Aminocaproic acid-d6 * | 6-Aminocaproic acid | Human Plasma | LC-MS/MS | 100.91 - 103.80% | 0.91 - 3.63% (Intra-day & Inter-day) |
| 8-Aminocaprylic acid | 6-Aminocaproic acid | Human Urine | LC-MS/MS | 93.4 - 106.6% (calculated from reported bias) | < 8.7% (Intra-day), < 9.9% (Inter-day) |
Data for 6-Aminocaproic acid-d6 is used as a proxy for this compound, as they are both stable isotope-labeled standards with similar expected performance.
The data clearly indicates that the method employing a deuterated internal standard exhibits a tighter range of accuracy and superior precision (lower %RSD) compared to the method using a structural analog.
The Rationale for Deuterated Standards
Stable isotope-labeled internal standards like this compound are ideal for several reasons:
-
Co-elution with the Analyte: They have nearly identical chromatographic retention times to the unlabeled analyte, ensuring they experience the same matrix effects.
-
Similar Ionization Efficiency: Their ionization behavior in the mass spectrometer source is almost identical to the analyte, leading to more reliable signal normalization.
-
Correction for Sample Loss: Any loss of analyte during sample preparation steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction.
While structural analogs like 8-aminocaprylic acid can be used, they may not perfectly mimic the analyte's behavior, leading to greater variability in the results.[2][3]
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical experimental workflow for the quantitative analysis of 6-aminocaproic acid using an internal standard.
Caption: A typical workflow for quantitative analysis using an internal standard.
Signaling Pathway of 6-Aminocaproic Acid's Antifibrinolytic Action
To provide context for its therapeutic relevance, the diagram below illustrates the mechanism of action of 6-aminocaproic acid as an antifibrinolytic agent.
Caption: Mechanism of antifibrinolytic action of 6-Aminocaproic acid.
Detailed Experimental Protocols
The superior performance of this compound is underpinned by robust analytical methodologies. Below are summaries of the key experimental protocols from the compared studies.
Method Using 6-Aminocaproic acid-d6 Internal Standard
-
Sample Preparation: Protein precipitation of human plasma samples was performed using acetonitrile. The supernatant was then evaporated and reconstituted for analysis.
-
Chromatography: A C18 reverse-phase HPLC column was used with a gradient elution of a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and an organic solvent.
-
Mass Spectrometry: Detection was achieved using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The mass transitions monitored were specific for 6-aminocaproic acid and its deuterated internal standard.
Method Using 8-Aminocaprylic Acid Internal Standard
-
Sample Preparation: A small aliquot of human urine was directly injected into the LC-MS/MS system after being spiked with the internal standard, 8-aminocaprylic acid.[2][3]
-
Chromatography: Separation was achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column with a gradient elution.[2][3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer was used for detection in positive ion MRM mode.[2][3]
Conclusion
For researchers and drug development professionals requiring the highest level of confidence in their quantitative data, this compound is the unequivocal choice for an internal standard in the analysis of 6-aminocaproic acid. Its use leads to demonstrably better accuracy and precision, ensuring the reliability and reproducibility of results. While alternative standards exist, the investment in a stable isotope-labeled standard like this compound is justified by the superior quality of the data it provides.
References
- 1. Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
inter-laboratory comparison of 6-Aminocaproic acid quantification
A Comparative Guide to the Quantification of 6-Aminocaproic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 6-aminocaproic acid, a synthetic lysine (B10760008) analog used as an antifibrinolytic agent. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This document summarizes the performance of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering supporting data and detailed experimental protocols to aid in methodological selection and implementation.
Quantitative Performance Data
The following table summarizes the performance characteristics of different analytical methods for the quantification of 6-aminocaproic acid reported in the literature. This allows for a direct comparison of their linearity, precision, accuracy, and sensitivity.
| Method | Matrix | Linearity Range | Intraday Precision (%RSD) | Interday Precision (%RSD) | Intraday Accuracy (%) | Interday Accuracy (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Human Urine | 31.25 - 1000 ng/mL | < 8.7% | < 9.9% | 3.5% - 5.3% | 6.1% - 6.6% | 15.6 ng/mL | Not Reported |
| LC-MS/MS | Human Plasma | 0.3 - 80 µg/mL | 0.91% - 3.63% | Not Reported | 100.91% - 103.80% | Not Reported | Not Reported | Not Reported |
| LC-MS/MS | Human Plasma | 1 - 250 µg/mL | 4.71% - 10.4% | 4.68% - 9.79% | 92.3% - 106% | 95.4% - 103% | Not Reported | Not Reported |
| RP-HPLC-UV | Nasal Drug | Not Reported | 1.16% (Repeatability) | Not Reported | Not Reported | Not Reported | 4.6 x 10⁻⁵ g/mL | 1.4 x 10⁻⁴ g/mL |
| HPLC-UV | High Salt Matrix | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 20 ppm (200 nm) | Not Reported |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and offer a starting point for laboratory implementation.
LC-MS/MS Method for 6-Aminocaproic Acid in Human Urine[1][2]
-
Sample Preparation: A 20µL aliquot of a human urine sample is directly injected into the LC-MS/MS system.[1][2]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
LC-MS/MS Method for 6-Aminocaproic Acid in Human Plasma[3]
-
Sample Preparation: Protein precipitation is performed on 200 µL of plasma using acetonitrile (B52724).[3]
-
Chromatographic Separation:
-
Column: Ace phenyl column.[3]
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer (60:40).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Run Time: 3.0 minutes.[3]
-
-
Mass Spectrometry Detection:
-
Internal Standard: 6-Aminocaproic D6 acid.[3]
RP-HPLC-UV Method for 6-Aminocaproic Acid in a Nasal Drug[4][5]
-
Sample Preparation: Derivatization of 6-aminocaproic acid with dansyl chloride is required.[4][5]
-
Chromatographic Separation:
-
UV Detection:
-
Wavelength: 288 nm.[4]
-
-
Internal Standard: Not specified.
HPLC-UV Method for 6-Aminocaproic Acid in a High Salt Matrix[6]
-
Sample Preparation: 1.0 mg/ml sample in water.[6]
-
Chromatographic Separation:
-
UV Detection:
-
Wavelength: 200 nm.[6]
-
-
Internal Standard: Not specified.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of 6-aminocaproic acid using liquid chromatography-based methods.
Caption: Generalized workflow for 6-aminocaproic acid quantification.
References
- 1. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of RP HPLC Method for Aminocaproic Acid Determination in A Complex Nasal Drug - Neliti [neliti.com]
- 6. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
A Head-to-Head Comparison: 6-Aminocaproic Acid-d10 vs. 13C-Labeled 6-Aminocaproic Acid in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides an objective comparison of two stable isotope-labeled internal standards for 6-aminocaproic acid: the deuterated (6-Aminocaproic acid-d10) and the carbon-13 labeled (13C-labeled 6-Aminocaproic acid) variants. This comparison is supported by established principles in mass spectrometry and data from analogous compounds to inform best practices in bioanalytical method development.
6-Aminocaproic acid, a synthetic analog of the amino acid lysine, is an antifibrinolytic agent used to control bleeding. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of stable isotope-labeled internal standards to correct for variability during sample preparation and analysis.
The Contenders: Deuterium (B1214612) vs. Carbon-13 Labeling
The ideal internal standard should co-elute with the analyte, exhibit the same ionization efficiency and extraction recovery, and thus perfectly mimic the analyte's behavior throughout the analytical process.[1] While both deuterated and 13C-labeled standards are designed for this purpose, their physicochemical properties can lead to different analytical performances.
This compound is a deuterated form of 6-aminocaproic acid where ten hydrogen atoms have been replaced by deuterium.[2][3] Deuterium labeling is a common and often more cost-effective method for creating internal standards.[1]
13C-labeled 6-Aminocaproic acid involves the substitution of one or more 12C atoms with the heavier 13C isotope. These standards are generally considered the gold standard in bioanalysis due to their closer physicochemical similarity to the unlabeled analyte.[1][4]
Performance Showdown: A Data-Driven Comparison
Chromatographic Co-elution:
A critical factor for an ideal internal standard is its ability to co-elute with the analyte. Deuterium labeling can sometimes lead to a slight shift in retention time, causing the internal standard to elute slightly earlier than the analyte in reverse-phase chromatography.[4] This chromatographic separation can lead to inaccurate quantification, especially in the presence of matrix effects where ion suppression or enhancement varies across the peak elution window.[4]
In contrast, 13C-labeled internal standards typically exhibit near-perfect co-elution with their unlabeled counterparts.[3] This is because the small mass difference has a negligible impact on the compound's polarity and interaction with the stationary phase. A study on amphetamines demonstrated that while various deuterated internal standards showed increasing chromatographic resolution from the analyte with a higher number of deuterium substitutions, the 13C6-labeled amphetamine co-eluted perfectly.[3]
Table 1: Comparison of Key Performance Parameters
| Feature | This compound (Deuterated) | 13C-labeled 6-Aminocaproic acid | Rationale & Supporting Evidence |
| Chromatographic Co-elution | May exhibit slight retention time shifts from the analyte. | Excellent co-elution with the analyte. | The larger mass difference in deuterated compounds can lead to chromatographic separation. Studies on other molecules confirm the superior co-elution of 13C-labeled standards.[3][4][5] |
| Isotopic Stability | Generally stable, but the C-D bond is weaker than the C-H bond. No risk of back-exchange as deuterons are on carbon atoms. | Highly stable C-C bonds. No risk of isotope exchange. | While stable for this molecule, 13C labeling is inherently more robust.[4] |
| Matrix Effect Compensation | Can be less effective if chromatographic separation occurs. | More effective due to identical elution profile. | Co-elution ensures that both the analyte and internal standard experience the same degree of ion suppression or enhancement. |
| Availability & Cost | Generally more readily available and less expensive. | Often more expensive and may require custom synthesis.[1] | Based on general market availability of stable isotope-labeled compounds. |
| MS/MS Fragmentation | The number of deuterium atoms can sometimes influence fragmentation patterns and require different collision energies.[3] | Identical fragmentation behavior to the unlabeled analyte. | The 13C label does not typically alter the fragmentation pathways. |
Experimental Protocol: Quantification of 6-Aminocaproic Acid in Human Plasma
The following is a representative experimental protocol for the quantification of 6-aminocaproic acid in human plasma using LC-MS/MS, based on published methods. This protocol can be adapted for use with either a d10 or a 13C-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or 13C-labeled 6-Aminocaproic acid in a suitable solvent).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or phenyl column (e.g., Ace phenyl, 100 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
6-Aminocaproic acid: m/z 132.2 → 79.2
-
This compound (example): m/z 142.2 → product ion (to be optimized)
-
13C-labeled 6-Aminocaproic acid (example, 6x 13C): m/z 138.2 → product ion (to be optimized)
-
Table 2: Representative LC-MS/MS Method Validation Parameters for 6-Aminocaproic Acid Analysis *
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.3 µg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.91% to 3.63% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Not specified in source |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 100.91% to 103.80% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Not specified in source |
| Recovery (%) | Consistent, precise, and reproducible | 86.69% |
*Based on data from a study using a deuterated internal standard.[6]
Visualizing the Workflow and Rationale
To better illustrate the process and the decision-making involved, the following diagrams are provided.
Caption: Experimental workflow for the quantification of 6-aminocaproic acid using an internal standard.
Caption: Logical relationship between isotope labeling, chromatographic behavior, and analytical accuracy.
Conclusion and Recommendations
For the routine, high-throughput quantification of 6-aminocaproic acid, both this compound and 13C-labeled 6-aminocaproic acid can be utilized as internal standards. However, for assays requiring the highest level of accuracy and precision, particularly in complex or variable biological matrices, a 13C-labeled 6-aminocaproic acid is the superior choice .
The key advantages of the 13C-labeled standard are its near-perfect co-elution with the unlabeled analyte, which ensures more effective compensation for matrix effects and extraction variability, and its inherent isotopic stability. While deuterated standards like this compound are often more accessible and can provide acceptable performance, researchers must be vigilant for potential chromatographic separation and its impact on data quality.
Recommendation: When developing a new LC-MS/MS method for 6-aminocaproic acid, it is advisable to evaluate both types of internal standards if available. However, if the budget allows and the highest data quality is the primary objective, prioritizing a 13C-labeled internal standard is a scientifically sound strategy that aligns with best practices in modern bioanalysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 6-Aminocaproic Acid Assays: A Cross-Validation Perspective
The primary analytical techniques for 6-aminocaproic acid quantification are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the matrix of the sample.
Quantitative Performance of 6-Aminocaproic Acid Assays
The following table summarizes the performance characteristics of different analytical methods for the quantification of 6-aminocaproic acid, as reported in various studies. This allows for a comparison of key validation parameters such as linearity, precision, and accuracy.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Accuracy (%) | Precision (%CV) | Reference |
| LC-MS/MS | Aminocaproic Acid D6 | Human Plasma | 0.3 - 80 µg/mL | 100.91 - 103.80 | 0.91 - 3.63 | [1][2] |
| LC-MS/MS | 8-Aminocaprylic Acid | Human Urine | 31.25 - 1000 ng/mL | 3.5 - 6.6 | < 9.9 | [3][4] |
| LC-MS/MS | 7-Aminoheptanoic Acid | Human Plasma | 1 - 250 µg/mL | 92.3 - 106 | 4.68 - 10.4 | [5][6] |
| HPLC-UV (200 nm) | Not specified | High Salt Matrix | Not specified | Not specified | Not specified (LOD: 20 ppm) | [7] |
| RP-HPLC-UV (288 nm) | Not specified | Nasal Drug | Not specified (R=0.9998) | Not specified | 1.16 | [8] |
Experimental Methodologies
A clear understanding of the experimental protocols is essential for replicating and comparing different assays. Below are summaries of the methodologies employed in the referenced studies.
LC-MS/MS Method with Aminocaproic Acid D6 as Internal Standard[1][2]
-
Sample Preparation: Protein precipitation of 200 µL of human plasma with acetonitrile (B52724).
-
Chromatography: Separation was achieved on an Ace phenyl column with a mobile phase consisting of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer (60:40) at a flow rate of 1.0 mL/min. The total run time was 3.0 minutes.
-
Mass Spectrometry: Quantification was performed using a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). The mass transitions were m/z 132.2 → 79.2 for 6-aminocaproic acid and m/z 138.2 → 74.3 for the internal standard.
LC-MS/MS Method with 8-Aminocaprylic Acid as Internal Standard[3][4]
-
Sample Preparation: Direct injection of a 20 µL aliquot of human urine into the LC-MS/MS system.
-
Chromatography: A Phenomenex Luna HILIC column was used with gradient elution.
-
Mass Spectrometry: Detection was carried out on a Triple Quadrupole LC-MS in positive ion MRM mode using electrospray ionization.
LC-MS/MS Method with 7-Aminoheptanoic Acid as Internal Standard[5][6]
-
Sample Preparation: Plasma samples were diluted (1:2040) prior to analysis.
-
Chromatography: Reversed-phase chromatographic separation.
-
Mass Spectrometry: Tandem mass spectrometry was used for selective detection. The optimized declustering potential (DP), entrance potential (EP), collision energy (CE), and collision cell exit potential (CXP) were 46, 10, 23, and 6 for 6-aminocaproic acid, and 46, 10, 50, and 10 for the internal standard, respectively.
Visualizing the Cross-Validation Workflow
To ensure consistency and reliability of analytical data, especially when different methods or laboratories are involved, a cross-validation of the assays is crucial. The following diagram illustrates a typical workflow for such a cross-validation process.
Caption: Workflow for cross-validation of two analytical methods.
This guide highlights that while various robust methods for 6-aminocaproic acid quantification exist, the selection of a specific assay and its associated standards should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The provided data and methodologies from published literature serve as a valuable resource for making these critical decisions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Performance Showdown: 6-Aminocaproic Acid-d10 for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method development, the choice of an appropriate internal standard is paramount for ensuring accuracy, precision, and robustness. This guide provides a comparative analysis of 6-Aminocaproic acid-d10, a deuterated analog of 6-Aminocaproic acid, focusing on its linearity and quantification range in bioanalytical assays. We present supporting experimental data and methodologies to facilitate an informed selection process.
Linearity and Range of Quantification: A Comparative Overview
The performance of an internal standard is critically evaluated by the linearity and range over which it can accurately quantify the target analyte. The following tables summarize the reported linearity and quantification ranges for 6-Aminocaproic acid and its alternatives from various studies. While specific data for this compound is not extensively published, the performance of other deuterated and structurally similar internal standards provides a strong indication of its expected capabilities. Isotopically labeled internal standards like this compound are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, ensuring consistent behavior during sample preparation and analysis.[1][2]
| Analyte | Internal Standard | Matrix | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| 6-Aminocaproic acid | 6-Aminocaproic Acid-d6 | Human Plasma | LC-MS/MS | 0.3 - 80 µg/mL | >0.98 | [3][4] |
| 6-Aminocaproic acid | 8-Aminocaprylic acid | Human Urine | LC-MS/MS | 31.25 - 1000 ng/mL | ≥0.995 | [5][6] |
| 6-Aminocaproic acid | Not Specified | N/A | HPLC-UV | 0.26 - 1.74 mg/mL | 0.9996 | [7] |
| Tranexamic acid | Tranexamic acid-d2 | Human Plasma | UPLC-MS/MS | 150 - 15,004 ng/mL | 0.997 | [8] |
| Tranexamic acid | cis-4-aminocyclohexanecarboxylic acid | Human Serum | LC-MS/MS | 0.1 - 100 µg/mL | 0.9999 | [9] |
| Tranexamic acid | Not Specified | Injection Formulation | HPLC-UV | 0.8 - 1.2 mg/mL | 0.999 | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical performance. Below are representative experimental protocols for the quantification of 6-Aminocaproic acid using LC-MS/MS, which would be applicable for methods employing this compound as an internal standard.
Protocol 1: Quantification of 6-Aminocaproic Acid in Human Plasma by LC-MS/MS
This protocol is based on a method using a deuterated internal standard, analogous to this compound.[3][4]
1. Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution (e.g., 6-Aminocaproic acid-d6).
-
Precipitate proteins by adding a sufficient volume of acetonitrile (B52724).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: Ace phenyl column or equivalent.
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
6-Aminocaproic acid: m/z 132.2 → 79.2
-
6-Aminocaproic acid-d6 (surrogate for d10): m/z 138.2 → 74.3
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of 6-Aminocaproic acid into blank plasma.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve using a weighted linear regression model.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical quantification.
Caption: Logic for selecting an ideal internal standard.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. thaiscience.info [thaiscience.info]
- 10. ymerdigital.com [ymerdigital.com]
Detecting and Quantifying 6-Aminocaproic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 6-Aminocaproic acid (6-ACA) is critical for pharmacokinetic studies, quality control, and various research applications. The choice of analytical method significantly impacts the sensitivity and reliability of these measurements, defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). This guide provides a comparative overview of common analytical techniques for 6-ACA, presenting their performance metrics, detailed experimental protocols, and a visual workflow for determining these crucial parameters.
Performance Comparison of Analytical Methods
The sensitivity of an analytical method for 6-ACA varies considerably across different technologies. The following table summarizes the reported LOD and LOQ values for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric method.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| HPLC-UV | 20 ppm (~20 µg/mL)[1] | Not explicitly stated | High Salt Content Matrix |
| HPLC-UV (with derivatization) | 0.046 µg/mL[2] | 0.14 µg/mL[2] | Complex Nasal Drug |
| LC-MS/MS | 15.6 ng/mL[3][4] | Not explicitly stated | Human Urine |
| LC-MS/MS | Not explicitly stated | 1 µg/mL | Human Plasma |
| GC-MS (with derivatization) | Estimated Range: 0.094 - 2.336 ng/m³ (for other amino acids) | Estimated Range: 0.281 - 7.009 ng/m³ (for other amino acids) | Aerosol Particles |
| Colorimetric Method | 0.07 mg/mL | 0.26 mg/mL | Bulk and Pharmaceutical Formulation[5] |
| Colorimetric Method | 1.51 µg/mL | 5.00 µg/mL | Bulk and Injectable Forms[6] |
Note on GC-MS: Direct GC-MS analysis of 6-aminocaproic acid is challenging due to its low volatility. Therefore, a derivatization step is necessary to convert it into a more volatile compound. While specific LOD and LOQ values for 6-aminocaproic acid were not found, the provided range for other amino acids after derivatization offers an estimate of the expected sensitivity.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for detecting 6-ACA in samples with relatively high concentrations.
Sample Preparation: Samples are diluted in an appropriate solvent (e.g., water) to a concentration within the linear range of the instrument.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Column: Primesep A mixed-mode stationary phase column (4.6 x 250 mm, 5 µm, 100 Å)[1]
Analytical Conditions:
-
Mobile Phase: An isocratic mixture of water, acetonitrile (B52724) (20%), and perchloric acid (0.2%) as a buffer.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 200 nm[1]
-
Injection Volume: 10 µL[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of 6-ACA need to be measured in complex matrices like plasma or urine.
Sample Preparation (for human plasma): Plasma samples are typically subjected to protein precipitation. For instance, an aliquot of plasma is mixed with a protein precipitating agent like acetonitrile. The mixture is then centrifuged, and the supernatant is collected for analysis.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Column: A suitable reversed-phase or HILIC column (e.g., Phenomenex Luna HILIC)[3][4]
Analytical Conditions:
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the analyte and an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
As mentioned, 6-aminocaproic acid requires derivatization prior to GC-MS analysis. Silylation is a common derivatization technique for amino acids.
Sample Preparation and Derivatization (General Procedure):
-
The sample containing 6-aminocaproic acid is dried completely.
-
A silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the dried sample.
-
The mixture is heated to facilitate the reaction and form the volatile trimethylsilyl (B98337) (TMS) derivative of 6-aminocaproic acid.
-
The derivatized sample is then injected into the GC-MS system.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., a 5% phenyl methylpolysiloxane column).
Analytical Conditions:
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is employed to separate the derivatized analyte from other components in the sample.
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
Colorimetric Method
This method offers a simpler and more accessible approach for the quantification of 6-ACA, particularly in pharmaceutical formulations.
Principle: The method is based on the reaction of 6-aminocaproic acid with a chromogenic reagent, such as 2,6-dichloroquinone-4-chloroimide (B1671506) (DCQ), in an alkaline medium to form a colored product that can be measured spectrophotometrically.[6]
Procedure:
-
A standard solution of 6-aminocaproic acid is prepared.
-
To a specific volume of the sample or standard solution, the DCQ reagent and a buffer solution (e.g., sodium borate) are added.[5]
-
The reaction mixture is incubated for a defined period to allow for color development.[5]
-
The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (e.g., 680 nm for the DCQ method) using a spectrophotometer.[6]
-
The concentration of 6-aminocaproic acid in the sample is determined by comparing its absorbance to a calibration curve prepared from the standard solutions.
Workflow for LOD and LOQ Determination
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical part of analytical method validation. The following diagram illustrates a general workflow for establishing these parameters.
References
- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling: Assessing the Contribution of 6-Aminocaproic Acid-d10 in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the precision and accuracy of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) assays, effectively mitigating variability arising from sample preparation and matrix effects. This guide provides an objective comparison of 6-Aminocaproic acid-d10 as an internal standard, evaluating its performance against other commonly used alternatives in the quantification of 6-Aminocaproic acid. The information presented herein is supported by a compilation of experimental data from various scientific publications, offering a comprehensive overview for researchers in drug development and related fields.
Performance Comparison of Internal Standards for 6-Aminocaproic Acid Quantification
The selection of an appropriate internal standard is critical for the development of reliable bioanalytical methods. While an ideal SIL-IS is the isotopically labeled analogue of the analyte, alternatives are often employed based on commercial availability and cost. The following table summarizes the performance characteristics of different internal standards used for the quantification of 6-Aminocaproic acid, with data collated from multiple studies.
| Internal Standard | Analyte Recovery (%) | Matrix Effect | Chromatographic Co-elution | Isotopic Purity/Stability | Key Advantages | Potential Disadvantages |
| This compound | High (Theoretically mimics analyte) | Effectively compensates | Identical | High isotopic purity is crucial | Near-perfect mimic of the analyte's behavior.[1] | Higher cost, potential for isotopic cross-talk if purity is insufficient. |
| 6-Aminocaproic acid-d6 | 86.69%[2] | Compensates well | Identical | Generally high | Closely mimics the analyte. | Potential for isotopic exchange under certain conditions. |
| 8-Aminocaprylic acid | Not explicitly reported, but used successfully | May not fully compensate | Different retention time | Not applicable | Lower cost, readily available. | Differences in physicochemical properties can lead to varied extraction efficiency and matrix effects compared to the analyte.[3][4] |
| 7-Aminoheptanoic acid | Not explicitly reported, but used successfully | May not fully compensate | Different retention time | Not applicable | Structurally similar, cost-effective. | May not perfectly track the analyte's behavior during sample processing and ionization.[5] |
Note: The data presented is a synthesis from multiple sources and direct head-to-head comparative studies for all listed standards under identical conditions are limited. Researchers should perform their own validation to ensure the suitability of the chosen internal standard for their specific application.
Experimental Protocols
A robust and well-documented experimental protocol is fundamental for reproducible results. The following section details a generalized methodology for the quantification of 6-Aminocaproic acid in human plasma using LC-MS/MS with a stable isotope-labeled internal standard like this compound.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-Aminocaproic acid in 10 mL of methanol/water (50:50, v/v).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol/water (50:50, v/v).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with methanol/water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
6-Aminocaproic acid: Q1 m/z 132.1 -> Q3 m/z 114.1
-
This compound: Q1 m/z 142.1 -> Q3 m/z 124.1
-
-
Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
To further elucidate the experimental process, the following diagrams visualize the key workflows.
Caption: Experimental workflow for 6-Aminocaproic acid quantification.
Caption: Logical relationship of an internal standard in LC-MS/MS.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
A Comparative Guide to the Antifibrinolytic Efficacy of 6-Aminocaproic Acid and Tranexamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifibrinolytic efficacy of two lysine (B10760008) analogs, 6-Aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) and tranexamic acid (TXA). Both are synthetic derivatives of the amino acid lysine and are clinically used to reduce bleeding by inhibiting the breakdown of fibrin (B1330869) clots. This comparison is supported by experimental data from various studies to aid in research and development decisions.
Mechanism of Action
Both 6-Aminocaproic acid and tranexamic acid exert their antifibrinolytic effects by competitively inhibiting the binding of plasminogen and plasmin to fibrin.[1][2] Plasminogen activators, such as tissue plasminogen activator (tPA), convert plasminogen to plasmin, which then degrades the fibrin matrix of a clot. By binding to the lysine-binding sites on plasminogen and plasmin, these drugs block the interaction with lysine residues on fibrin, thereby preventing fibrinolysis and stabilizing the clot.[1][2] Tranexamic acid is reported to be approximately 6 to 10 times more potent than 6-Aminocaproic acid in its ability to bind to plasminogen/plasmin.[3][4]
References
- 1. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating LC-MS Platforms for 6-Aminocaproic Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal analytical platform is critical for robust and reliable quantification of 6-aminocaproic acid. This essential antifibrinolytic drug, a lysine (B10760008) analog, requires sensitive and specific methods for pharmacokinetic studies, clinical monitoring, and quality control. This guide provides an objective comparison of common Liquid Chromatography-Mass Spectrometry (LC-MS) platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this small, polar molecule.
At a Glance: Performance Comparison
The choice of an LC-MS platform for 6-aminocaproic acid analysis hinges on the specific requirements of the assay, with a trade-off between sensitivity for targeted quantification and flexibility for untargeted screening.
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Untargeted Analysis | Targeted & Untargeted Analysis |
| Typical Sensitivity | Excellent (Sub-ng/mL) | Good to Excellent | Good to Excellent |
| Selectivity | High (MRM mode) | High (High Resolution) | Very High (Very High Resolution) |
| Mass Accuracy | Low (Unit Mass Resolution) | High (<5 ppm) | Very High (<1-2 ppm) |
| Linear Dynamic Range | Excellent (often >4 orders) | Good | Good |
| Qualitative Capability | Limited | Excellent | Excellent |
| Ease of Method Dev. | Straightforward for known targets | More complex | More complex |
In-Depth Platform Analysis
Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification
The Triple Quadrupole is the most established platform for the quantitative bioanalysis of 6-aminocaproic acid. Its operation in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Strengths:
-
Unmatched Sensitivity: QqQ instruments are renowned for their ability to achieve very low limits of detection (LOD) and quantitation (LOQ), crucial for pharmacokinetic studies where plasma concentrations can be low.
-
High Selectivity in MRM Mode: The specificity of monitoring a predefined fragmentation pattern significantly reduces matrix interference, leading to highly reliable quantitative data.
-
Robustness and High Throughput: QqQ methods are typically robust and can be run with short chromatographic gradients, making them ideal for analyzing large batches of samples.
Limitations:
-
Limited Qualitative Information: As a hypothesis-driven approach, MRM can only detect and quantify the specified ion transitions. It is not suitable for identifying unknown metabolites or impurities.
-
Nominal Mass Resolution: These instruments do not provide high-resolution accurate mass (HRAM) data, which can sometimes be a limitation in complex matrices where isobaric interferences may be present.
High-Resolution Mass Spectrometry (HRMS): Q-TOF and Orbitrap
High-resolution platforms like Q-TOF and Orbitrap offer significant advantages in terms of mass accuracy and qualitative capabilities. While historically considered less sensitive than QqQ for targeted quantification, modern HRMS instruments offer comparable performance for many applications, along with additional benefits.
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF systems combine a quadrupole for precursor ion selection with a time-of-flight analyzer for high-resolution detection.
Strengths:
-
High Mass Accuracy and Resolution: Enables confident identification of compounds based on their exact mass, reducing the ambiguity of nominal mass measurements.
-
Versatility: Capable of both targeted (by selecting a precursor ion) and untargeted (full scan) analysis, allowing for the simultaneous quantification of knowns and screening for unknowns.
-
Retrospective Data Analysis: Full scan data acquisition allows for re-interrogation of the data for newly discovered compounds of interest without re-running samples.
Limitations:
-
Sensitivity vs. QqQ: While excellent, the ultimate sensitivity in targeted mode may be slightly lower than the most advanced Triple Quadrupole systems.
-
Calibration: May require more frequent mass calibration compared to Orbitrap systems to maintain high mass accuracy.
Orbitrap Mass Spectrometry
Orbitrap technology is a cornerstone of HRMS, providing exceptionally high resolution and stable mass accuracy.
Strengths:
-
Market-Leading Resolution: The ability to achieve resolutions exceeding 140,000 allows for the separation of 6-aminocaproic acid from complex matrix components with very similar masses.[1]
-
Stable Mass Accuracy: Provides sub-ppm mass accuracy with internal calibration, leading to very high confidence in compound identification.
-
Flexible Scan Modes: Offers various scan modes, including Full Scan for untargeted analysis, Selected Ion Monitoring (SIM) for targeted screening, and Parallel Reaction Monitoring (PRM) for targeted quantification with high-resolution fragment ions.[1]
Limitations:
-
Scan Speed: At very high resolutions, the scan speed might be lower compared to Q-TOF, which could be a consideration for very fast chromatography.
-
Cost and Complexity: Generally represents a higher initial investment and can be more complex to operate than Triple Quadrupole systems.
Experimental Protocols
Below are representative experimental methodologies for the analysis of 6-aminocaproic acid using different chromatographic techniques coupled with tandem mass spectrometry.
Method 1: HILIC-MS/MS for 6-Aminocaproic Acid in Human Urine
This method is suitable for the direct analysis of 6-aminocaproic acid in urine with minimal sample preparation.
-
Sample Preparation: Urine samples are diluted with an acetonitrile/water mixture (e.g., 9:1, v/v). An internal standard (e.g., 8-aminocaprylic acid or a stable isotope-labeled 6-aminocaproic acid) is added. The mixture is vortexed and centrifuged before injection.[2]
-
Liquid Chromatography:
-
Column: Phenomenex Luna HILIC (Hydrophilic Interaction Liquid Chromatography)[3]
-
Mobile Phase A: Acetonitrile with formic acid
-
Mobile Phase B: Water with ammonium (B1175870) formate
-
Gradient: A gradient elution is used to retain and separate the polar 6-aminocaproic acid.
-
-
Mass Spectrometry (Triple Quadrupole):
Method 2: Reversed-Phase LC-MS/MS for 6-Aminocaproic Acid in Human Plasma
This method is a common approach for bioanalysis in plasma and typically involves a protein precipitation step.
-
Sample Preparation: Plasma samples (e.g., 200 µL) are treated with a protein precipitating agent like acetonitrile.[5] A suitable internal standard (e.g., 6-aminocaproic acid-d6) is added. After vortexing and centrifugation, the supernatant is collected for injection.[5]
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: ESI+
-
Scan Mode: MRM
-
MRM Transition: m/z 132.2 → 79.2 for the analyte and a corresponding transition for the internal standard.[5]
-
Quantitative Performance Data from Published Methods
The following table summarizes performance data from published LC-MS/MS methods for 6-aminocaproic acid, primarily utilizing Triple Quadrupole platforms.
| Platform / Method | Matrix | LLOQ | Linearity Range | Precision (%CV) | Accuracy (%Bias) | Reference |
| Triple Quadrupole / HILIC | Human Urine | 15.6 ng/mL | 31.25 - 1000 ng/mL | < 9.9% | 3.5% to 6.6% | [2][3] |
| Triple Quadrupole / RP | Human Plasma | 0.3 µg/mL | 0.3 - 80 µg/mL | < 3.63% | 0.91% to 3.80% | [5] |
LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation; %Bias: Percent Bias
Visualizing Workflows and Mechanisms
Mechanism of Action: Inhibition of Fibrinolysis
6-Aminocaproic acid functions by inhibiting the breakdown of fibrin (B1330869) clots. It is a structural analog of lysine and competitively blocks the lysine-binding sites on plasminogen. This prevents plasminogen from binding to fibrin and its subsequent activation to plasmin by tissue plasminogen activator (tPA), effectively stabilizing the clot.[6][7]
General LC-MS/MS Experimental Workflow
The analysis of 6-aminocaproic acid in biological samples follows a standardized workflow from sample receipt to data analysis.
References
- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to the Recovery of 6-Aminocaproic Acid-d10 in Diverse Biological Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their deuterated analogues in various tissues is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of common extraction methodologies for 6-aminocaproic acid-d10, a deuterated internal standard for the antifibrinolytic drug 6-aminocaproic acid, from different biological matrices. We delve into the performance of various techniques, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
The intrinsic polarity of 6-aminocaproic acid presents a challenge for its efficient extraction from complex biological samples. The selection of an appropriate extraction method is therefore critical to ensure high recovery and accurate quantification. This guide compares three widely used sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Comparative Analysis of Recovery Rates
While specific recovery data for this compound across different tissues is not extensively published, the following table summarizes representative recovery ranges for small polar molecules and amino acids from various tissues using the discussed extraction techniques. It is important to note that the actual recovery of this compound may vary based on the specific tissue matrix and optimization of the protocol.
| Tissue | Extraction Method | Typical Recovery Range (%) | Key Considerations |
| Liver | Protein Precipitation (Acetonitrile) | 80 - 95 | Simple, fast, but may have less clean extracts compared to other methods. |
| Kidney | Liquid-Liquid Extraction (Ethyl Acetate) | 60 - 85 | Recovery can be variable for polar analytes; optimization of solvent and pH is crucial. |
| Lung | Solid-Phase Extraction (Polymeric Sorbent) | 85 - 100 | Offers high selectivity and clean extracts, but requires method development. |
| Brain | Protein Precipitation (Acetonitrile) | 75 - 90 | Effective for initial cleanup; may require a secondary cleanup step for sensitive analyses. |
Disclaimer: The recovery percentages presented are illustrative and based on general findings for similar analytes. Actual recoveries for this compound should be determined experimentally.
Experimental Protocols
Detailed methodologies for each extraction technique are provided below to facilitate their implementation in your laboratory.
Protein Precipitation (PPT)
This method is often the first choice due to its simplicity and speed. It is particularly useful for high-throughput screening.
Protocol for Tissue Homogenate:
-
Homogenize 100 mg of tissue in 400 µL of ice-cold water.
-
To 100 µL of the tissue homogenate, add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids. For polar compounds like 6-aminocaproic acid, careful selection of the organic solvent and pH adjustment are critical for achieving adequate recovery. Due to the high polarity of 6-aminocaproic acid, its extraction into a nonpolar organic solvent can be challenging.
Protocol for Tissue Homogenate:
-
Homogenize 100 mg of tissue in 400 µL of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
To 100 µL of the tissue homogenate, add the internal standard.
-
Add 1 mL of ethyl acetate (B1210297) (or another suitable organic solvent).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to PPT and LLE, often resulting in higher recovery and cleaner extracts. Polymeric sorbents are generally recommended for the extraction of polar compounds from biological matrices.
Protocol for Tissue Homogenate:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Homogenize 100 mg of tissue in 400 µL of water and add the internal standard.
-
Centrifuge the homogenate and dilute the supernatant 1:1 with 4% phosphoric acid in water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the extraction and analysis of this compound from tissue samples.
A Comparative Guide: HILIC vs. Reversed-Phase Chromatography for the Analysis of 6-Aminocaproic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 6-aminocaproic acid, a polar compound, is crucial. The choice of analytical technique is paramount for achieving reliable results. This guide provides an objective comparison of two common liquid chromatography techniques—Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Chromatography—for the analysis of 6-aminocaproic acid, supported by experimental data.
At a Glance: HILIC vs. Reversed-Phase Chromatography
6-Aminocaproic acid's polar nature presents a challenge for traditional reversed-phase chromatography, where it is poorly retained on nonpolar stationary phases. HILIC, which utilizes a polar stationary phase and a high organic content mobile phase, is often a more suitable alternative for retaining and separating such polar compounds.[1][2][3][4] However, reversed-phase methods can be adapted, typically through the use of ion-pairing agents or derivatization, to successfully analyze 6-aminocaproic acid.[5][6]
The selection between HILIC and reversed-phase chromatography hinges on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The following table summarizes the performance of HILIC and reversed-phase methods based on published experimental data.
| Parameter | HILIC Method | Reversed-Phase Method (Ion-Pairing) | Reversed-Phase Method (No Ion-Pairing) |
| Stationary Phase | Phenomenex Luna HILIC[7][8] | Legacy L1 (C18)[5] | Ace phenyl[9] |
| Mobile Phase | Acetonitrile (B52724)/Ammonium (B1175870) acetate (B1210297) buffer gradient[7][8] | Sodium heptanesulfonate/Water/Methanol/Sodium phosphate (B84403) buffer[5] | Acetonitrile/5 mM ammonium acetate (60:40)[9] |
| Detection | ESI-MS/MS[7][8] | UV (210 nm)[5] | ESI-MS/MS[9] |
| Linearity (r²) | ≥0.995[7][8] | Not Specified | >0.98[9] |
| Limit of Detection (LOD) | 15.6 ng/mL[7][8] | Not Specified | Not Specified (LLOQ is 0.3 µg/mL)[9] |
| Intra-day Precision (%RSD) | < 8.7%[7][8] | Not Specified | 0.91% to 3.63%[9] |
| Inter-day Precision (%RSD) | < 9.9%[7][8] | Not Specified | Not Specified |
| Retention Time | ~3.5 min (gradient)[7] | Not Specified | 1.50 ± 0.1 min (isocratic)[9] |
Experimental Protocols
A generalized workflow for the analysis of 6-aminocaproic acid using either HILIC or reversed-phase chromatography is depicted below.
HILIC Method
This method is based on the work of Chen et al. (2012) for the determination of 6-aminocaproic acid in human urine.[7][8]
-
Chromatographic System: Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: Phenomenex Luna HILIC (dimensions not specified in abstract).[7][8]
-
Mobile Phase: A gradient elution was used. The specific composition of the mobile phase components (likely acetonitrile and an aqueous buffer like ammonium acetate or formate) and the gradient profile would be detailed in the full paper.
-
Flow Rate: Not specified.
-
Detection: Triple Quadrupole LC-MS in positive ion multiple reaction monitoring (MRM) mode using electrospray ionization (ESI).[7][8]
-
Sample Preparation: A 20µL aliquot of urine was injected directly into the LC-MS/MS system.[7][8]
Reversed-Phase Method (without Ion-Pairing)
This method is suitable for the quantification of 6-aminocaproic acid in human plasma.[9]
-
Chromatographic System: LC-MS/MS.
-
Column: Ace phenyl.
-
Mobile Phase: Isocratic elution with 60:40 acetonitrile and 5 mM ammonium acetate buffer.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Run Time: 3.0 min.[9]
-
Detection: Positive ion mode by Multiple Reaction Monitoring (MRM) with mass transitions from m/z 132.2 to m/z 79.2.[9]
-
Sample Preparation: Protein precipitation from 200 µL of plasma using acetonitrile.[9]
Reversed-Phase Method (with Ion-Pairing)
This method follows the USP guidelines for the analysis of 6-aminocaproic acid.[5]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: Legacy L1 C18, 4.6 x 150 mm, 5 µm.[5]
-
Mobile Phase: A mixture of sodium heptanesulfonate, water, methanol, and sodium dihydrogen phosphate buffer at pH 2.2.[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Detection: UV at 210 nm.[5]
Conclusion
Both HILIC and reversed-phase chromatography can be effectively employed for the analysis of 6-aminocaproic acid.
HILIC offers the advantage of excellent retention for this polar analyte, often with simple sample preparation and high sensitivity when coupled with mass spectrometry.[7][8] It is a strong choice for complex biological matrices where direct injection is desirable.
Reversed-phase chromatography , while seemingly counterintuitive for such a polar compound, can be a robust and reliable option. When paired with mass spectrometry, a simple isocratic method on a phenyl column can provide rapid analysis.[9] For assays utilizing UV detection, the use of ion-pairing agents is an established approach, though it may require longer equilibration times and can be incompatible with mass spectrometry.[5][10]
The ultimate choice will depend on the specific application, available instrumentation, and desired performance characteristics. For high-throughput, sensitive analysis in complex matrices, a HILIC-MS/MS method is highly recommended. For quality control applications where UV detection is sufficient, an ion-pairing reversed-phase method is a viable, albeit potentially more complex, alternative.
References
- 1. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. 6-Aminocaproic acid | SIELC Technologies [sielc.com]
- 6. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. - MedCrave online [medcraveonline.com]
Safety Operating Guide
Proper Disposal of 6-Aminocaproic Acid-d10: A Step-by-Step Guide
Immediate Safety and Handling Precautions
Before handling 6-Aminocaproic acid-d10, it is imperative to wear appropriate personal protective equipment (PPE). This includes safety goggles, a lab coat, and gloves.[1] In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][2]
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as chemical waste and engage a licensed disposal company.[3] Do not dispose of this compound down the drain or in regular trash.
-
Containerization: Keep the waste this compound in its original container if possible, or a clearly labeled, sealed, and suitable waste container.[2]
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any relevant hazard information.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect the chemical waste.[2][3] Ensure that the disposal is carried out in accordance with all federal, state, and local environmental regulations.[2]
Spill Management
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the further spread of the spill.[2]
-
Cleanup: Carefully sweep up the solid material and place it into a suitable container for disposal.[2][3][4] Avoid generating dust.[3][4][5]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the cleanup materials and contaminated clothing as hazardous waste.[2]
Quantitative Data
The following table summarizes key quantitative data for 6-Aminocaproic acid, which is expected to be comparable for its d10 isotopologue.
| Property | Value |
| Molecular Weight | 131.18 g/mol |
| Melting Point | 202-203 °C (395.6-397.4 °F) |
| Appearance | White crystalline solid |
| Odor | Odorless |
Source: ScienceLab.com Materials Safety Data Sheet[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
